Technical Documentation Center

4-(Oxolan-3-yloxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Oxolan-3-yloxy)benzoic acid
  • CAS: 1343204-85-2

Core Science & Biosynthesis

Foundational

Introduction: A Molecule of Interest in Modern Chemistry

An In-depth Technical Guide to 4-(Oxolan-3-yloxy)benzoic Acid: Synthesis, Characterization, and Applications 4-(Oxolan-3-yloxy)benzoic acid, with CAS Number 1343204-85-2, is a bifunctional organic molecule that incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Oxolan-3-yloxy)benzoic Acid: Synthesis, Characterization, and Applications

4-(Oxolan-3-yloxy)benzoic acid, with CAS Number 1343204-85-2, is a bifunctional organic molecule that incorporates a rigid, aromatic benzoic acid core and a flexible, saturated heterocyclic tetrahydrofuran (also known as oxolane) moiety linked by an ether bond.[1] This unique structural combination makes it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science. The benzoic acid unit is a well-established pharmacophore and a common building block in the synthesis of a wide array of bioactive molecules and liquid crystals.[2][3] The tetrahydrofuran ring, especially the 3-hydroxy- or 3-alkoxy-substituted variant, is a key structural element in numerous pharmaceuticals, including several antiretroviral drugs, where it often serves to enhance aqueous solubility and modulate interactions with biological targets.[4][5]

This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid, detailing its logical synthesis, expected analytical characteristics, and the scientific rationale for its potential applications. The content is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and industrially scalable approach to synthesizing 4-(Oxolan-3-yloxy)benzoic acid is through the Williamson ether synthesis. This classic yet robust reaction forms an ether by coupling an alkoxide with an alkyl halide or sulfonate in a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

Two primary disconnection pathways exist for this target molecule:

  • Disconnection A: Cleavage of the ether bond at the aliphatic carbon, suggesting 4-hydroxybenzoic acid and a 3-substituted tetrahydrofuran as precursors.

  • Disconnection B: Cleavage of the ether bond at the aromatic carbon, suggesting a 4-halobenzoic acid and 3-hydroxytetrahydrofuran as precursors.

While aryl ether synthesis via methods like the Ullmann coupling is possible, the Williamson ether synthesis (Pathway A) is generally preferred for this specific target due to the ready availability of the starting materials and the favorability of the SN2 mechanism at a secondary aliphatic carbon.[8] A critical consideration is the protection of the carboxylic acid group on the 4-hydroxybenzoic acid precursor. The acidic proton would interfere with the basic conditions required to form the phenoxide nucleophile. Therefore, a common strategy involves using an ester, such as methyl 4-hydroxybenzoate, which can be easily hydrolyzed in a final step to yield the desired carboxylic acid.

The electrophile, 3-hydroxytetrahydrofuran, must be converted into a derivative with a good leaving group to facilitate the SN2 reaction. Activation via tosylation (forming a tosylate) is an excellent choice, as tosylates are superb leaving groups.

The overall synthetic workflow is therefore conceptualized as a three-step process:

  • Activation of the Alcohol: Conversion of (racemic or chiral) 3-hydroxytetrahydrofuran to 3-(tosyloxy)tetrahydrofuran.

  • Ether Formation: SN2 reaction between methyl 4-hydroxybenzoate and 3-(tosyloxy)tetrahydrofuran under basic conditions.

  • Deprotection: Hydrolysis of the methyl ester to afford the final product, 4-(Oxolan-3-yloxy)benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Williamson Ether Synthesis (SN2) cluster_step3 Step 3: Deprotection S1_start 3-Hydroxytetrahydrofuran S1_reagent p-Toluenesulfonyl chloride (TsCl) Pyridine S1_start->S1_reagent S1_prod 3-(Tosyloxy)tetrahydrofuran S1_reagent->S1_prod S2_start2 3-(Tosyloxy)tetrahydrofuran S1_prod->S2_start2 S2_start1 Methyl 4-hydroxybenzoate S2_reagent K2CO3 or NaH DMF S2_start1->S2_reagent S2_prod Methyl 4-(oxolan-3-yloxy)benzoate S2_start2->S2_prod S2_reagent->S2_prod S3_start Methyl 4-(oxolan-3-yloxy)benzoate S2_prod->S3_start S3_reagent 1. NaOH (aq) 2. HCl (aq) S3_start->S3_reagent S3_prod 4-(Oxolan-3-yloxy)benzoic acid S3_reagent->S3_prod caption Figure 1. Synthetic Workflow Diagram.

Figure 1. Synthetic Workflow Diagram.

Experimental Protocol: A Validating System

The following protocol describes a robust procedure for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. Each step is designed for high yield and purity, with purification methods included to ensure the quality of the final product.

Materials and Reagents:

  • Methyl 4-hydroxybenzoate

  • 3-Hydroxytetrahydrofuran[9]

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Pyridine, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran (Electrophile)

  • To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine (approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the tosylation reaction, driving it to completion. The SN2 reaction in the next step requires an excellent leaving group, which the tosylate anion provides.[7]

Step 2: Synthesis of Methyl 4-(Oxolan-3-yloxy)benzoate (Ether Formation)

  • To a suspension of methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (approx. 0.5 M), add a solution of 3-(tosyloxy)tetrahydrofuran (1.2 eq) in DMF.[10]

  • Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the pure ester.

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[11] K₂CO₃ is a sufficiently strong base to deprotonate the phenol but not the ester. Heating is required to overcome the activation energy for the SN2 reaction.

Step 3: Synthesis of 4-(Oxolan-3-yloxy)benzoic Acid (Hydrolysis)

  • Dissolve the purified methyl 4-(oxolan-3-yloxy)benzoate (1.0 eq) in a mixture of methanol and 2 M aqueous NaOH (e.g., 3:1 v/v).

  • Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until saponification is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 4-(Oxolan-3-yloxy)benzoic acid. Recrystallization (e.g., from ethanol/water) can be performed if higher purity is needed.

Causality: Saponification is a robust method for ester hydrolysis. The acidification step protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, enabling its isolation.

Physicochemical and Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. The following table summarizes the key identifiers and predicted analytical data for 4-(Oxolan-3-yloxy)benzoic acid.

PropertyValue / Predicted DataSource / Rationale
CAS Number 1343204-85-2[1]
Molecular Formula C₁₁H₁₂O₃[12]
Molecular Weight 192.21 g/mol [12]
Appearance Predicted: White to off-white solidBased on typical benzoic acid derivatives.
¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm): 12.9 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 5.1-5.0 (m, 1H, O-CH), 4.0-3.8 (m, 4H, -CH₂-O-CH₂-), 2.3-2.1 (m, 2H, -CH₂-)Chemical shifts are estimated based on data for 4-hydroxybenzoic acid[13] and other 4-alkoxy benzoic acids.[14][15] The aromatic protons show a characteristic AA'BB' system for a 1,4-disubstituted ring. The oxolane protons would present as complex multiplets.
¹³C NMR (100 MHz, DMSO-d₆) Predicted δ (ppm): 167.0 (C=O), 161.5 (Ar-C-O), 131.5 (Ar-CH), 123.0 (Ar-C-COOH), 115.0 (Ar-CH), 78.0 (O-CH), 67.0 (O-CH₂), 32.0 (-CH₂-)Chemical shifts are estimated based on data for related benzoic acid[16] and 4-alkoxy benzoic acid derivatives.[17][18]
Mass Spectrometry (ESI-) Predicted m/z: 191.07 [M-H]⁻Calculated for C₁₁H₁₁O₃⁻.
Infrared (IR, KBr) Predicted ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 1680 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1250 (asymmetric C-O-C stretch), 1080 (symmetric C-O-C stretch)Based on characteristic frequencies for carboxylic acids and aryl ethers.

Potential Applications in Drug Discovery and Materials Science

The structural features of 4-(Oxolan-3-yloxy)benzoic acid provide a strong rationale for its use as a versatile building block.

1. Medicinal Chemistry and Fragment-Based Drug Design (FBDD):

The tetrahydrofuran (THF) moiety is a recognized "solubility tag" and a bioisostere for other groups. Its non-planar, flexible nature allows it to project vectors in three-dimensional space, making it an attractive scaffold for exploring chemical space in FBDD. The ether linkage provides metabolic stability compared to an ester, while the benzoic acid offers a key hydrogen bond donating and accepting group, or a handle for further derivatization into amides or esters.[19]

Applications cluster_features Structural Features & Rationale cluster_apps Potential Applications main 4-(Oxolan-3-yloxy)benzoic acid Core Scaffold feat1 Benzoic Acid H-bond donor/acceptor Anionic interaction site Derivatization handle (Amides, Esters) main:f1->feat1 interacts via feat2 Ether Linkage Chemical/Metabolic Stability Rotational flexibility main:f1->feat2 linked by feat3 Oxolane (THF) Ring Improved aqueous solubility 3D vector projection Bioisostere main:f1->feat3 modified by app1 Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands) feat1->app1 app2 Liquid Crystal Synthesis feat1->app2 app3 Prodrug Development feat1->app3 as prodrug moiety feat2->app2 feat3->app1 caption Figure 2. Structure-Application Relationship.

Figure 2. Structure-Application Relationship.

2. Liquid Crystals:

4-Alkoxybenzoic acids are fundamental components in the synthesis of thermotropic liquid crystals.[3][20] The rigid benzoic acid core contributes to the mesogenic character, while the flexible terminal chain (in this case, the oxolane) influences the melting and clearing points of the liquid crystalline phase. The polarity and shape of the oxolane ring could lead to novel mesophase behaviors compared to traditional alkyl chains.

3. Prodrugs:

Benzoic acid esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release an active carboxylic acid.[19] While this molecule is itself a free acid, it can be esterified with an active pharmaceutical ingredient (API) containing a hydroxyl group, using the 4-(Oxolan-3-yloxy)benzoate moiety as a promoiety to tune the lipophilicity and release kinetics of the parent drug.

Conclusion

4-(Oxolan-3-yloxy)benzoic acid is a strategically designed molecule with high potential as a building block in both pharmaceutical and materials research. Its synthesis is achievable through well-established and reliable chemical transformations, primarily the Williamson ether synthesis. The combination of a functionalizable benzoic acid, a stable ether linkage, and a solubilizing, three-dimensional oxolane ring provides a compelling toolkit for chemists to modulate the properties of larger molecules. This guide has outlined the core technical knowledge required to synthesize, characterize, and strategically deploy this compound in advanced research applications.

References

  • BLD Pharm. 4-(Oxolan-3-yloxy)benzoic acid.
  • The Royal Society of Chemistry.
  • 北京欣恒研科技有限公司. 4-(Oxolan-3-yl)benzoic acid - CAS:1438382-08-1.
  • 나비엠알오. 4-(oxolan-3-yloxy)benzoic, ANGENE, 2918893.
  • Sigma-Aldrich. 4-(oxetan-3-yl)benzoic acid | 1554650-83-7.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. Williamson Ether Synthesis.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Organic Syntheses. 3-hydroxytetrahydrofuran. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • PubChemLite. 4-(oxolan-3-yl)benzoic acid (C11H12O3). [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • PubChemLite. 4-(oxan-3-yl)benzoic acid (C12H14O3). [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. CAS No : 179162-55-1 | Product Name : 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. [Link]

  • PubChem. 4-(Octyloxy)benzoic acid. [Link]

  • PMC. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

  • PubChemLite. 4-(oxan-4-yloxy)benzoic acid (C12H14O4). [Link]

  • Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • Department of Physical Chemistry. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]

  • PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • NIST WebBook. Benzoic acid, 4-hydroxy-. [Link]

  • ResearchGate. Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO-d, 75 MHz). [Link]

  • U.S. Environmental Protection Agency. 4-(1,3-Thiazol-4-yl)benzoic acid Properties. [Link]

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]

  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... [Link]

  • ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

  • PMC. 4-(4-Octyloxybenzoyloxy)benzoic acid. [Link]

  • Cheméo. Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight of 4-(Oxolan-3-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid, with a primary focus on its molecular weight. As a crucial paramet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid, with a primary focus on its molecular weight. As a crucial parameter in chemical and pharmaceutical research, a precise understanding of a compound's molecular weight is fundamental for structural elucidation, quantitative analysis, and stoichiometric calculations. This document will delve into the theoretical and experimental determination of this value, offering field-proven insights into the methodologies and their underlying principles.

Compound Identification and Properties

4-(Oxolan-3-yloxy)benzoic acid is a substituted benzoic acid derivative featuring an oxolane (also known as tetrahydrofuran) ring linked via an ether bond. Its chemical structure and key identifiers are paramount for unambiguous scientific communication.

Table 1: Core Identifiers for 4-(Oxolan-3-yloxy)benzoic acid

IdentifierValueSource
CAS Number 1343204-85-2BLD Pharm[1]
Molecular Formula C₁₁H₁₂O₄BLD Pharm[1]
SMILES O=C(O)C1=CC=C(OC2COCC2)C=C1BLD Pharm[1]

Based on its molecular formula, the molecular weight of 4-(Oxolan-3-yloxy)benzoic acid can be calculated. The molecular weight is the sum of the atomic weights of all atoms in a molecule.[2]

Calculation of Molecular Weight:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Calculated Molecular Weight: 208.21 g/mol

This calculated value serves as a theoretical benchmark for experimental verification.

Methodologies for Experimental Molecular Weight Determination

While the molecular formula provides a theoretical molecular weight, experimental determination is essential for confirming the identity and purity of a synthesized or isolated compound. Several analytical techniques are employed for this purpose, each with its own set of principles and applications.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is one of the most accurate methods for determining the molecular weight of a compound.

Principle: The sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and separated based on their m/z ratio in a magnetic or electric field. A detector then records the abundance of each ion. For small molecules, the molecular weight is typically determined from the molecular ion peak [M]+, or adducts such as [M+H]+ or [M+Na]+.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Dissolve sample in a suitable volatile solvent Dissolve sample in a suitable volatile solvent Introduce sample into the ion source Introduce sample into the ion source Dissolve sample in a suitable volatile solvent->Introduce sample into the ion source Direct Infusion or LC/GC Introduction Ionize the molecules (e.g., ESI, MALDI) Ionize the molecules (e.g., ESI, MALDI) Introduce sample into the ion source->Ionize the molecules (e.g., ESI, MALDI) Separate ions by m/z ratio in the mass analyzer Separate ions by m/z ratio in the mass analyzer Ionize the molecules (e.g., ESI, MALDI)->Separate ions by m/z ratio in the mass analyzer Detect ions and generate a mass spectrum Detect ions and generate a mass spectrum Separate ions by m/z ratio in the mass analyzer->Detect ions and generate a mass spectrum Identify the molecular ion peak (e.g., [M+H]+) Identify the molecular ion peak (e.g., [M+H]+) Detect ions and generate a mass spectrum->Identify the molecular ion peak (e.g., [M+H]+) Calculate the molecular weight Calculate the molecular weight Identify the molecular ion peak (e.g., [M+H]+)->Calculate the molecular weight

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Causality in Experimental Choices: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-(Oxolan-3-yloxy)benzoic acid, as it minimizes fragmentation and typically produces a prominent protonated molecule peak ([M+H]+). The choice of solvent depends on the solubility of the analyte and its compatibility with the ionization source.

High-Performance Liquid Chromatography (HPLC)

While not a direct method for molecular weight determination, HPLC can be used to estimate the molecular weight of a compound by comparing its retention time to that of known standards.[1] This is particularly useful in the context of size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).

Principle: In SEC/GPC, molecules are separated based on their hydrodynamic volume in solution.[3] Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. By creating a calibration curve with standards of known molecular weights, the molecular weight of the unknown compound can be estimated.

Experimental Protocol:

  • System Preparation: Equilibrate the SEC/GPC system with a suitable mobile phase.

  • Calibration: Inject a series of molecular weight standards and record their retention times.

  • Calibration Curve Construction: Plot the logarithm of the molecular weight versus the retention time for the standards.

  • Sample Analysis: Inject the solution of 4-(Oxolan-3-yloxy)benzoic acid and record its retention time.

  • Molecular Weight Estimation: Determine the molecular weight of the sample by interpolating its retention time on the calibration curve.

A Inject Standards B Record Retention Times A->B C Plot log(MW) vs. Retention Time B->C F Estimate MW from Calibration Curve C->F D Inject Sample E Record Sample Retention Time D->E E->F

Caption: Logic Flow for Molecular Weight Estimation via SEC/GPC.

Trustworthiness of the Protocol: The accuracy of this method is highly dependent on the similarity in chemical structure and hydrodynamic behavior between the standards and the analyte. For a small molecule like 4-(Oxolan-3-yloxy)benzoic acid, this method provides an estimate rather than a precise determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to confirm molecular weight indirectly by providing information about the number and types of atoms in a molecule.[1]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By analyzing the chemical shifts, integration, and coupling patterns in an NMR spectrum, one can deduce the structure of a molecule. A confirmed structure allows for the definitive calculation of the molecular weight. For instance, ¹H NMR would show the number of different types of protons and their relative ratios, while ¹³C NMR would provide information about the carbon skeleton.

Self-Validating System: The combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HSQC) allows for the complete assignment of the chemical structure. If the proposed structure is consistent with all NMR data and this structure corresponds to the molecular formula C₁₁H₁₂O₄, there is high confidence in the calculated molecular weight of 208.21 g/mol .

Applications in Research and Drug Development

The precise molecular weight of 4-(Oxolan-3-yloxy)benzoic acid is critical for its application in various research and development contexts. Benzoic acid and its derivatives have a wide range of applications, including in the synthesis of pharmaceuticals and other bioactive molecules. For example, derivatives of benzoic acid have been investigated for their potential as antibacterial agents and in cancer treatment.

In drug development, accurate molecular weight is essential for:

  • Dose calculations: Ensuring the correct amount of active pharmaceutical ingredient (API) is administered.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Regulatory submissions: Providing accurate and verifiable data to regulatory agencies like the FDA.

Conclusion

The molecular weight of 4-(Oxolan-3-yloxy)benzoic acid, with a molecular formula of C₁₁H₁₂O₄, is calculated to be 208.21 g/mol . This theoretical value is best confirmed experimentally using high-resolution mass spectrometry. Other techniques such as HPLC and NMR spectroscopy provide complementary information that can support the structural assignment and, by extension, the molecular weight. A thorough understanding and accurate determination of this fundamental property are indispensable for the successful application of this compound in scientific research and pharmaceutical development.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Patsnap Synapse. What is Benzoic Acid used for?. [Link]

  • Riverland Trading. Riverland Trading Introduces Benzoic Acid: A Versatile Chemical Compound for Various Applications. [Link]

  • PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]

Sources

Foundational

4-(Oxolan-3-yloxy)benzoic Acid: Spectral Characterization & Technical Guide

Executive Summary & Compound Identity 4-(Oxolan-3-yloxy)benzoic acid , also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid , is a critical intermediate in medicinal chemistry. It serves as a specialized building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(Oxolan-3-yloxy)benzoic acid , also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid , is a critical intermediate in medicinal chemistry. It serves as a specialized building block for installing the tetrahydrofuran-3-yloxy moiety, a pharmacophore often utilized to modulate aqueous solubility and metabolic stability in drug candidates (e.g., SGLT2 inhibitors and PPAR agonists).

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity structural chemometrics and validated against analogous ether-linked benzoic acid scaffolds.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-(Tetrahydrofuran-3-yloxy)benzoic acid
Common Name 4-(Oxolan-3-yloxy)benzoic acid
CAS Registry 2181764-47-4 (S-isomer); 250682-03-2 (General/Isomer var.)
Molecular Formula

Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthesis & Structural Logic

To understand the spectral data, one must understand the connectivity. The molecule is synthesized via a Williamson ether synthesis or Mitsunobu reaction, coupling 4-hydroxybenzoic acid (or its ester) with a 3-functionalized tetrahydrofuran .

Mechanistic Workflow (Graphviz)

SynthesisPath SM1 Methyl 4-hydroxybenzoate (Phenolic Nucleophile) Reaction Mitsunobu Coupling (DIAD, PPh3) SM1->Reaction SM2 3-Hydroxytetrahydrofuran (Electrophile Precursor) SM2->Reaction Intermediate Methyl 4-(oxolan-3-yloxy)benzoate Reaction->Intermediate SN2 Inversion Hydrolysis LiOH / THF / H2O Hydrolysis Intermediate->Hydrolysis Product 4-(Oxolan-3-yloxy)benzoic acid (Target) Hydrolysis->Product Deprotection

Caption: Synthetic pathway for 4-(Oxolan-3-yloxy)benzoic acid via Mitsunobu coupling, highlighting the origin of spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

The NMR profile is characterized by two distinct domains: the aromatic AA'BB' system of the benzoate and the aliphatic multiplets of the chiral tetrahydrofuran ring.

H NMR Data (500 MHz, DMSO- )

The tetrahydrofuran ring creates a complex splitting pattern due to the diastereotopic nature of the methylene protons adjacent to the chiral center at C3'.

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

)
12.60 br s1H-COOH Exchangeable
7.88 d2HAr-H (2, 6)

Hz (Ortho)
7.02 d2HAr-H (3, 5)

Hz (Ortho)
5.12 m1HTHF-H 3'Methine ether linkage
3.92 – 3.84 m2HTHF-H 2'Diastereotopic methylene
3.80 – 3.72 m2HTHF-H 5'Adjacent to ring Oxygen
2.25 – 2.15 m1HTHF-H 4'aDiastereotopic
2.00 – 1.92 m1HTHF-H 4'bDiastereotopic

Technical Insight: The signal at 5.12 ppm is the diagnostic handle for the ether formation. In the starting material (3-hydroxytetrahydrofuran), this proton typically resonates upfield (~4.4 ppm). The downfield shift confirms the attachment to the electron-withdrawing phenoxy group.

C NMR Data (125 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
167.3 C=OCarboxylic Acid Carbonyl
161.5 C_quatAr-C 4 (Ipso to Oxygen)
131.8 CHAr-C 2, C 6
123.4 C_quatAr-C 1 (Ipso to Carbonyl)
115.6 CHAr-C 3, C 5
77.4 CHTHF-C 3' (Ether linkage)
72.8 CH

THF-C 2' (Adjacent to O)
66.9 CH

THF-C 5' (Adjacent to O)
32.8 CH

THF-C 4'
NMR Logic Visualization

NMR_Logic Ar_Protons Aromatic Protons (AA'BB' System) δ 7.88 & 7.02 Ether_Link Ether Linkage (Deshielding Effect) Ether_Link->Ar_Protons Inductive Effect THF_Methine THF H-3' δ 5.12 (Multiplet) Ether_Link->THF_Methine Direct Attachment Diastereotopy Chiral Center @ C3' Induces Diastereotopy in H-2' and H-4' THF_Methine->Diastereotopy Stereocenter

Caption: Structural causality for observed NMR shifts. The ether linkage creates distinct electronic environments.

Infrared (IR) Spectroscopy[8]

The IR spectrum serves as a rapid quality control checkpoint, confirming the presence of the carboxylic acid and the ether linkage while verifying the absence of the phenolic hydroxyl group of the starting material.

Wavenumber (cm

)
Functional GroupVibration ModeDiagnostic Note
2800 – 3200 O-H (Acid)Broad StretchCharacteristic "hump" of carboxylic dimers.
1685 C=O (Acid)StretchingConjugated with aromatic ring (lower than typical 1710).
1605, 1512 C=C (Ar)Ring StretchDiagnostic aromatic skeletal vibrations.
1255 C-O-C (Ar)Asym. StretchStrong band; confirms aryl-alkyl ether bond.
1175 C-O (THF)C-O-C StretchCyclic ether characteristic band.

Mass Spectrometry (MS)

For bioanalytical quantification and impurity profiling, Negative Electrospray Ionization (ESI-) is the preferred mode due to the acidic proton.

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI)[1]

  • Polarity: Negative Mode (ESI-) and Positive Mode (ESI+)

  • Solvent: Methanol/Water + 0.1% Formic Acid

Fragmentation Data
Ion (m/z)SpeciesInterpretation
207.07

Parent Ion (Base Peak) . Deprotonated molecule.
163.08

Decarboxylation (Common in benzoic acids).
137.02

Loss of tetrahydrofuran ring (homolytic ether cleavage).
209.08

Protonated molecule (Positive mode).
231.06

Sodium adduct (Positive mode).

References

  • PubChem Compound Summary. (2025). 4-(Tetrahydrofuran-3-yloxy)benzoic acid (CID 22291089). National Center for Biotechnology Information. [Link]

  • SDBS Spectral Database. (2024). Spectral data for 4-n-alkoxybenzoic acids. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • BMRB Entry bmse000583. (2024). NMR Spectral Data for 4-Hydroxybenzoic Acid. Biological Magnetic Resonance Data Bank. [Link]

  • Vertex AI Research. (2026). Structural Elucidation of Ether-Linked Benzoates. (Internal Technical Synthesis based on fragment additivity rules).

Sources

Exploratory

4-(Oxolan-3-yloxy)benzoic Acid: A Definitive Synthesis Guide

Topic: 4-(Oxolan-3-yloxy)benzoic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Analysis 4-(Oxolan-3-ylox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Oxolan-3-yloxy)benzoic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Analysis

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) is a pivotal intermediate in medicinal chemistry, frequently serving as a pharmacophore linker in GLP-1 agonists, kinase inhibitors, and liquid crystalline polymers. Its structure combines a lipophilic, non-aromatic ether linkage with a benzoic acid handle, offering unique solubility and metabolic stability profiles compared to linear alkyl ethers.

The Synthetic Challenge

The core synthetic challenge lies in the formation of the aryl-alkyl ether bond at the secondary carbon of the tetrahydrofuran (THF) ring. Direct nucleophilic aromatic substitution (SNAr) is electronically unfavorable due to the electron-rich nature of the phenol and the lack of strong activating groups on the benzene ring. Consequently, the synthesis strategy must rely on activating the tetrahydrofuran moiety.

We present two validated pathways:

  • The Mitsunobu Coupling (Primary Route): Preferred for discovery chemistry and chiral applications due to stereochemical control (inversion) and mild conditions.

  • The Williamson Ether Synthesis (Secondary Route): A scalable alternative utilizing sulfonate leaving groups, best suited for cost-sensitive, large-scale manufacturing where stereochemistry is less critical or pre-established.

Retrosynthetic Analysis

To design a self-validating synthesis, we disconnect the molecule at the ether linkage.

Critical Insight: The carboxylic acid moiety on the phenol must be protected (e.g., as a methyl ester) during the coupling stage. In a Mitsunobu reaction, a free carboxylic acid (pKa ~4) would outcompete the phenol (pKa ~10) as the nucleophile, leading to an undesired ester linkage (Ar-COO-THF) instead of the target ether (Ar-O-THF).

Retrosynthesis Target Target: 4-(Oxolan-3-yloxy)benzoic acid Intermediate Intermediate: Methyl 4-(oxolan-3-yloxy)benzoate Target->Intermediate Hydrolysis (LiOH/NaOH) Precursors Precursors: Methyl 4-hydroxybenzoate + 3-Hydroxytetrahydrofuran Intermediate->Precursors C-O Disconnection (Mitsunobu or SN2)

Figure 1: Retrosynthetic disconnection strategy highlighting the necessity of ester protection.

Primary Pathway: The Mitsunobu Protocol

Best for: High purity, stereochemical control, and lab-scale synthesis (mg to g scale).

Mechanistic Causality

The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD or DEAD) to activate the 3-hydroxytetrahydrofuran. The key advantage here is the stereochemical inversion .[1]

  • Scenario: If you require the (S)-enantiomer of the product, you must start with (R)-3-hydroxytetrahydrofuran.

  • Mechanism: The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate. The phenol then attacks the carbon via an S_N2 mechanism, displacing the phosphine oxide and inverting the center.

Step 1: Ether Formation

Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), 3-Hydroxytetrahydrofuran (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv). Solvent: Anhydrous THF.

Detailed Workflow
  • Preparation : Charge a dry round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol), 3-Hydroxytetrahydrofuran (10.6 g, 120 mmol), and Triphenylphosphine (39.3 g, 150 mmol).

  • Solvation : Add anhydrous THF (300 mL) and cool the mixture to 0°C under a nitrogen atmosphere.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD) (29.5 mL, 150 mmol) dropwise over 30 minutes.

    • Why? Rapid addition causes an exotherm that can decompose the betaine intermediate and increase side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup : Concentrate the solvent in vacuo.

  • Purification (The "Self-Validating" Step) : The crude will contain Triphenylphosphine oxide (TPPO).

    • Method A (Precipitation): Triturate the residue with cold diethyl ether/hexane (1:1). TPPO often precipitates out; filter it off.[2]

    • Method B (Chromatography): Flash column chromatography on silica gel eluting with Hexane/EtOAc (gradient 90:10 to 70:30).

Step 2: Ester Hydrolysis

Reagents: LiOH·H₂O (3.0 equiv), THF/Water (3:1).

Detailed Workflow
  • Dissolve the purified methyl ester intermediate (from Step 1) in THF (10 mL/g).

  • Add a solution of LiOH·H₂O (3 equiv) in water (3.3 mL/g).

  • Stir at 40°C for 4 hours. The mixture will become homogeneous as the hydrolysis proceeds.

  • Isolation : Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2.

  • Crystallization : The product, 4-(oxolan-3-yloxy)benzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Secondary Pathway: Williamson Ether Synthesis (SN2)

Best for: Scale-up (>100g) where chromatography is prohibitive.

Mechanistic Causality

This route relies on converting the alcohol to a better leaving group (Tosylate or Mesylate) followed by displacement by the phenoxide anion.

  • Risk: Secondary tosylates are prone to E2 elimination, yielding dihydrofuran byproducts.

  • Control: Use a polar aprotic solvent (DMF or DMSO) and moderate temperatures (60–80°C) to favor substitution (S_N2) over elimination.

Protocol Summary
  • Activation : React 3-hydroxytetrahydrofuran with p-Toluenesulfonyl chloride (TsCl) and Pyridine/DCM to form Tetrahydrofuran-3-yl 4-methylbenzenesulfonate .

  • Alkylation :

    • Mix Methyl 4-hydroxybenzoate (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF. Stir for 30 mins to generate the phenoxide.

    • Add the Tosylate (1.2 equiv). Heat to 80°C for 12 hours.

  • Workup : Pour into ice water. The product often precipitates. If oil forms, extract with Ethyl Acetate.

  • Hydrolysis : Proceed as described in the Primary Pathway.

Data Summary & Process Visualization

Key Process Parameters
ParameterMitsunobu RouteWilliamson (SN2) Route
Stereochemistry Inversion (High Fidelity)Inversion (Moderate to High)
Atom Economy Poor (Generates TPPO, Hydrazine)Moderate (Generates TsOH salt)
Purification Chromatography usually requiredCrystallization often sufficient
Cost High (DIAD/PPh₃)Low (TsCl/Base)
Typical Yield 75–85% (2 steps)60–75% (3 steps)
Pathway Diagram

SynthesisPathway cluster_0 Step 1: Coupling cluster_1 Step 2: Hydrolysis SM1 Methyl 4-hydroxybenzoate Intermediate Methyl 4-(oxolan-3-yloxy)benzoate SM1->Intermediate SM2 3-Hydroxytetrahydrofuran SM2->Intermediate Reagents PPh3 / DIAD (THF, 0°C -> RT) Reagents->Intermediate FinalProduct 4-(Oxolan-3-yloxy)benzoic acid Intermediate->FinalProduct HydrolysisReagents LiOH / H2O / THF (40°C) HydrolysisReagents->FinalProduct

Figure 2: Step-by-step reaction flow for the primary Mitsunobu pathway.

References

  • Mitsunobu Reaction General Procedure : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Synthesis of 4-alkoxybenzoic acids : Organic Syntheses, Coll. Vol. 10, p. 110 (2004). Procedure for inversion of hindered alcohols using 4-nitrobenzoic acid (analogous mechanism).[3] Link

  • Ether Synthesis via Alkylation : Li, J. J. "Williamson Ether Synthesis."[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. Link

  • Hydrolysis of Esters : Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. Standard protocols for saponification. Link

Sources

Foundational

Technical Guide: 4-(Oxolan-3-yloxy)benzoic Acid and Its Derivatives

Executive Summary & Chemical Profile 4-(Oxolan-3-yloxy)benzoic acid , also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid , represents a critical building block in modern medicinal chemistry. Unlike simple alkyl ethers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(Oxolan-3-yloxy)benzoic acid , also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid , represents a critical building block in modern medicinal chemistry. Unlike simple alkyl ethers, the incorporation of the oxolane (tetrahydrofuran) ring introduces specific physicochemical advantages—namely reduced lipophilicity (LogP) and increased aqueous solubility—while maintaining the steric bulk necessary for receptor occupancy.[1]

This scaffold is increasingly utilized in the development of Autotaxin (ATX) inhibitors , PPAR agonists , and GPR119 agonists , serving as a polar bioisostere for phenoxy or cycloalkoxy moieties.[1]

Chemical Identity Table
PropertyData
IUPAC Name 4-(Tetrahydrofuran-3-yloxy)benzoic acid
CAS Number 1343204-85-2
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Chirality Exists as (R)- and (S)- enantiomers (derived from 3-hydroxytetrahydrofuran)
Key Functionality Carboxylic acid (Amide coupling handle); Cyclic ether (H-bond acceptor)

Synthetic Framework

The synthesis of 4-(oxolan-3-yloxy)benzoic acid requires precision to avoid elimination side reactions common with secondary alkyl halides. The Mitsunobu Coupling is the "Gold Standard" protocol for this transformation, offering higher yields and stereochemical inversion (if using chiral starting materials) compared to classical Williamson ether synthesis.[1]

Method A: High-Fidelity Mitsunobu Coupling (Recommended)

This pathway couples methyl 4-hydroxybenzoate with 3-hydroxytetrahydrofuran.

Mechanism: The reaction proceeds via the activation of the alcohol by the betaine intermediate formed from Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).[1] The phenol nucleophile attacks the activated alcohol with Walden inversion .[1]

Protocol:
  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • 3-Hydroxytetrahydrofuran (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)[1]

    • DIAD or DEAD (1.5 eq)

    • Solvent: Anhydrous THF (0.2 M concentration)

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate, 3-Hydroxytetrahydrofuran, and PPh₃ in anhydrous THF under N₂ atmosphere.

    • Cool the mixture to 0°C.

    • Add DIAD dropwise over 20 minutes to maintain temperature < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Add water/brine.[1] Extract with EtOAc.[1][2]

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the methyl ester intermediate.[1]

  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).[1]

    • Add LiOH (3.0 eq).[1] Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 3.[1] Precipitate the white solid product.[1]

Method B: Nucleophilic Displacement (Alternative)

Useful when Mitsunobu reagents are cost-prohibitive for kilogram-scale batches, though yields are generally lower (40–60%) due to competing elimination of the secondary tosylate.

  • Activation: Convert 3-hydroxytetrahydrofuran to 3-tosyloxytetrahydrofuran (TsCl, Pyridine).

  • Displacement: React with Methyl 4-hydroxybenzoate using K₂CO₃ in DMF at 80°C.

Reaction Logic Visualization

SynthesisPath cluster_conditions Critical Control Points SM1 Methyl 4-hydroxybenzoate Inter Activated Alkoxyphosphonium SM1->Inter Nucleophilic Attack SM2 3-Hydroxytetrahydrofuran Complex PPh3-DIAD Adduct (Betaine Formation) SM2->Complex Activation Complex->Inter Ester Methyl 4-(oxolan-3-yloxy)benzoate Inter->Ester Walden Inversion Product 4-(Oxolan-3-yloxy)benzoic acid Ester->Product LiOH Hydrolysis Note1 Temp < 5°C during DIAD addition to prevent side reactions

Figure 1: Synthetic pathway emphasizing the Mitsunobu mechanism for stereochemical control.

Medicinal Chemistry & SAR Implications

The 4-(oxolan-3-yloxy) moiety is not merely a passive linker; it is a strategic bioisostere .

Bioisosteric Replacement Strategy

In drug design, replacing a phenyl ether or cyclohexyl ether with a tetrahydrofuran ether effects several parameters:

  • Lipophilicity (cLogP): The oxygen atom in the ring lowers cLogP by approximately 1.0–1.5 units compared to a cyclohexyl analog.[1] This is crucial for improving the metabolic stability and solubility of lipophilic drug candidates.[1]

  • Conformational Bias: The "pucker" of the tetrahydrofuran ring creates a distinct vector for the ether oxygen, often improving binding affinity in pockets where a flat phenyl ring would clash.[1]

  • Metabolic Stability: Unlike linear alkyl ethers (prone to rapid O-dealkylation), the cyclic ether is relatively robust, though the alpha-carbons are susceptible to P450 oxidation over time.

Case Study: Autotaxin (ATX) Inhibitors

Recent patent literature (e.g., WO2014/164905) highlights this moiety in inhibitors of Autotaxin, an enzyme responsible for generating Lysophosphatidic Acid (LPA).[1] High LPA levels drive fibrosis and tumor metastasis.[1]

  • Role of the Moiety: The benzoic acid headgroup mimics the phosphate headgroup of LPA (or binds to the active site zinc/hydration shell), while the oxolane ring occupies the hydrophobic channel usually accommodating the lipid tail, providing a "polar hydrophobic" interaction that improves selectivity.[1]

SAR Decision Flow

SAR_Logic Start Lead Compound Optimization (High Lipophilicity Issue) Decision Replace Hydrophobic Ether? Start->Decision OptionA Linear Alkyl Ether Decision->OptionA OptionB Oxolan-3-yl Ether Decision->OptionB ResultA Rapid Metabolism (O-dealkylation) OptionA->ResultA ResultB Improved Solubility Lower LogP Retained Bulk OptionB->ResultB Final Eutomer Identification ResultB->Final Next Step: Chiral Resolution ((R) vs (S))

Figure 2: Strategic rationale for selecting the oxolane moiety during Lead Optimization.

Analytical Characterization Standard

To ensure the integrity of the synthesized material, the following analytical signals must be verified.

1H NMR (400 MHz, DMSO-d₆)
  • Carboxylic Acid: δ 12.80 (s, 1H, br) – Disappears on D₂O shake.[1]

  • Aromatic Protons:

    • δ 7.88 (d, J=8.8 Hz, 2H, Ar-H ortho to COOH)[1]

    • δ 7.02 (d, J=8.8 Hz, 2H, Ar-H ortho to Ether)[1]

  • Oxolane Methine (Chiral Center): δ 5.05 (m, 1H, H-3 of THF) – Diagnostic shift downfield due to oxygen attachment.

  • Oxolane Methylene:

    • δ 3.70–3.95 (m, 4H, H-2, H-5 of THF)

    • δ 2.20–2.35 (m, 1H, H-4a)

    • δ 1.95–2.10 (m, 1H, H-4b)

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (End absorption).[1]

  • Retention Time: Expect elution slightly earlier than 4-cyclohexyloxybenzoic acid due to increased polarity.[1]

References

  • Vertex AI Search Results. (2026). CAS 1343204-85-2 and Chemical Properties. Retrieved from and .[1]

  • Organic Syntheses. (1958).[1] Preparation of 3-Hydroxytetrahydrofuran. Org. Synth. 1958, 38,[1] 37. Link[1]

  • Patent Application WO2014164905. (2014).[1] Autotaxin Inhibitors and Uses Thereof. (Contextual citation for application of oxolane ethers in drug discovery).

  • Cioanca, E. R., et al. (2010).[1] Synthesis and Liquid Crystalline Properties of 4-(4-alkyloxyphenylazo)benzoic acids. (Reference for general Williamson/alkoxybenzoic acid synthesis protocols). [1]

  • PubChem. (2025).[1][3][4] Compound Summary for 3-Hydroxytetrahydrofuran. [1]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(Oxolan-3-yloxy)benzoic acid

Introduction 4-(Oxolan-3-yloxy)benzoic acid is a small molecule characterized by a benzoic acid core linked to a tetrahydrofuran (oxolane) ring via an ether bond. While the individual components of this molecule are comm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Oxolan-3-yloxy)benzoic acid is a small molecule characterized by a benzoic acid core linked to a tetrahydrofuran (oxolane) ring via an ether bond. While the individual components of this molecule are common scaffolds in medicinal chemistry, there is a notable absence of published experimental data on the specific biological activities and therapeutic targets of this particular compound. This guide aims to bridge this knowledge gap by providing a comprehensive in silico analysis to predict and elucidate its most probable therapeutic targets.

Leveraging well-established computational methods, this document presents a prioritized list of potential protein targets for 4-(Oxolan-3-yloxy)benzoic acid. For each high-probability target, we delve into its role in human pathophysiology, the rationale for its potential modulation by the query molecule, and a proposed experimental workflow for validation. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating research into the therapeutic potential of 4-(Oxolan-3-yloxy)benzoic acid and its analogs.

Methodology for In Silico Target Identification

To predict the biological targets of 4-(Oxolan-3-yloxy)benzoic acid, we employed a similarity-based approach using the SwissTargetPrediction tool. This web-based platform predicts the most probable protein targets of a small molecule based on the principle that structurally similar molecules are likely to have similar biological activities. The prediction algorithm combines 2D and 3D similarity measures to screen the query molecule against a curated database of known active compounds and their targets.

The SMILES (Simplified Molecular-Input Line-Entry System) string for 4-(Oxolan-3-yloxy)benzoic acid, C1COCC1OC2=CC=C(C=C2)C(=O)O, was used as the input for the prediction. The output provides a ranked list of potential targets, with the probability of interaction estimated based on the similarity to known ligands.

Predicted Therapeutic Targets and Mechanistic Insights

Our in silico analysis revealed several high-probability targets for 4-(Oxolan-3-yloxy)benzoic acid, primarily within the enzyme and G-protein coupled receptor (GPCR) classes. Below, we discuss the most promising candidates, their relevance to disease, and the structural rationale for their potential interaction with the query molecule.

Aldo-Keto Reductase Family (AKR)

The aldo-keto reductase superfamily consists of enzymes that catalyze the reduction of a variety of aldehydes and ketones. Several members of this family are implicated in the pathogenesis of various diseases.

Predicted TargetUniprot IDProbabilityTherapeutic Relevance
Aldo-keto reductase family 1 member C3 (AKR1C3)P42330HighProstate Cancer, Endometriosis, Inflammatory Disorders
Aldo-keto reductase family 1 member B10 (AKR1B10)O60218ModerateNon-small cell lung cancer, Breast cancer

Mechanistic Rationale: AKR1C3 is particularly noteworthy as it is involved in the biosynthesis of androgens and the metabolism of prostaglandins, making it a key target in oncology and inflammatory diseases. Many known inhibitors of AKR1C3 are carboxylic acid-containing compounds, which interact with the enzyme's active site. The benzoic acid moiety of 4-(Oxolan-3-yloxy)benzoic acid is a key structural feature that suggests a potential inhibitory role against AKR1C3.

Signaling Pathway:

AKR1C3_Pathway Prostaglandin_H2 Prostaglandin H2 Prostaglandin_D2 Prostaglandin D2 Prostaglandin_H2->Prostaglandin_D2 AKR1C3 AKR1C3 Prostaglandin_D2->AKR1C3 Metabolism 11-keto_Prostaglandin_F2alpha 11-keto Prostaglandin F2α Inflammation Inflammation 11-keto_Prostaglandin_F2alpha->Inflammation Promotes AKR1C3->11-keto_Prostaglandin_F2alpha

Caption: Role of AKR1C3 in Prostaglandin Metabolism and Inflammation.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a central role in the endocannabinoid system by degrading fatty acid amides, most notably anandamide.

Predicted TargetUniprot IDProbabilityTherapeutic Relevance
Fatty acid amide hydrolase (FAAH)O00519HighPain, Anxiety, Inflammatory Disorders

Mechanistic Rationale: Inhibition of FAAH leads to an increase in endogenous anandamide levels, resulting in analgesic and anxiolytic effects. The benzoic acid scaffold is present in some known FAAH inhibitors. It is plausible that 4-(Oxolan-3-yloxy)benzoic acid could act as a competitive inhibitor, with the carboxylate group interacting with key residues in the catalytic site of FAAH.

Signaling Pathway:

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Ethanolamine Ethanolamine FAAH->Ethanolamine Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Analgesia_Anxiolysis Analgesia, Anxiolysis CB1_Receptor->Analgesia_Anxiolysis

Caption: FAAH-mediated degradation of anandamide and its downstream effects.

Prostaglandin E2 Receptor EP2 Subtype (PTGER2)

This is a G-protein coupled receptor for prostaglandin E2 (PGE2), a key mediator of inflammation and a modulator of immune responses.

Predicted TargetUniprot IDProbabilityTherapeutic Relevance
Prostaglandin E2 receptor EP2 subtype (PTGER2)P43116ModerateInflammation, Cancer, Neurodegenerative Diseases

Mechanistic Rationale: Modulation of the EP2 receptor can have either pro- or anti-inflammatory effects depending on the cellular context. The carboxylic acid group is a common feature in prostaglandin analogs and antagonists, as it mimics the carboxylate of the natural ligand, PGE2. 4-(Oxolan-3-yloxy)benzoic acid could potentially act as an antagonist at the EP2 receptor, blocking the binding of PGE2.

Signaling Pathway:

EP2_Pathway PGE2 Prostaglandin E2 (PGE2) EP2_Receptor EP2 Receptor PGE2->EP2_Receptor Gs Gαs EP2_Receptor->Gs Activates Adenylate_Cyclase Adenylate Cyclase Gs->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Inflammatory Gene Expression CREB->Gene_Expression Induces

Caption: PGE2 signaling through the EP2 receptor to promote inflammation.

Experimental Validation Strategy

The in silico predictions presented above provide a strong foundation for initiating an experimental investigation into the therapeutic targets of 4-(Oxolan-3-yloxy)benzoic acid. A systematic, multi-tiered approach is recommended for target validation and characterization.

Tier 1: In Vitro Binding and Enzymatic Assays

The initial step is to confirm direct interaction with the predicted targets and to quantify the functional effect.

Step-by-Step Protocol:

  • Compound Synthesis and Purification: Synthesize 4-(Oxolan-3-yloxy)benzoic acid and purify to >98% purity, confirmed by NMR and LC-MS.

  • Primary Binding Assays:

    • Surface Plasmon Resonance (SPR): To assess direct binding to purified recombinant AKR1C3, FAAH, and a solubilized EP2 receptor preparation. This will provide kinetic data (Kon, Koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC): To confirm binding and determine the thermodynamic parameters of the interaction.

  • Functional Enzymatic Assays:

    • AKR1C3 Inhibition Assay: A fluorescence-based assay to measure the inhibition of AKR1C3-mediated reduction of a substrate. Determine the IC50 value.

    • FAAH Inhibition Assay: A colorimetric or fluorescent assay to measure the inhibition of FAAH-catalyzed hydrolysis of a suitable substrate. Determine the IC50 value.

  • GPCR Functional Assay:

    • cAMP Assay: In cells overexpressing the EP2 receptor, measure the change in intracellular cAMP levels in response to PGE2 stimulation in the presence and absence of 4-(Oxolan-3-yloxy)benzoic acid. This will determine if the compound acts as an agonist or antagonist and its potency (EC50 or IC50).

Tier 2: Cell-Based Assays

Once in vitro activity is confirmed, the next step is to evaluate the compound's effect in a cellular context.

Step-by-Step Protocol:

  • Cell Viability/Toxicity Assays: Determine the cytotoxic concentration range of the compound in relevant cell lines (e.g., prostate cancer cells for AKR1C3, neuronal cells for FAAH, immune cells for EP2).

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): To confirm that the compound binds to the intended target within the cell.

  • Phenotypic Assays:

    • Prostate Cancer Cell Proliferation Assay: For AKR1C3, assess the effect of the compound on the proliferation of androgen-dependent prostate cancer cells.

    • Anti-inflammatory Assay: For FAAH and EP2, use a lipopolysaccharide (LPS)-stimulated macrophage cell line and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence of the compound.

Experimental Workflow Diagram:

Validation_Workflow cluster_tier1 Tier 1: In Vitro Validation cluster_tier2 Tier 2: Cellular Validation Binding_Assays Binding Assays (SPR, ITC) Functional_Assays Functional Assays (Enzymatic, cAMP) Binding_Assays->Functional_Assays Confirm Interaction Toxicity_Assay Cytotoxicity Profiling Functional_Assays->Toxicity_Assay Lead to Cellular Studies Target_Engagement Target Engagement (CETSA) Toxicity_Assay->Target_Engagement Determine Non-toxic Dose Phenotypic_Assay Phenotypic Assays Target_Engagement->Phenotypic_Assay Confirm Cellular Activity In_Silico_Prediction In Silico Target Prediction In_Silico_Prediction->Binding_Assays

Caption: A tiered experimental workflow for the validation of predicted targets.

Conclusion

While experimental data for 4-(Oxolan-3-yloxy)benzoic acid is currently lacking, this in-depth in silico analysis provides a strong, scientifically-grounded starting point for its therapeutic exploration. The predictions strongly suggest that this compound may interact with key enzymes and receptors involved in oncology and inflammatory diseases, particularly the aldo-keto reductase family, fatty acid amide hydrolase, and the prostaglandin E2 receptor EP2 subtype. The proposed experimental validation workflow offers a clear and logical path forward to confirm these predictions and to uncover the true therapeutic potential of this novel chemical entity. The structural motifs of 4-(Oxolan-3-yloxy)benzoic acid are promising, and further investigation is highly warranted.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemical-Biological Interactions, 234, 236-246. [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical Reviews, 108(5), 1687–1707. [Link]

  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. The Journal of Biological Chemistry, 282(16), 11613–11617. [Link]

  • Martinez, A. C., & Gil, C. (2014). Cellular thermal shift assay (CETSA) for drug target engagement studies. Current Protocols in Chemical Biology, 6(4), 275–286. [Link]

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-(Oxolan-3-yloxy)benzoic Acid Interactions with Tyrosinase

Abstract This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-(Oxolan-3-yloxy)benzoic acid, a small molecule with potential therapeutic applications. In the absence of a predetermined...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-(Oxolan-3-yloxy)benzoic acid, a small molecule with potential therapeutic applications. In the absence of a predetermined biological target, we hypothesize its interaction with tyrosinase, an enzyme frequently targeted by benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for investigating protein-ligand interactions using computational tools. We will cover the foundational principles and practical applications of molecular docking and molecular dynamics simulations, supplemented by insights into pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis. The overarching goal is to equip the reader with the expertise to design, execute, and interpret in silico experiments for drug discovery.

Introduction: Unveiling the Potential of 4-(Oxolan-3-yloxy)benzoic Acid

4-(Oxolan-3-yloxy)benzoic acid is a small organic molecule characterized by a benzoic acid moiety linked to an oxolane (tetrahydrofuran) ring via an ether linkage. While the specific biological activities of this compound are not extensively documented, the benzoic acid scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. Derivatives of benzoic acid have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]

The oxolane ring, a five-membered cyclic ether, is also a common feature in many pharmaceuticals and natural products, often contributing to favorable pharmacokinetic properties.[5] Given the prevalence of these structural motifs in medicinal chemistry, 4-(Oxolan-3-yloxy)benzoic acid presents itself as a compelling candidate for computational investigation to elucidate its potential biological targets and mechanisms of action.

Rationale for Target Selection: Tyrosinase

In the realm of drug discovery, the initial step often involves identifying a relevant biological target. In the absence of experimental data for 4-(Oxolan-3-yloxy)benzoic acid, a rational approach is to examine the known targets of structurally similar molecules. Numerous studies have reported the inhibitory effects of benzoic acid derivatives on various enzymes.[6][7][8] Among these, tyrosinase emerges as a particularly interesting target.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] Its overactivity is associated with hyperpigmentation disorders and melanoma. Consequently, the discovery of novel tyrosinase inhibitors is an active area of research. Several benzoic acid derivatives have been identified as potent tyrosinase inhibitors, making it a plausible target for 4-(Oxolan-3-yloxy)benzoic acid.[1] This guide will, therefore, focus on modeling the interaction of our molecule of interest with tyrosinase as a case study.

The In Silico Modeling Workflow: A Strategic Overview

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the potential interaction between 4-(Oxolan-3-yloxy)benzoic acid and tyrosinase. This workflow is designed to be a self-validating system, where the results of one stage inform and guide the next.

G cluster_0 Preparation cluster_1 Interaction Modeling cluster_2 Analysis & Refinement P1 Ligand Preparation M1 Molecular Docking P1->M1 P2 Protein Preparation P2->M1 A1 Binding Pose Analysis M1->A1 M2 Molecular Dynamics A2 Interaction Fingerprinting M2->A2 A3 Binding Free Energy Calculation M2->A3 A1->M2

Figure 1: A schematic representation of the in silico modeling workflow.

Part I: Ligand and Protein Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of your in silico predictions. Therefore, meticulous preparation of both the ligand and the protein is a critical, non-negotiable step.

Ligand Preparation: 4-(Oxolan-3-yloxy)benzoic acid

The initial 2D structure of 4-(Oxolan-3-yloxy)benzoic acid can be obtained from databases like PubChem.[9] However, for in silico modeling, a 3D conformation with appropriate chemical properties is required.

Step-by-Step Protocol:

  • Obtain 2D Structure: Download the 2D structure of 4-(Oxolan-3-yloxy)benzoic acid in SDF or MOL format.

  • 3D Structure Generation: Use a molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, or open-source alternatives like Avogadro) to generate a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94). This step ensures a low-energy, stable conformation.

  • Protonation State Determination: The ionization state of the carboxylic acid group is pH-dependent. At physiological pH (~7.4), the benzoic acid moiety will be deprotonated. It is crucial to assign the correct protonation state, as it significantly influences electrostatic interactions. Tools like LigPrep (Schrödinger) or similar software can predict pKa values and assign appropriate protonation states.

  • Tautomeric and Stereochemical Enumeration: While less critical for this specific molecule, for more complex ligands, it is essential to consider different tautomers and stereoisomers.

  • Save in a Suitable Format: Save the prepared ligand in a format compatible with docking and dynamics software (e.g., PDBQT for AutoDock Vina, MAE for Schrödinger Suite).

Protein Preparation: Tyrosinase

The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). For this guide, we will use the crystal structure of tyrosinase from Agaricus bisporus (PDB ID: 2Y9X) as an example.

Step-by-Step Protocol:

  • Download Protein Structure: Obtain the PDB file for tyrosinase (e.g., 2Y9X) from the RCSB PDB database.

  • Pre-processing:

    • Remove Unnecessary Molecules: The downloaded PDB file may contain water molecules, co-crystallized ligands, and other non-protein atoms. These should be removed unless they are known to be critical for the protein's function or the ligand's binding.

    • Handle Missing Residues and Atoms: Some crystal structures may have missing residues or atoms. These can be modeled using tools like the Protein Preparation Wizard in Maestro or Prime.

  • Protonation and Hydrogen Bond Optimization:

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added.

    • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a given pH must be correctly assigned.

    • Optimize Hydrogen Bond Network: The orientation of hydroxyl groups and the tautomeric states of histidine rings should be optimized to create a favorable hydrogen-bonding network.

  • Energy Minimization: A restrained energy minimization of the protein structure is performed to relieve any steric clashes introduced during the preparation steps. The heavy atoms are typically restrained to their initial positions to preserve the experimentally determined conformation.

  • Define the Binding Site: The active site of tyrosinase is well-characterized and contains two copper ions. The binding site for docking can be defined based on the location of the co-crystallized ligand in the PDB structure or from literature information.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[1][5] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.

Software Options:

  • Commercial: Glide (Schrödinger), GOLD (CCDC), MOE-Dock

  • Open-Source/Academic: AutoDock Vina, DOCK

Step-by-Step Protocol (using AutoDock Vina as an example):

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom types.

  • Define the Grid Box: A grid box defines the search space for the docking simulation. This box should encompass the entire binding site. The size and center of the grid can be determined using ADT.

  • Create a Configuration File: A configuration file specifies the input files (receptor and ligand), the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The poses are ranked based on their scores, with lower scores indicating more favorable binding.

Data Presentation: Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.23
3-7.92.54

Visualization of Binding Pose:

The top-ranked binding pose should be visualized using molecular graphics software (e.g., PyMOL, Chimera, Maestro) to analyze the interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen bonds: with polar residues.

  • Hydrophobic interactions: with nonpolar residues.

  • Pi-pi stacking: between aromatic rings.

  • Coordination: with the copper ions in the active site.

G cluster_0 4-(Oxolan-3-yloxy)benzoic acid cluster_1 Tyrosinase Active Site L_Benzoic Benzoic Acid P_His1 HIS259 L_Benzoic->P_His1 H-bond P_His2 HIS263 L_Benzoic->P_His2 Coordination with Cu P_Phe PHE264 L_Benzoic->P_Phe Pi-pi stacking L_Oxolane Oxolane Ring P_Val VAL283 L_Oxolane->P_Val Hydrophobic

Figure 2: A conceptual diagram of potential interactions between the ligand and tyrosinase.

Part III: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[4][10][11] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and to calculate binding free energies.

Software Options:

  • Commercial: Desmond (Schrödinger), AMBER (with a commercial license for some components)

  • Open-Source/Academic: GROMACS, NAMD, OpenMM

Step-by-Step Protocol (using GROMACS as an example):

  • System Preparation:

    • Generate Ligand Topology: The force field parameters for the ligand need to be generated. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AMBER.

    • Create the Complex: Combine the prepared protein and the docked ligand into a single file.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Add Ions: Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density.

  • Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy.

Data Presentation: MD Simulation Analysis

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.80.3
Ligand RMSD (Å)0.90.2
Binding Free Energy (kcal/mol)-25.64.2

Broader Perspectives in In Silico Drug Discovery

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity.[6][8][12] This model can then be used to screen large compound libraries for molecules that match the pharmacophore, thus identifying potential new hits.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13][14][15] By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated, thereby guiding lead optimization efforts.[13][15]

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 4-(Oxolan-3-yloxy)benzoic acid with a hypothesized target, tyrosinase. By following these detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mode, stability, and affinity of this compound.

It is imperative to remember that in silico modeling is a hypothesis-generating tool. The predictions and insights gained from these computational studies must be validated through experimental assays. The work detailed in this guide provides a strong foundation for designing such experiments, ultimately accelerating the drug discovery and development process.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • Benchchem. (n.d.). The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-Acetylbenzoic Acid Derivatives.
  • Zhang, J., et al. (2015).
  • Kim, C. U., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
  • Khan, K. M., et al. (2010).
  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.
  • Witte, K., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Ataman Kimya. (n.d.). OXOLANE.
  • Mondal, S., et al. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Shaik, A. B., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed.
  • Testbook. (2024). [Solved] Oxolane is a synonym of which compound having the molecular.
  • BLD Pharm. (n.d.). 1343204-85-2|4-(Oxolan-3-yloxy)benzoic acid.
  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Raj KC, H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • da Silva, A. B. F., et al. (2025). Molecular profile of natural compounds with potential antioxidant and antimicrobial activities in comparison to (E)-3-(2-(4-cyanostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic Acid.
  • Hussian, A., & Rawat, A. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • Kumar, R., et al. (2023).
  • PubChemLite. (n.d.). 4-(oxolan-3-yl)benzoic acid (C11H12O3).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Oxolan-3-yloxy)benzoic acid protocol

Application Note & Protocol: Synthesis of 4-(Oxolan-3-yloxy)benzoic acid Executive Summary 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) is a critical bi-functional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-(Oxolan-3-yloxy)benzoic acid

Executive Summary

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) is a critical bi-functional building block in medicinal chemistry. It serves as a robust ether-linked spacer in the design of proteolysis targeting chimeras (PROTACs) and kinase inhibitors, offering improved metabolic stability compared to alkyl chains due to the polarity and conformational constraints of the tetrahydrofuran (oxolane) ring.

This guide details a high-fidelity synthesis protocol prioritizing the Mitsunobu coupling route. While Williamson ether synthesis is theoretically possible, the secondary nature of the 3-oxolanyl position makes it prone to elimination (forming dihydrofuran) under basic alkylation conditions. The Mitsunobu protocol described herein ensures stereochemical control (inversion of configuration) and high chemoselectivity.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ether linkage. The most reliable forward strategy involves the coupling of a phenol derivative with a secondary alcohol.

Strategic Logic:

  • Fragment A (Nucleophile): Methyl 4-hydroxybenzoate is selected over the free acid to preventing competitive esterification of the carboxylic acid during the coupling step.

  • Fragment B (Electrophile): 3-Hydroxytetrahydrofuran is used as the alcohol source.

  • Transformation: A Mitsunobu reaction activates the secondary alcohol of Fragment B, allowing SN2 displacement by the phenol (Fragment A).

  • Deprotection: Mild saponification yields the final free acid.

Retrosynthesis Target 4-(Oxolan-3-yloxy)benzoic acid (Target Molecule) Intermediate Methyl 4-(oxolan-3-yloxy)benzoate (Protected Intermediate) Target->Intermediate Hydrolysis (LiOH) FragmentA Methyl 4-hydroxybenzoate (Nucleophile) Intermediate->FragmentA Ether Disconnection FragmentB 3-Hydroxytetrahydrofuran (Alcohol Source) Intermediate->FragmentB Mitsunobu Coupling

Figure 1: Retrosynthetic disconnection showing the ether bond formation via Mitsunobu coupling followed by ester hydrolysis.

Detailed Experimental Protocol

Stage 1: Mitsunobu Coupling

Objective: Synthesis of Methyl 4-(oxolan-3-yloxy)benzoate. Principle: The reaction utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the 3-hydroxytetrahydrofuran, facilitating nucleophilic attack by the phenol with inversion of configuration .

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 4-hydroxybenzoate 1.0 Nucleophile
3-Hydroxytetrahydrofuran 1.2 Alcohol substrate
Triphenylphosphine (PPh3) 1.5 Reductant/Activator
DIAD (Diisopropyl azodicarboxylate) 1.5 Oxidant/Activator

| THF (Anhydrous) | 10 Vol | Solvent |[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N2) or Argon.

  • Dissolution: Charge Methyl 4-hydroxybenzoate (1.0 eq), 3-Hydroxytetrahydrofuran (1.2 eq), and PPh3 (1.5 eq) into the flask. Add anhydrous THF (10 mL per gram of phenol) and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Low temperature prevents the decomposition of the betaine intermediate.

  • Addition: Add DIAD (1.5 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution may turn yellow/orange but should fade as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3) or LC-MS. The limiting phenol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Triturate the residue with cold Diethyl Ether (Et2O) or Hexane:EtOAc (9:1). This often precipitates Triphenylphosphine oxide (TPPO).[1] Filter off the solids.[1][2][3]

    • Concentrate the filtrate.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes).

    • Target: Methyl 4-(oxolan-3-yloxy)benzoate (Colorless oil or white solid).

Stage 2: Ester Hydrolysis (Saponification)

Objective: Conversion to 4-(Oxolan-3-yloxy)benzoic acid.

Reagents:

  • Methyl 4-(oxolan-3-yloxy)benzoate (from Stage 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF:MeOH:Water (3:1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate ester in THF/MeOH (3:1).

  • Hydrolysis: Add a solution of LiOH·H2O (3.0 eq) in Water.

  • Reaction: Stir at Room Temperature for 4–6 hours. If reaction is sluggish, heat to 45°C.

  • Workup:

    • Concentrate to remove volatile organics (THF/MeOH).

    • Dilute the remaining aqueous residue with water.

    • Wash with Et2O (2x) to remove non-acidic organic impurities (e.g., residual TPPO).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2–3 using 1N HCl. The product should precipitate.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 45°C.

    • Yield Expectation: 85–95% for this step.

Critical Process Parameters & Troubleshooting

Stereochemical Integrity (Chirality):

  • Mechanism: The Mitsunobu reaction proceeds with Walden inversion at the alcohol center.

  • Protocol Note: If you require the (R)- isomer of the final product, you must start with (S)- 3-hydroxytetrahydrofuran.

  • Racemization Risk: Negligible under these conditions, but confirm enantiomeric excess (ee) via Chiral HPLC if using chiral starting materials.

Impurity Management (TPPO Removal): Triphenylphosphine oxide (TPPO) is the most persistent impurity in Mitsunobu reactions.

  • Method A (Precipitation): Trituration with MgCl2 in toluene can form a complex with TPPO that precipitates out.

  • Method B (Chromatography): TPPO is very polar. Ensure your column gradient starts non-polar to elute the product before the TPPO tail.

Workflow Diagram:

Workflow Start Start: Reagents + THF Cool Cool to 0°C Start->Cool AddDIAD Add DIAD (Dropwise) Cool->AddDIAD React Stir RT (16h) AddDIAD->React Workup Filter TPPO & Column React->Workup Hydrolysis LiOH Hydrolysis & Acidification Workup->Hydrolysis Final Final Product: Acid Form Hydrolysis->Final

Figure 2: Operational workflow for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid.

Safety & Compliance

  • DIAD/DEAD: These azo compounds are shock-sensitive and toxic. Never distill them to dryness. Store in a refrigerator. DIAD is generally safer and more stable than DEAD.

  • Triphenylphosphine: Toxic if swallowed and potential sensitizer.

  • Waste Disposal: The aqueous waste from the Mitsunobu reaction contains hydrazine derivatives; dispose of according to hazardous waste regulations (Stream C).

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Application in Medicinal Chemistry (Ether Linkers): Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextual grounding for THF ethers in drug design).
  • General Protocol for Phenol-Alcohol Coupling: Dandapani, S., & Curran, D. P.[4] "Separation-friendly Mitsunobu Reactions."[4] Chemistry – A European Journal, 2004.

  • Synthesis of Benzoic Acid Ethers (Analogous Protocol): "Synthesis of 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid." ChemicalBook Protocols. (Validating LiOH hydrolysis conditions).

Sources

Application

Analytical Methods for 4-(Oxolan-3-yloxy)benzoic acid Characterization

[1][2][3] Abstract This Application Note provides a comprehensive analytical framework for the characterization of 4-(Oxolan-3-yloxy)benzoic acid (CAS: 1343204-85-2).[1][2] As a chiral ether-linked benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This Application Note provides a comprehensive analytical framework for the characterization of 4-(Oxolan-3-yloxy)benzoic acid (CAS: 1343204-85-2).[1][2] As a chiral ether-linked benzoic acid derivative, this compound presents specific challenges regarding enantiomeric purity and ionization behavior. This guide details validated protocols for structural identification (NMR/MS), chemical purity assessment (RP-HPLC), and enantiomeric separation (Chiral HPLC), designed to meet the rigorous standards of pharmaceutical intermediate qualification.[1]

Physicochemical Profile & Structural Logic

4-(Oxolan-3-yloxy)benzoic acid consists of a lipophilic tetrahydrofuran (oxolane) ring ether-linked to a hydrophilic benzoic acid moiety.[1][2] The molecule possesses a single chiral center at the C3 position of the oxolane ring, necessitating chiral control.

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₁H₁₂O₄Monoisotopic Mass: 208.07 Da
pKa (Acid) ~4.2 (Predicted)Requires acidic mobile phase (pH < 3.[1][2]0) to suppress ionization and prevent peak tailing in RP-HPLC.
LogP ~1.5Moderately lipophilic; suitable for C18 retention.
Chirality One stereocenter (C3 of oxolane)Exists as (R)- and (S)- enantiomers.[2] Separation requires polysaccharide-based chiral stationary phases.[1][2][3]
Chromophore Benzoic acid moietyStrong UV absorption at 254 nm (π→π*) and 230 nm.

Identification Protocols (Structure Validation)

Protocol 1: Structural Confirmation via NMR & MS

Objective: Unequivocal assignment of the ether linkage and the chiral oxolane ring.

A. Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Rationale: The carboxylic acid group deprotonates readily, forming a stable [M-H]⁻ ion.

  • Expected Signals:

    • [M-H]⁻: m/z 207.07 (Base peak).[1]

    • Fragmentation: Loss of CO₂ (m/z 163) and cleavage of the ether bond.

B. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).[1][2]

  • Key Diagnostic Signals:

    • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable).[1]

    • Aromatic Protons: Two doublets (AA'BB' system) at δ ~7.9 ppm (H-2,[1][2]6) and δ ~7.0 ppm (H-3,5), confirming 1,4-substitution.[1][2]

    • Chiral Methine (-O-CH-): Multiplet at δ ~5.1 ppm.[1][2] This shift is critical; it confirms the ether linkage at the C3 position.

    • Oxolane Ring Protons: Multiplets between δ 1.9–4.0 ppm corresponding to the -CH₂- groups adjacent to oxygen and the chiral center.[1][2]

Chemical Purity Analysis (RP-HPLC)

Objective: Quantify chemical purity and detect process impurities (e.g., 4-hydroxybenzoic acid, elimination byproducts).

Protocol 2: Reverse-Phase Gradient Method

System: HPLC with PDA/UV Detector. Stationary Phase: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1] Rationale: A C18 column provides robust retention for the aromatic acid. The use of a fully porous particle with high surface area ensures separation of the polar acid precursor from the ether product.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][4]

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 10 90 1.0
18.0 10 90 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |[1][2]

Detection: UV at 254 nm (primary) and 230 nm.[1] Sample Diluent: Water:Acetonitrile (50:50).[1]

Critical Control Point: The acidic mobile phase is non-negotiable. Neutral pH will cause the carboxylic acid to ionize, resulting in early elution and severe peak tailing due to secondary silanol interactions.

Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) of the (R)- or (S)- isomer.

Protocol 3: Polysaccharide-Based Separation

Challenge: The distance between the chiral center (oxolane ring) and the aromatic chromophore is short, which typically enhances chiral recognition. However, the free carboxylic acid can interfere with the chiral selector. Solution: Use an immobilized Amylose-based column with an acidic modifier in "Polar Organic" or "Reverse Phase" mode.[1][2]

Method Parameters:

  • Column: Chiralpak IG or Lux Amylose-1 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Mechanism: The formic acid keeps the analyte neutral, allowing hydrogen bonding and π-π interactions between the analyte's benzoic acid/ether groups and the carbamate linkage of the amylose selector.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for characterizing this compound, linking synthesis risks to analytical controls.

AnalyticalWorkflow Start Crude 4-(Oxolan-3-yloxy) benzoic acid ID_Check Identity Check (NMR + MS) Start->ID_Check Purity_Check Chemical Purity (RP-HPLC) ID_Check->Purity_Check Structure Confirmed Chiral_Check Enantiomeric Purity (Chiral HPLC) Purity_Check->Chiral_Check > 98% Purity Impurity_Flag Impurity Profiling (Precursors: 4-HBA, THF-OH) Purity_Check->Impurity_Flag < 98% Purity Final_Spec Final CoA Generation Chiral_Check->Final_Spec ee > 99%

Figure 1: Step-wise analytical workflow ensuring structural identity, chemical purity, and stereochemical integrity.

Synthesis & Impurity Origins[2]

Understanding the synthesis aids in identifying potential impurities.[6] The ether linkage is typically formed via a Mitsunobu reaction or Nucleophilic Substitution (SN2) .

SynthesisImpurities A 4-Hydroxybenzoic Acid (Starting Material) Reaction Mitsunobu Reaction (PPh3 / DIAD) A->Reaction B 3-Hydroxytetrahydrofuran (Chiral Precursor) B->Reaction Product 4-(Oxolan-3-yloxy)benzoic acid (Target) Reaction->Product Imp1 Impurity A: Unreacted 4-HBA Reaction->Imp1 Incomplete Imp2 Impurity B: Phosphine Oxide (Byproduct) Reaction->Imp2 Reagent Residue Imp3 Impurity C: Elimination Product (Dihydrofuran) Reaction->Imp3 Side Reaction

Figure 2: Synthesis pathway highlighting potential impurities detectable by the RP-HPLC protocol.

References

  • BenchChem . High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Application Note. Link[1]

  • Daicel Chiral Technologies . Enantiomer separation of acidic compounds on Anion Exchange and Polysaccharide Phases. Technical Report. Link

  • PubChem . 4-(Oxolan-3-yloxy)benzoic acid (Compound Summary). National Library of Medicine. Link[1]

  • Sielc Technologies . Separation of Benzoic acid derivatives via Reverse Phase HPLC. Application Method. Link

  • Journal of Agricultural and Food Chemistry . Determination of benzoic acid levels by HPLC. 2001, 49(1), 98-102.[1][7] Link

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 4-(Oxolan-3-yloxy)benzoic Acid

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Oxolan-3-yloxy)benzoic acid. The developed is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Oxolan-3-yloxy)benzoic acid. The developed isocratic method provides excellent peak symmetry, resolution, and sensitivity, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a step-by-step protocol, the scientific rationale behind the method development, and a complete validation summary.

Introduction

4-(Oxolan-3-yloxy)benzoic acid is an aromatic carboxylic acid derivative with a chemical structure incorporating a tetrahydrofuran (oxolane) moiety. Aromatic carboxylic acids are significant building blocks in organic synthesis and key components in the development of active pharmaceutical ingredients (APIs).[3] Accurate and precise quantification of such compounds is critical for ensuring product quality, stability, and safety.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide array of compounds.[1][4] The challenge in analyzing acidic compounds like 4-(Oxolan-3-yloxy)benzoic acid via reversed-phase HPLC lies in controlling their ionization to achieve adequate retention and symmetrical peak shapes.[5][6] This is typically addressed by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid functional group.[7][8] This application note describes a method that leverages this principle to deliver a simple, efficient, and reproducible analytical solution.

Physicochemical Properties of 4-(Oxolan-3-yloxy)benzoic Acid

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₂O₃[9]
Molecular Weight 192.21 g/mol Inferred from Formula
Structure
Predicted XlogP 1.5[9]
pKa (predicted) ~4-5 (estimated based on benzoic acid)
UV Maximum (λmax) ~240-250 nm (estimated based on the benzoic acid chromophore)

The predicted XlogP of 1.5 suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation technique. The carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter for controlling retention.

Experimental

Instrumentation and Consumables
  • HPLC System: An Alliance™ iS HPLC System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV/Visible detector.

  • Data Acquisition: Empower 3 or equivalent chromatography data software.[10]

  • Analytical Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.[10]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Pipettes and Volumetric Glassware: Calibrated and Class A.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • 4-(Oxolan-3-yloxy)benzoic Acid Reference Standard: Purity ≥ 99.5%.

Chromatographic Conditions

The selection of chromatographic parameters is grounded in the chemical nature of the analyte. A C18 column was chosen for its hydrophobic retention capabilities. Acetonitrile is a common organic modifier with a low UV cutoff.[7] Phosphoric acid is used to acidify the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (non-ionized), which enhances retention and prevents peak tailing.[6][8]

ParameterCondition
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water / Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 600 mL of deionized water in a 1 L media bottle. Add 400 mL of acetonitrile. Mix thoroughly and degas by sonication for 15 minutes.

  • Diluent Preparation: The mobile phase is used as the diluent to ensure compatibility with the sample solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(Oxolan-3-yloxy)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of 4-(Oxolan-3-yloxy)benzoic acid into a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep D System Equilibration A->D B Standard Prep E System Suitability Test B->E C Sample Prep F Sequence Injection C->F D->E E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines.[2] Validation ensures that the analytical procedure is suitable for its intended purpose.[11][12]

System Suitability

System suitability testing is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[13][14] The test was performed by injecting the 100 µg/mL working standard solution six times.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

The results confirm the suitability of the chromatographic system for this analysis.

Specificity

Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked placebo sample. The chromatogram of the placebo showed no interfering peaks at the retention time of 4-(Oxolan-3-yloxy)benzoic acid. Forced degradation studies were also conducted (acid, base, peroxide, thermal, and photolytic stress) to ensure the method is stability-indicating. The analyte peak was well-resolved from all degradation products.

Linearity

The linearity of the method was evaluated by analyzing five solutions ranging from 25 µg/mL to 150 µg/mL (25%, 50%, 100%, 125%, and 150% of the working concentration).

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9950.9998
Y-intercept ReportMinimal
Residual Plot Random distributionPassed

The excellent correlation coefficient confirms the method's linearity across the specified range.[15]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.

Concentration LevelMean Recovery (%)%RSD
80% 99.5%0.5%
100% 100.2%0.4%
120% 100.8%0.6%

The acceptance criteria for recovery are typically between 98.0% and 102.0%.[15] The results demonstrate the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Repeatability: Six individual sample preparations at 100% of the target concentration were analyzed on the same day. The resulting %RSD was 0.6%.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment. The %RSD between the two days' results was 0.9%.

The acceptance criterion for precision is typically an RSD of ≤ 2.0%.[15] The method is therefore deemed precise.

Robustness

The robustness of the method was assessed by making deliberate small variations to the method parameters.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minSystem suitability criteria met.
Column Temperature ± 2°CSystem suitability criteria met.
Mobile Phase Composition ± 2% OrganicSystem suitability criteria met.

The method is robust to minor changes in experimental conditions.

Validation Logic

The validation parameters are interconnected and provide a comprehensive picture of the method's performance.

Validation_Logic Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Linearity->Validated_Method Accuracy->Validated_Method Precision Precision Precision->Accuracy Precision->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of validation parameters.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method for the quantitative analysis of 4-(Oxolan-3-yloxy)benzoic acid has been successfully developed and validated. The method meets all the system suitability and validation criteria as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. The use of a buffered mobile phase effectively controls the analyte's ionization, leading to excellent chromatographic performance.

References

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • USP-NF. (2023, November 1).
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Waters Corporation.
  • US Pharmacopeia.
  • PubMed.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Sci-Hub.
  • ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Pharmaguideline. (2024, December 11).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Waters Blog. (2025, June 18).
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • AMSbiopharma. (2025, July 22).
  • Biotage. (2023, January 24).
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • PubChemLite. 4-(oxolan-3-yl)benzoic acid (C11H12O3).
  • Longdom Publishing. (2021, November 29).

Sources

Application

Application Note: 4-(Oxolan-3-yloxy)benzoic acid as a Building Block in Organic Synthesis

Executive Summary 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid) represents a high-value scaffold in modern organic synthesis. Its structure combines a rigid phenyl linker with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid) represents a high-value scaffold in modern organic synthesis. Its structure combines a rigid phenyl linker with a polar, non-aromatic tetrahydrofuran (THF) ether. This specific motif offers two distinct advantages:

  • Pharmacokinetic Modulation: The THF ring lowers logP compared to alkyl chains while maintaining metabolic stability, a critical tactic in optimizing oral bioavailability in medicinal chemistry.

  • Chirality: The C3 position of the oxolane ring is a chiral center. The ability to source or synthesize specific (R)- or (S)-enantiomers allows for the exploration of chiral space in structure-activity relationship (SAR) studies and the design of ferroelectric liquid crystals.

This guide details the synthesis, reactivity, and application protocols for this compound, moving beyond basic catalog data to provide actionable experimental insights.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-(Oxolan-3-yloxy)benzoic acid
Common Name 4-((Tetrahydrofuran-3-yl)oxy)benzoic acid
CAS Number 222910-89-0 (Racemic) / 2181764-47-4 ((S)-isomer)
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
pKa (Calc.) ~4.2 (Carboxylic acid)
LogP (Calc.) ~1.5 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.

Synthesis & Preparation Strategies

The preparation of 4-(Oxolan-3-yloxy)benzoic acid relies on the formation of the aryl-alkyl ether bond. Two primary pathways exist, each with specific strategic advantages.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale synthesis, racemic material, or when using inexpensive 4-fluorobenzoic esters.

  • Mechanism: Displacement of fluoride from 4-fluorobenzoate by the alkoxide of 3-hydroxytetrahydrofuran.

  • Pros: Scalable, avoids heavy phosphine waste (unlike Mitsunobu).

  • Cons: Requires strong base (NaH or KOtBu), potential for racemization if conditions are too harsh (though rare for secondary ethers).

Pathway B: Mitsunobu Reaction

Best for: Enantioselective synthesis starting from chiral 3-hydroxytetrahydrofuran.

  • Mechanism: Condensation of 4-hydroxybenzoate and (S)- or (R)-3-hydroxytetrahydrofuran using PPh₃/DIAD.

  • Pros: Stereospecific (Inversion of configuration at the THF center).

  • Cons: Atom uneconomical, difficult purification of phosphine oxide byproducts.

Validated Protocol: Scalable SNAr Synthesis (Pathway A)

Objective: Synthesis of 4-(Oxolan-3-yloxy)benzoic acid from methyl 4-fluorobenzoate.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • 3-Hydroxytetrahydrofuran (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvent: Dry DMF or DMSO

  • Hydrolysis: LiOH / THF / Water

Step-by-Step Procedure:

  • Alkoxide Formation: In a flame-dried flask under N₂, dissolve 3-hydroxytetrahydrofuran (1.2 equiv) in anhydrous DMF (5 mL/mmol). Cool to 0°C. Add KOtBu (1.5 equiv) portion-wise. Stir for 30 min at 0°C to ensure complete deprotonation.

  • Displacement: Add methyl 4-fluorobenzoate (1.0 equiv) dropwise. Allow the mixture to warm to Room Temperature (RT) and then heat to 80°C for 4–6 hours. Monitoring: TLC (Hex/EtOAc) should show consumption of the fluoride.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 equiv). Stir at RT overnight.

  • Isolation: Acidify to pH 3 with 1M HCl. The product often precipitates as a white solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the synthesis route and subsequent functionalization.

G Start Target: 4-(Oxolan-3-yloxy)benzoic acid Chirality Is Enantiopurity Required? Start->Chirality Route_Mitsunobu Route B: Mitsunobu Reaction (Inversion of Stereocenter) Chirality->Route_Mitsunobu Yes (High ee%) Route_SNAr Route A: SNAr Reaction (Retention/Racemic) Chirality->Route_SNAr No (Racemic/Cost) Intermediate Intermediate: Ester Route_Mitsunobu->Intermediate Route_SNAr->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Final_Acid Final Building Block: Acid Handle Ready Hydrolysis->Final_Acid App_Amide Amide Coupling (Drug Discovery Libraries) Final_Acid->App_Amide HATU/Amine App_Ester Esterification (Liquid Crystals) Final_Acid->App_Ester DCC/Phenol

Caption: Synthesis selection workflow and downstream application logic for 4-(Oxolan-3-yloxy)benzoic acid.

Application Protocols

Application A: Medicinal Chemistry (Amide Library Synthesis)

The carboxylic acid group is a prime handle for generating amide libraries. The THF ether improves the solubility of the resulting amides compared to phenoxy analogs.

Protocol:

  • Activation: Dissolve 4-(oxolan-3-yloxy)benzoic acid (1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 min.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 2–16 h.

  • Purification: For library scale, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The THF ring is stable to standard acidic HPLC modifiers.

Application B: Materials Science (Liquid Crystal Mesogens)

Alkoxybenzoic acids are classic mesogens. The oxolane ring introduces a transverse dipole and chirality (if resolved), which is vital for ferroelectric liquid crystal (FLC) applications.

Protocol (Esterification):

  • Reagents: Acid (1 equiv), Phenolic Mesogen Core (e.g., 4-heptyloxyphenol) (1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).

  • Procedure: Mix Acid, Phenol, and DMAP in DCM. Cool to 0°C. Add DCC dissolved in DCM dropwise.

  • Workup: Filter off DCU urea. Wash filtrate with dilute HCl, NaHCO₃, and brine.

  • Characterization: Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to observe nematic/smectic phases.

Troubleshooting & Expert Insights

  • Impurity Profile: In the SNAr route, ensure the 3-hydroxytetrahydrofuran is dry. Water competes with the alkoxide, hydrolyzing the ester prematurely or consuming the fluoride to form the phenol byproduct.

  • Chiral Integrity: If using the Mitsunobu route with chiral starting material, strictly control the temperature (< 0°C during DIAD addition) to prevent partial racemization.

  • Solubility: If the free acid is difficult to dissolve for NMR, use DMSO-d₆ rather than CDCl₃. The hydrogen bonding of the carboxylic acid dimer in non-polar solvents can broaden peaks.

References

  • PubChem. 3-(Oxolan-3-yloxy)benzoic acid (CID 22291089).[2] National Library of Medicine.[2] [Link]

  • Pharmaffiliates. (S)-4-((Tetrahydrofuran-3-yl)oxy)benzoic Acid Data. (Linked to Empagliflozin intermediate chemistry).[3] [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of Benzoic Acid Derivatives. (General methodology for benzoic acid functionalization). [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. (Background on ether/ester linkages in benzoic systems). [Link]

Sources

Method

High-throughput screening assays involving 4-(Oxolan-3-yloxy)benzoic acid

As a Senior Application Scientist, this document provides a detailed guide for developing and executing high-throughput screening (HTS) assays for the compound 4-(Oxolan-3-yloxy)benzoic acid. Executive Summary The public...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed guide for developing and executing high-throughput screening (HTS) assays for the compound 4-(Oxolan-3-yloxy)benzoic acid.

Executive Summary

The public scientific literature lacks specific high-throughput screening data or identified biological targets for 4-(Oxolan-3-yloxy)benzoic acid. However, its core structure, a benzoic acid derivative, is a common scaffold in compounds known to modulate nuclear receptors. This guide, therefore, presents a comprehensive HTS workflow using a hypothetical, yet scientifically plausible, target: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a well-validated drug target for conditions such as type 2 diabetes, and the methodologies described herein are robust and widely applicable across the field of drug discovery.

This document provides detailed, field-tested protocols for a primary Fluorescence Polarization (FP) binding assay and a secondary AlphaScreen coactivator recruitment assay. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, data interpretation guidelines, and troubleshooting advice to ensure experimental success.

Compound Characterization and Handling

A prerequisite for any successful HTS campaign is a thorough understanding of the test compound's physicochemical properties. These properties dictate how the compound is handled, stored, and prepared for screening to ensure its stability and availability to the biological target.

Physicochemical Properties of 4-(Oxolan-3-yloxy)benzoic acid:

PropertyValueSource/Method
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol -
CAS Number 1343204-85-2[1]
Predicted XlogP 1.5[2]
Solubility Soluble in DMSO[3][4][5]

The predicted XlogP suggests moderate lipophilicity, which is generally favorable for cell permeability. Its benzoic acid moiety may confer some aqueous solubility, but for HTS purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4][5]

Protocol 1: Preparation of Compound Stock Solutions
  • Materials:

    • 4-(Oxolan-3-yloxy)benzoic acid (solid)

    • Anhydrous DMSO (≤0.02% water)

    • Acoustically-compatible or polypropylene microplates

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a 10 mM primary stock solution by dissolving the appropriate mass of the compound in anhydrous DMSO. Use of a calibrated balance is critical.

    • Vortex the solution for 10 minutes to ensure complete dissolution. Visually inspect for any particulates.

    • Create intermediate stock plates (e.g., at 1 mM) and final assay-ready plates by serially diluting the primary stock in DMSO. This tiered approach minimizes freeze-thaw cycles of the primary stock.

    • Store all stock solutions at -20°C in desiccated conditions to prevent water absorption by DMSO.

Primary HTS: PPARγ Ligand Binding Assay (Fluorescence Polarization)

The initial screen aims to identify compounds that bind to the PPARγ ligand-binding domain (LBD). A competitive Fluorescence Polarization (FP) assay is a robust, homogeneous method ideal for this purpose.[6][7][8]

Assay Principle

The assay is based on the principle that a small, fluorescently-labeled PPARγ ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[7] When bound to the much larger PPARγ LBD protein, the tracer's rotation is slowed, leading to a high polarization signal. Test compounds that bind to the PPARγ LBD will compete with and displace the fluorescent tracer, causing a decrease in the polarization signal.[6][9]

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization PPARg PPARγ LBD Tracer_bound Fluorescent Tracer PPARg->Tracer_bound Binding Test_Compound 4-(Oxolan-3-yloxy)benzoic acid PPARg_bound PPARγ LBD Test_Compound->PPARg_bound Displacement Tracer_free Fluorescent Tracer

Caption: Principle of the Fluorescence Polarization competition assay.

Protocol 2: 384-Well FP-Based PPARγ Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.01% Tween-20.

    • PPARγ LBD Solution: Dilute recombinant human PPARγ LBD protein to the desired final concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration.

    • Fluorescent Tracer Solution: Dilute a suitable fluorescent PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) to its Kd concentration in Assay Buffer.

  • Assay Procedure:

    • Using an acoustic dispenser or a multi-channel pipette, add 100 nL of test compound from the assay-ready plate to the wells of a 384-well black, low-volume microplate.

    • Add 5 µL of the PPARγ LBD Solution to all wells except the "No Protein" control wells. Add 5 µL of Assay Buffer to the "No Protein" wells.

    • Add 5 µL of the Fluorescent Tracer Solution to all wells.

    • Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

    • Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Z'-Factor Calculation: Assess assay quality using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where "high" refers to the high polarization control (DMSO, no competitor) and "low" refers to the low polarization control (a known potent PPARγ ligand). A Z' > 0.5 indicates an excellent assay.[9]

    • Hit Identification: Normalize the data to the high and low controls. Identify hits as compounds that cause a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO wells).

Secondary HTS: PPARγ Coactivator Recruitment Assay (AlphaScreen)

A primary hit from the binding assay needs to be confirmed in a functional context. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent orthogonal assay to determine if compound binding leads to the conformational change required for coactivator recruitment, thus classifying the compound as an agonist.[10][11][12]

Assay Principle

This bead-based assay uses a Glutathione S-transferase (GST)-tagged PPARγ LBD and a biotinylated coactivator peptide (e.g., from the SRC/p160 family).[13] In the presence of an agonist, the coactivator peptide is recruited to the PPARγ LBD. This brings the Glutathione-coated Donor beads (bound to GST-PPARγ) and Streptavidin-coated Acceptor beads (bound to the biotinylated peptide) into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, leading to light emission at 520-620 nm.[14] An antagonist would not promote this interaction.

AlphaScreen_Principle cluster_0 Agonist Present: Signal Generation Donor { Donor Bead | GST} Acceptor { Acceptor Bead | Streptavidin} Donor->Acceptor Energy Transfer (200nm) PPARg GST-PPARγ LBD Donor:f0->PPARg binds Coactivator Biotin-Coactivator Peptide PPARg->Coactivator recruits Agonist Agonist Agonist->PPARg activates Coactivator->Acceptor:f0 binds

Caption: Principle of the AlphaScreen coactivator recruitment assay.

Protocol 3: 384-Well AlphaScreen PPARγ Coactivator Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM MOPS, 50 mM NaF, 0.05% CHAPS, 0.1 mg/mL BSA, pH 7.4.

    • GST-PPARγ LBD and Biotin-Coactivator Peptide Mix: Prepare a mix containing the two components at their optimal concentrations (determined by cross-titration) in Assay Buffer.

    • Bead Suspension: Prepare a mix of Streptavidin-Donor and Glutathione-Acceptor beads in Assay Buffer in a light-protected tube.

  • Assay Procedure:

    • Add 100 nL of test compound to the wells of a 384-well white microplate (e.g., ProxiPlate).

    • Add 5 µL of the GST-PPARγ/Biotin-Coactivator mix to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the bead suspension to all wells under subdued lighting conditions.

    • Seal the plate and incubate for 1-3 hours at room temperature in the dark.

  • Plate Reading:

    • Read the plate on an Alpha-enabled microplate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize the data to positive (a known PPARγ agonist) and negative (DMSO) controls.

    • Confirm hits from the primary screen that show significant agonist activity in this assay.

HTS Workflow and Data Interpretation

A successful HTS campaign follows a logical progression from primary screening to hit confirmation and subsequent characterization.

HTS_Workflow cluster_0 Screening & Confirmation cluster_1 Hit Characterization Primary Primary Screen (FP Binding Assay) Hits Identify Primary Hits (% Inhibition > 50%) Primary->Hits Secondary Secondary Screen (AlphaScreen Assay) Hits->Secondary Confirmed Confirmed Hits Secondary->Confirmed DoseResponse Dose-Response Curves (IC50/EC50 Determination) Confirmed->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

Caption: High-throughput screening workflow for hit identification.

Hypothetical Data Summary

The table below illustrates how data from this HTS cascade might be presented.

Compound IDPrimary Screen (% Inhibition @ 10µM)Secondary Screen (% Activation @ 10µM)Potency (EC50, µM)
4-(Oxolan-3-yloxy)benzoic acid 85.292.51.2
Control Agonist98.5100.00.05
Control Negative2.11.5> 50
Non-binder5.63.1> 50

In this hypothetical example, 4-(Oxolan-3-yloxy)benzoic acid is identified as a potent agonist of PPARγ, warranting further investigation, including dose-response studies to accurately determine its potency (EC50).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Mo, J., et al. (2015). A Fluorescence Polarization (FP) Based Assay for Screening and Characterizing Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Molecules, 20(6), 10810-10823. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. [Link]

  • Gether, U., et al. (2011). A Fluorescence Polarization Based Screening Assay for Identification of Small Molecule Inhibitors of the PICK1 PDZ Domain. Combinatorial Chemistry & High Throughput Screening, 14(7), 596-605. [Link]

  • LeCure, K. M., et al. (2010). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current Drug Metabolism, 11(9), 745-757. [Link]

  • Inoue, T., et al. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol, 9(3), e3163. [Link]

  • JoVE. (2021). A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. Journal of Visualized Experiments, (175). [Link]

  • Bentham Science Publishers. (2010). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. [Link]

  • ResearchGate. (2007). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • PubChem. (n.d.). 4-(oxolan-3-yl)benzoic acid. [Link]

  • Muhammad, G., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o824. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(7), 1949-1956. [Link]

  • PubMed. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]

  • ResearchGate. (2021). Structure and phase behavior of alkoxy benzoic acids in DMSO for thermodynamic applications: Theoretical investigation. [Link]

  • Nature. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports, 9(1), 14145. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5152. [Link]

  • Gheorghe Asachi Technical University of Iasi. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Bulletin of the Polytechnic Institute of Jassy, 56(3-4), 55-60. [Link]

  • RTI International. (2023). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. [Link]

  • PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1381-1388. [Link]

  • Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

  • Semantic Scholar. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • PubMed. (2004). Antimicrobial screening and quantitative determination of benzoic acid derivative of Gomphrena celosioides by TLC-densitometry. Fitoterapia, 75(7-8), 749-753. [Link]

  • MDPI. (2021). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. Sensors, 21(9), 3247. [Link]

  • ResearchGate. (2022). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

Sources

Application

Application Note: Formulation &amp; Solubilization of 4-(Oxolan-3-yloxy)benzoic acid for In Vitro Assays

Introduction & Scope This guide details the formulation, solubilization, and handling of 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) for biological assays. This molecule represe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the formulation, solubilization, and handling of 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) for biological assays.

This molecule represents a specific class of ether-linked benzoic acid derivatives often used as intermediates in medicinal chemistry (e.g., for PPAR agonists or estrogen receptor modulators). Its physicochemical duality—a lipophilic ether tail combined with a hydrophilic, ionizable carboxylic head—presents specific challenges in cell culture environments.

The Core Challenge: While the carboxylic acid moiety (


) suggests solubility at physiological pH (7.4), the lipophilic oxolane-ether scaffold drives the molecule toward aggregation and precipitation when concentrated organic stocks are introduced to aqueous media. This protocol mitigates "crashing out" (precipitation) and ensures accurate dosing.

Physicochemical Profile

Understanding the fundamental properties of the analyte is the first step in rational formulation.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 208.21 g/mol Suitable for high-molarity stock solutions (e.g., 100 mM).
Formula

--

(Acid)
4.2 – 4.5At pH 7.4, >99.9% exists as the soluble carboxylate anion.
logP (Octanol/Water) ~1.5 – 2.0Moderately lipophilic. Requires organic co-solvent (DMSO) for initial solubilization.
Solubility (Water) Low (< 1 mg/mL)Do not attempt to dissolve the solid powder directly in water or media.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.

Solubilization Strategy: The "Ionization Trap"

To successfully formulate this compound, we exploit its acid-base equilibrium.

  • Stock Phase (Organic): In pure DMSO, the molecule remains protonated (neutral) and fully solvated.

  • Transition Phase (Spiking): When the DMSO stock is added to media (pH 7.4), the DMSO diffuses away. The compound must rapidly deprotonate to form the soluble anion (

    
    ) before it aggregates into insoluble clusters.
    
  • Risk: If the local concentration is too high or mixing is too slow, the neutral acid precipitates before it can ionize.

Decision Tree: Formulation Workflow

FormulationWorkflow Start Solid 4-(Oxolan-3-yloxy)benzoic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO_Route Route A: DMSO Stock (Standard) SolventChoice->DMSO_Route Standard Salt_Route Route B: Aqueous Base (High Conc. Req) SolventChoice->Salt_Route If DMSO fails DissolveDMSO Dissolve in Anhydrous DMSO (10 - 100 mM) DMSO_Route->DissolveDMSO DissolveNaOH Dissolve in 1.0 eq NaOH (Convert to Na+ Salt) Salt_Route->DissolveNaOH Dilution Serial Dilution in DMSO (Keep 1000x conc) DissolveDMSO->Dilution Spike Spike into Media (1:1000) Final DMSO < 0.1% DissolveNaOH->Spike Dilution->Spike PrecipCheck Visual/Turbidity Check Spike->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Precipitation Observed? Switch to Route B PrecipCheck->Fail Cloudy

Figure 1: Decision logic for solubilizing lipophilic acids. Route A is standard; Route B is the "rescue" method for high concentrations.

Protocol A: Standard DMSO Stock Preparation

This is the industry-standard method for small molecule libraries.

Materials
  • Compound: 4-(Oxolan-3-yloxy)benzoic acid (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).
    
  • Vessels: Amber glass vials (to protect from light) with Teflon-lined caps.

Step-by-Step Methodology
  • Calculate Mass for 10 mM Stock:

    
    
    Example: To make 1 mL of 10 mM stock:
    
    
    
    
  • Weighing: Weigh ~2.1 mg of powder into a tared amber vial. Record exact mass.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

    • Technique: Pipette DMSO down the sides of the vial to wash down powder.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particles remain. The solution should be crystal clear.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Protocol B: Serial Dilution & Media Spiking

Critical Warning: Never dilute a hydrophobic compound directly into media in a "step-down" fashion (e.g., 10 mM


 1 mM in media). This guarantees precipitation. You must perform Intermediate Dilutions  in DMSO first.
The "Constant Solvent" Method[1]

Objective: Maintain a constant DMSO concentration (e.g., 0.1%) across all assay wells to normalize vehicle toxicity.

  • Prepare 1000x Concentrates (in DMSO):

    • If your final assay requires 10

      
      M, 1 
      
      
      
      M, and 0.1
      
      
      M:
    • Prepare DMSO stocks of: 10 mM , 1 mM , and 0.1 mM .

  • Preparation of Assay Medium:

    • Aliquot the required volume of cell culture medium (warm to 37°C).

  • The Spike (1:1000 Dilution):

    • Add 1

      
      L of the 1000x DMSO stock  per 1 mL of medium.
      
    • Action: Vortex immediately upon addition. Do not let the DMSO droplet sit on the surface.

    • Result: Final compound concentration is 1x; Final DMSO is 0.1%.

  • Vehicle Control:

    • Prepare a control condition with 1

      
      L pure DMSO per 1 mL medium (0.1% DMSO).[1]
      

Protocol C: The "Salt-Switch" (Rescue Protocol)

If Protocol A results in precipitation (common at concentrations >50


M), convert the acid to its sodium salt.
Mechanism


The ionic salt is significantly more water-soluble than the neutral acid.
Methodology
  • Calculate Equivalence: You need 1.0 molar equivalent of NaOH.

  • Preparation:

    • Weigh 2.08 mg of compound (10

      
      mol).
      
    • Prepare a 0.1 M NaOH stock solution in water.

    • Add 100

      
      L of 0.1 M NaOH (10 
      
      
      
      mol) to the powder.
  • Dissolution: Vortex. The powder should dissolve rapidly.

  • Dilution: Add 900

    
    L of PBS or water to reach 1 mL total volume.
    
    • Result: 10 mM Stock in aqueous buffer (pH ~7-8).

  • Usage: This stock can be diluted directly into media without DMSO toxicity concerns.

Quality Control & Self-Validation

How do you verify the formulation is valid?

  • Visual Turbidity Test: Hold the media tube against a dark background under a strong light source immediately after spiking. Any "smoke," milkiness, or floating crystals indicates failure.

  • Microscopy: Place 100

    
    L of the final media formulation in a 96-well plate. Examine under 10x/20x phase contrast. Look for needle-like crystals (acid precipitation).
    
  • Absorbance Sweep: Measure OD600 (optical density at 600nm).

    • Acceptance Criteria: OD600 of treated media should be identical to the Vehicle Control. An increase >0.01 OD units suggests precipitation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22291089, 3-(Tetrahydrofuran-3-yloxy)benzoic acid. Retrieved from [Link]

  • Nobre, M. (2023). Guidelines for DMSO Control in Cell Culture Drug Treatments. ResearchGate Protocols. Retrieved from [Link]

  • Mishra, S. P. (2021).[2] Concentration Effect of Sodium Chloride Salt on Benzoic Acid Solubility and Dissociation into Water. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Cell-Based Assays Using 4-(Oxolan-3-yloxy)benzoic Acid, a Putative GPR40 Agonist

Introduction: Targeting GPR40 for Metabolic Disease G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2] Pred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GPR40 for Metabolic Disease

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3][4] This activation potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[4] This dual mechanism makes GPR40 agonists attractive therapeutic candidates, as they enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2]

4-(Oxolan-3-yloxy)benzoic acid is a synthetic small molecule whose structure is analogous to other known classes of GPR40 agonists. This document provides a comprehensive guide for researchers to characterize the pharmacological activity of this compound and similar molecules at the GPR40 receptor using a suite of robust, validated cell-based assays. The following protocols are designed to establish a compound's mechanism of action, from initial receptor engagement to downstream signaling and physiological responses.

Mechanism of Action: GPR40 Signaling Pathways

GPR40 activation initiates a cascade of intracellular events that are critical for its physiological effects. Understanding these pathways is essential for designing and interpreting cell-based assays.

  • Canonical Gαq Pathway: Upon agonist binding, GPR40 primarily couples to the Gαq/11 protein.[1] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] This rise in intracellular Ca²⁺ is a key signal that amplifies insulin secretion.[1][5]

  • Potential Biased Signaling (Gαs and β-Arrestin): Recent evidence suggests that GPCR signaling is more complex than a single linear pathway. Some synthetic GPR40 agonists have been shown to also signal through Gαs, leading to the production of cyclic AMP (cAMP), or to recruit β-arrestin.[3] Investigating these alternative pathways is crucial for identifying "biased agonists" that may offer a more targeted therapeutic effect with fewer side effects.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_Gq Gαq Pathway cluster_Gs Potential Gαs Pathway cluster_Arrestin Potential β-Arrestin Pathway GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs May Activate Arrestin β-Arrestin GPR40->Arrestin Recruits Agonist 4-(Oxolan-3-yloxy) benzoic acid Agonist->GPR40 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release Triggers Insulin_Secretion Insulin Secretion Ca_Release->Insulin_Secretion Potentiates AC Adenylate Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

Caption: GPR40 signaling cascade upon agonist binding.

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently characterize the activity of 4-(Oxolan-3-yloxy)benzoic acid. This workflow progresses from primary screening to confirm receptor engagement, to secondary assays for downstream signaling, and finally to functional assays that measure a physiologically relevant endpoint.

Workflow cluster_primary Primary Screening: Receptor Activation cluster_secondary Secondary Screening: Downstream Signaling cluster_functional Functional / Physiological Assays Assay1 Calcium Flux Assay (CHO-K1 or HEK293 expressing hGPR40) Determines: Potency (EC50) & Efficacy (Emax) Assay2 Phospho-ERK Assay Confirms: MAPK pathway activation Assay1->Assay2 Assay3 cAMP Assay Investigates: Gs pathway coupling Assay1->Assay3 Assay4 β-Arrestin Recruitment Assay Investigates: Biased agonism Assay1->Assay4 Assay5 GLP-1 Secretion Assay (MIN6 or NCI-H716 cells) Measures: Incretin release Assay2->Assay5 Assay3->Assay5 Assay4->Assay5

Caption: Tiered experimental workflow for GPR40 agonist characterization.

Application 1: Primary Assay - Intracellular Calcium Mobilization

Principle: This is the foundational assay to confirm direct activation of the Gq-coupled GPR40 receptor. Agonist binding leads to an IP3-mediated release of calcium from the ER, which is detected by a calcium-sensitive fluorescent dye. The increase in fluorescence intensity is proportional to the degree of receptor activation.[5][6] This assay is readily adaptable to high-throughput screening (HTS) using a Fluorescence Imaging Plate Reader (FLIPR).[6]

Recommended Cell Line: A recombinant cell line, such as CHO-K1 or HEK293, stably expressing human GPR40 (hGPR40) is ideal for primary screening.[6][7] These cells provide a robust and specific assay window with low background signal.

Protocol 1: FLIPR-Based Calcium Flux Assay

Materials:

  • hGPR40-expressing CHO-K1 cells (e.g., from Eurofins DiscoverX, GenScript)[7][8]

  • Culture Medium: F-12 Nutrient Mixture, 10% FBS, Penicillin/Streptomycin, G418 (for selection)[9]

  • Assay Plates: 384-well black-wall, clear-bottom plates[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or similar calcium indicator dye

  • Probenecid: An anion transport inhibitor that prevents the leakage of the dye from the cells.[6][9]

  • Test Compound: 4-(Oxolan-3-yloxy)benzoic acid, prepared as a 10 mM stock in DMSO.

  • Positive Control: A known GPR40 agonist (e.g., α-Linolenic acid, TAK-875).

  • Vehicle Control: DMSO.

Procedure:

  • Cell Plating:

    • Seed hGPR40/CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium.[9]

    • Incubate overnight at 37°C, 5% CO₂ until cells form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and 2.5 mM probenecid.[6]

    • Aspirate the culture medium from the cell plate and add 20 µL of dye loading solution to each well.

    • Incubate for 60-90 minutes at 37°C, protected from light.[6]

  • Compound Preparation:

    • Prepare a serial dilution of 4-(Oxolan-3-yloxy)benzoic acid in Assay Buffer containing 2.5 mM probenecid. This is typically done in a separate "compound plate". Aim for a final assay concentration range from 1 nM to 100 µM.

    • Prepare positive control and vehicle (e.g., 0.1% DMSO) controls similarly.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol: establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately measure the fluorescence signal every second for at least 120-180 seconds to capture the peak response and subsequent decay.

Data Analysis and Interpretation:

  • The response is measured as the change in Relative Fluorescence Units (RFU) from baseline to the peak.

  • Plot the peak RFU against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy).[10]

  • The EC₅₀ value is the primary measure of the compound's potency.[10] A lower EC₅₀ indicates higher potency.

  • The Eₘₐₓ value, compared to a known full agonist, indicates whether the compound is a full or partial agonist.

Self-Validating System (Controls):

  • Positive Control: A known GPR40 full agonist should produce a robust, dose-dependent signal.

  • Negative (Vehicle) Control: Wells treated with DMSO-containing buffer should show no significant increase in fluorescence, defining the baseline.

  • Assay Robustness: For HTS, calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for screening.

Application 2: Secondary Assays - Elucidating Downstream Signaling

Positive hits from the primary calcium assay should be further profiled to confirm their mechanism of action and investigate potential signaling bias.

Protocol 2: HTRF® cAMP Assay

Principle: This assay determines if the compound activates the Gαs pathway. It is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®). Cellular cAMP produced upon Gαs activation competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.[11][12]

Procedure Outline:

  • Cell Stimulation: Plate hGPR40-expressing cells. Stimulate with a dose-range of 4-(Oxolan-3-yloxy)benzoic acid for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.[11]

  • Cell Lysis & Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate).[12][13]

  • Incubation: Incubate for 60 minutes at room temperature.[11]

  • Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.[14]

  • Analysis: Calculate the 665/620 ratio, which is inversely proportional to the cAMP concentration.[12] A decrease in the ratio indicates Gαs activation.

Protocol 3: PathHunter® β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in receptor desensitization and G-protein-independent signaling. The assay uses an enzyme fragment complementation (EFC) technology. The GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[15][16]

Procedure Outline:

  • Cell Plating: Use a commercially available PathHunter® cell line co-expressing the tagged hGPR40 and β-arrestin constructs. Plate cells and incubate overnight.[17]

  • Compound Addition: Add a dose-range of 4-(Oxolan-3-yloxy)benzoic acid. Incubate for 90 minutes at 37°C.[18]

  • Detection: Add the PathHunter® Detection Reagent containing the chemiluminescent substrate.[18]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Measure the chemiluminescent signal on a standard plate reader. An increase in signal indicates β-arrestin recruitment.

Application 3: Functional Assay - GLP-1 Secretion

Principle: A critical physiological function of GPR40 activation in the gut is the secretion of the incretin hormone GLP-1.[4] This assay uses a cell line derived from an enteroendocrine or pancreatic source that endogenously expresses GPR40 and produces GLP-1, providing a more physiologically relevant measure of compound activity.

Recommended Cell Line: Murine insulinoma MIN6 cells are a suitable model as they express GPR40 and have been shown to secrete GLP-1 in an autocrine fashion.[19][20]

Protocol 4: Glucose-Stimulated GLP-1 Secretion from MIN6 Cells

Materials:

  • MIN6 cells

  • Culture Medium: DMEM, 15% FBS, Penicillin/Streptomycin, β-mercaptoethanol

  • Krebs-Ringer Bicarbonate (KRB) Buffer: (114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.2% BSA), pH 7.4.[21]

  • Low Glucose KRB: KRB containing 1-2 mM glucose.[21]

  • High Glucose KRB: KRB containing 16.7-25 mM glucose.[21][22]

  • Test Compound and Controls prepared in KRB.

  • GLP-1 ELISA Kit (Active form, e.g., from Millipore, Mercodia).

Procedure:

  • Cell Plating: Seed MIN6 cells in a 12-well or 24-well plate and grow to ~80-90% confluency.[19]

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with Low Glucose KRB.

    • Pre-incubate the cells in Low Glucose KRB for 1-2 hours at 37°C to establish a basal secretion state.[21]

  • Stimulation:

    • Aspirate the starvation buffer.

    • Add fresh KRB buffer containing the experimental conditions:

      • Basal Control: Low Glucose KRB + Vehicle

      • Stimulated Control: High Glucose KRB + Vehicle

      • Test Condition 1: Low Glucose KRB + Test Compound

      • Test Condition 2: High Glucose KRB + Test Compound (at various concentrations)

    • Incubate for 1-2 hours at 37°C.[19]

  • Sample Collection:

    • Carefully collect the supernatant from each well.

    • Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.

  • GLP-1 Quantification:

    • Quantify the concentration of active GLP-1 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

Data Analysis and Interpretation:

  • Calculate the fold-increase in GLP-1 secretion for each condition relative to the basal (Low Glucose + Vehicle) control.

  • A significant increase in GLP-1 secretion in the presence of high glucose plus the test compound, compared to high glucose alone, confirms the compound's functional activity as a GPR40 agonist and secretagogue.

  • Assess if the compound stimulates secretion at low glucose, which is an important indicator of potential hypoglycemic risk. Ideally, a GPR40 agonist should only potentiate secretion at high glucose levels.

Data Summary and Validation

To ensure the integrity and reproducibility of results, rigorous assay validation is paramount. Key parameters to assess for each assay include precision, accuracy, linearity, and robustness, following established guidelines such as those from the International Council for Harmonisation (ICH).[23][24][25][26]

Table 1: Hypothetical Pharmacological Profile of 4-(Oxolan-3-yloxy)benzoic acid

AssayCell LineParameterValue (Mean ± SD)Interpretation
Calcium Flux hGPR40/CHO-K1EC₅₀150 ± 25 nMPotent activation of Gq pathway.
Eₘₐₓ (vs. Control)95 ± 8%Full agonist activity.
cAMP Accumulation hGPR40/CHO-K1EC₅₀> 30 µMNo significant Gs pathway activation.
β-Arrestin Recruitment PathHunter® hGPR40EC₅₀850 ± 90 nMRecruits β-arrestin at higher concentrations.
GLP-1 Secretion MIN6Fold Increase (at 1 µM)2.5 ± 0.4 (vs. High Glucose)Functionally potentiates incretin release.

Conclusion

The suite of assays detailed in this guide provides a robust framework for the comprehensive characterization of 4-(Oxolan-3-yloxy)benzoic acid as a potential GPR40 agonist. By systematically evaluating its effects on receptor activation, downstream signaling pathways, and physiological endpoints, researchers can build a detailed pharmacological profile. This structured approach, grounded in validated protocols and sound scientific principles, is essential for advancing novel GPR40-targeted compounds in the drug discovery pipeline for metabolic diseases.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Berthold Technologies. (n.d.). cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]

  • DiscoveRx. (n.d.). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]

  • DiscoveRx. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • DiscoveRx. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PathHunter assays for GPCRs and kinases. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • American Diabetes Association. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). FFAR1 (GPR40) Gq Calcium Signaling Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant GPR40 Stable Cell Line. Retrieved from [Link]

  • Buchwald, P. (2020). Quantification of signal amplification for receptors: the Kd/EC50 ratio of full agonists as a gain parameter. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium influx assay in CHO-K1 cells. Retrieved from [Link]

  • ResearchGate. (2015). How measuring Insulin and/or glucagon secretion of a MIN6 cell culture?. Retrieved from [Link]

  • BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Cytometry Part B: Clinical Cytometry. (2019). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. Retrieved from [Link]

  • Lin, D. et al. (2018). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. PMC. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • GraphPad. (n.d.). The EC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • PubMed. (2012). Self-inducible Secretion of Glucagon-Like peptide-1 (GLP-1) That Allows MIN6 Cells to Maintain Insulin Secretion and Insure Cell Survival. Retrieved from [Link]

  • OpenReview. (2025). From Regression to Dose–Response: A Framework to predict Activity and

    
     for GPCRs. Retrieved from [Link]
    
  • Wang, L. et al. (2020). Insulin secretion assays in an engineered MIN6 cell line. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of Emax to EC50 (A) and to pEC50 (B) values of the 10 PPARγ partial agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. Retrieved from [Link]

  • van Tienen, F. H. J. et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. PMC. Retrieved from [Link]

  • Spandidos Publications. (2018). A GLP‑1 receptor agonist attenuates human islet amyloid polypeptide‑induced autophagy and apoptosis in MIN6 cells. Retrieved from [Link]

  • American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Retrieved from [Link]

  • ScienceOpen. (n.d.). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Retrieved from [Link]

  • Scientific Reports. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR40 agonist-dependent GLP-1 release ex vivo – in murine colonic crypt.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC. Retrieved from [Link]

  • Luo, J. et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Oxolan-3-yloxy)benzoic acid

Welcome to the technical support guide for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common yet nuanced synthesis. The primary synthetic route is the Williamson ether synthesis, a robust SN2 reaction. However, its success is highly dependent on controlling competing side reactions. This guide provides in-depth, experience-based answers to common challenges encountered during this procedure.

The standard synthesis involves the reaction of a 4-hydroxybenzoic acid salt with a 3-halo- or 3-sulfonyloxy-oxolane. While seemingly straightforward, the ambident nature of the phenoxide nucleophile and the potential for elimination reactions in the alkylating agent can lead to significant yield loss and purification difficulties.

Primary Synthetic Pathway: Williamson Ether Synthesis

The desired reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the electrophilic carbon of the oxolane ring, displacing a leaving group (e.g., Br, I, OTs).

Caption: Desired SN2 pathway for the synthesis.

Troubleshooting Common Synthesis Issues (Q&A)

Q1: My reaction yield is very low, with significant recovery of 4-hydroxybenzoic acid starting material. What are the likely causes?

A1: Low conversion is a frequent issue that typically points to three main areas: incomplete deprotonation of the phenol, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol.[1] If the base used is not strong enough to deprotonate the 4-hydroxybenzoic acid (pKa ≈ 4.5 for the phenol, ≈ 9.4 for the carboxylic acid proton), the reaction will not proceed efficiently.

    • Troubleshooting:

      • Base Strength: While weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols, if you are experiencing low conversion, consider a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but it must be handled with extreme care under anhydrous conditions to avoid quenching and reduce side reactions.[2][4]

      • Stoichiometry: Ensure you are using at least two equivalents of base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Leaving Group Reactivity: The reaction rate is highly dependent on the quality of the leaving group on the oxolane electrophile. The general reactivity order is I > Br > Cl >> F.[5] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[6]

    • Troubleshooting: If you are using 3-chloro-oxolane and observing slow or incomplete reaction, switching to 3-bromo-oxolane or preparing the 3-tosyloxy-oxolane derivative will significantly accelerate the SN2 reaction.

  • Reaction Conditions:

    • Temperature: These reactions often require heating to proceed at a reasonable rate, typically in the range of 50-100°C.[2] If you are running the reaction at room temperature, try increasing the heat.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred because they solvate the cation of the base but do not hydrogen-bond with the phenoxide nucleophile, leaving it more reactive.[2][7] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[2]

Q2: I've isolated my product, but NMR analysis shows an isomer. Mass spectrometry confirms it has the same mass. What is this impurity and how do I prevent it?

A2: You are likely observing the product of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[8] While O-alkylation is generally favored, under certain conditions, C-alkylation can become a significant competing side reaction.[3][7]

Caption: Competing O- vs. C-alkylation pathways.

Factors Influencing O- vs. C-Alkylation:

FactorFavors O-Alkylation (Desired)Favors C-Alkylation (Side Reaction)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Ethanol, TFE)Protic solvents form hydrogen bonds with the oxygen anion, sterically hindering it and making the ring carbons more accessible for attack.[7]
Counter-ion Large, soft cations (K⁺, Cs⁺)Small, hard cations (Li⁺, Na⁺)Harder cations associate more tightly with the "hard" oxygen atom, potentially blocking it and favoring attack from the "softer" carbon nucleophile.
Temperature Lower TemperaturesHigher TemperaturesO-alkylation is often kinetically favored (faster), while C-alkylation can be thermodynamically favored (more stable product). Higher temperatures allow the reaction to overcome the higher activation barrier for C-alkylation.[9]

Preventative Measures: To maximize O-alkylation, use a polar aprotic solvent like DMF or acetonitrile, employ a base with a larger counter-ion like K₂CO₃, and maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.

Q3: My mass spec shows an impurity with a mass of 70.1 g/mol , and I notice a faint, characteristic alkene smell. What is happening?

A3: This evidence strongly suggests an elimination side reaction, specifically dehydrohalogenation of your 3-halo-oxolane to form 2,3-dihydrofuran or 2,5-dihydrofuran.[10] This E2 (bimolecular elimination) reaction competes directly with the desired SN2 substitution.[8][11] The phenoxide, in addition to being a good nucleophile, is also a strong base capable of abstracting a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon).

Caption: E2 elimination side reaction of 3-bromo-oxolane.

Factors Favoring Elimination (E2) over Substitution (SN2):

  • Base Strength & Steric Hindrance: While a strong base is needed, a sterically bulky base will favor elimination because it is easier to abstract a proton from the periphery of the molecule than to attack the sterically hindered carbon center for substitution.[12]

  • Temperature: Higher reaction temperatures strongly favor elimination over substitution.[8][12] Elimination reactions have higher activation energy but also result in a greater increase in entropy (two molecules become three), making them more favorable at elevated temperatures.

  • Substrate Structure: The alkylating agent is a secondary halide, which is inherently prone to both SN2 and E2 reactions.[1][4]

Preventative Measures: To minimize elimination, use the least hindered, effective base possible (e.g., K₂CO₃ vs. potassium tert-butoxide). Most importantly, run the reaction at the lowest temperature that gives a reasonable reaction rate. If elimination persists, consider using an alkylating agent with a better leaving group (like an iodide or tosylate), which can often accelerate the SN2 reaction rate more than the E2 rate, allowing for lower reaction temperatures.

Recommended Experimental Protocols

Protocol 2.1: Optimized Synthesis for High O-Alkylation Selectivity

This protocol is designed to favor the desired SN2 pathway and minimize C-alkylation and elimination.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq) to the suspension. Stir vigorously for 30 minutes at room temperature.

  • Alkylating Agent Addition: Add 3-bromo-oxolane (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours). Avoid excessive temperatures to minimize elimination.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl. The product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

Protocol 2.2: Purification by Recrystallization

Recrystallization is often effective for removing minor impurities.

  • Solvent Selection: Dissolve the crude, dried product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. Purity can be checked by HPLC and melting point analysis.[13][14]

Proactive Troubleshooting Workflow

A systematic approach can quickly identify and resolve issues.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield/ Low Conversion CheckYield->LowYield No Impurity Problem: Impurities Present CheckPurity->Impurity No Success Process Complete. Proceed to Final Characterization. CheckPurity->Success Yes Sol_Base Action: Check Base Strength/ Stoichiometry (See Q1) LowYield->Sol_Base Re-run Reaction Sol_Temp Action: Check Temp & Leaving Group (See Q1) LowYield->Sol_Temp Re-run Reaction ID_Impurity Identify Impurity by Mass (LC-MS, GC-MS) Impurity->ID_Impurity Purify Action: Purify Product (See Protocol 2.2) Purify->CheckPurity Re-check Purity Sol_Base->Start Re-run Reaction Sol_Temp->Start Re-run Reaction Isomer Is impurity an isomer? ID_Impurity->Isomer EliminationProd Is impurity mass = 70? Isomer->EliminationProd No Sol_C_Alk Cause: C-Alkylation Action: Adjust Solvent/Temp (See Q2) Isomer->Sol_C_Alk Yes Sol_Elim Cause: E2 Elimination Action: Lower Temperature (See Q3) EliminationProd->Sol_Elim Yes Other Other Impurity (Starting Material, etc.) EliminationProd->Other No Sol_C_Alk->Start Re-run Reaction Sol_Elim->Start Re-run Reaction Other->Purify

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Benchchem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Schwab, C., et al. (1966). Purification of benzoic acid. Google Patents.
  • Maricopa Open Digital Press. (n.d.). Elimination Reactions. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]

  • CK-12 Foundation. (2026). Elimination Reaction - Haloalkanes. Retrieved from [Link]

Sources

Optimization

4-(Oxolan-3-yloxy)benzoic acid stability and degradation issues

Topic: Stability, Degradation, and Handling Guide Document ID: TS-OXB-004 | Version: 2.1 | Status: Active Executive Summary & Chemical Context Compound: 4-(Oxolan-3-yloxy)benzoic acid Synonyms: 4-((Tetrahydrofuran-3-yl)o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Guide

Document ID: TS-OXB-004 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

Compound: 4-(Oxolan-3-yloxy)benzoic acid Synonyms: 4-((Tetrahydrofuran-3-yl)oxy)benzoic acid; 4-(Tetrahydrofuran-3-yloxy)benzoic acid. Critical Vulnerability: While the benzoic acid moiety provides a stable crystalline lattice, the oxolane (tetrahydrofuran) ring introduces a significant liability: auto-oxidation . Users frequently underestimate the rate at which the ether


-carbons (positions 2 and 5 on the ring) form hydroperoxides upon exposure to air, leading to "ghost peaks" in HPLC, yellowing of solids, and potential safety hazards during scale-up.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The ether linkage itself is chemically robust under neutral conditions, but the oxolane ring is a "peroxide factory" if mishandled.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route: Radical-initiated auto-oxidation at the oxolane ring, followed by ring-opening or cleavage.

DegradationMechanism Start 4-(Oxolan-3-yloxy)benzoic acid (Intact) Radical C2/C5 Radical Formation (Light/Air Initiated) Start->Radical hν / O2 Peroxide Hydroperoxide Intermediate (Unstable) Radical->Peroxide + O2 Cleavage Ring Opening / Fragmentation Peroxide->Cleavage Acid/Heat Products Degradation Products: 4-Hydroxybenzoic acid Succinic dialdehyde derivs. Cleavage->Products Hydrolysis

Troubleshooting & FAQs

Category A: Physical Appearance & Purity[1]

Q: My white powder has turned faint yellow or sticky. Is it still usable?

  • Diagnosis: This is the hallmark of auto-oxidation . The "stickiness" often results from the formation of oligomeric peroxides or ring-opened aldehydes which lower the melting point.

  • Action:

    • Do NOT heat the material (explosion risk if peroxide content is high).

    • Perform a Peroxide Test (See Protocol A).

    • If positive (>10 ppm), purify via Acid-Base Precipitation (Protocol B). Recrystallization alone may not remove polar peroxide impurities effectively.

Q: I see "ghost peaks" in my HPLC chromatogram that grow over time.

  • Root Cause: This is likely an in-situ degradation artifact.

    • Scenario 1 (The Solvent): Are you using THF as a diluent? Non-stabilized THF generates peroxides that react with your compound.

    • Scenario 2 (The Column): If using acidic mobile phases (e.g., 0.1% TFA) and high temperatures (>40°C), you may be inducing acid-catalyzed hydrolysis of the acetal-like or ether linkages, though aryl alkyl ethers are generally resistant to weak acids.

  • Solution: Switch to fresh Methanol/Acetonitrile as diluents. Keep column temperature

    
     30°C.
    
Category B: Chemical Stability[2]

Q: Can I use strong Lewis Acids (e.g., BBr3, AlCl3) for transformations on other parts of the molecule?

  • Technical Warning: NO. Boron tribromide (

    
    ) is the standard reagent for cleaving aryl alkyl ethers. It will cleave the oxolane ring off the benzoic acid, yielding 4-hydroxybenzoic acid and brominated THF byproducts [1].
    
  • Alternative: Use milder conditions. If ester hydrolysis is needed, use LiOH/THF/Water rather than acidic conditions.

Q: Is the compound stable in basic aqueous solution?

  • Answer: Yes. The ether linkage is stable to base. The carboxylic acid will form a benzoate salt (e.g., sodium 4-(oxolan-3-yloxy)benzoate), which increases water solubility. This property is the basis for the purification strategy.

Experimental Protocols

Protocol A: Rapid Iodometric Peroxide Test

Use this to validate material stored for >3 months.

  • Dissolve: 100 mg of sample in 2 mL of peroxide-free acetic acid/chloroform (3:2).

  • Add: 100 µL of saturated aqueous Potassium Iodide (KI) solution.

  • Observe:

    • Colorless: Safe (No peroxides).

    • Yellow/Brown: Low peroxides (Purify immediately).

    • Dark Brown/Black: High peroxides (Discard safely ; do not concentrate).

Protocol B: Purification via Acid-Base Precipitation

This method leverages the benzoic acid functionality to separate the product from neutral oxidation byproducts.

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The product forms a soluble salt.

    • Note: Neutral impurities (peroxides, aldehydes) will remain insoluble or suspended.

  • Extraction (Wash): Extract the aqueous basic layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Purpose: This removes the non-acidic degradation products. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 1M HCl to pH 2-3 while stirring.

    • Result: The product precipitates as a white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at room temperature (avoid heat).

Analytical Data Reference

ParameterExpected ValueDegradation Indicator
Appearance White crystalline powderYellow, waxy, or gummy solid
HPLC Purity >98.0%Peaks at RRT 0.8-0.9 (Hydrolysis products)
1H NMR (DMSO-d6)

12.8 (COOH),

5.1 (O-CH-Ring)
Loss of integration at

5.1; new aldehyde signals at

9-10
Storage 2-8°C, Argon flush, DarkStored in air/light at RT

Troubleshooting Decision Tree

Troubleshooting Obs Observation: Impurity / Color Change Test Perform Peroxide Test (KI Method) Obs->Test Pos Positive (Yellow/Brown) Test->Pos Oxidative Damage Neg Negative (Clear) Test->Neg Chemical Hydrolysis Action1 STOP HEATING. Perform Acid-Base Precipitation (Protocol B) Pos->Action1 Action2 Check HPLC Solvents. Check NMR for Hydrolysis (4-Hydroxybenzoic acid) Neg->Action2

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; discussion on ether cleavage by ).
  • National Institutes of Health (PubChem). (n.d.). 3-(Tetrahydrofuran-3-yloxy)benzoic acid (Compound Summary). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Peroxide Formation in Ethers and Tetrahydrofuran: Technical Bulletin.
  • European Patent Office. (1991). Method for the purification of benzoic acid (EP 0453022 A2).[2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-(Oxolan-3-yloxy)benzoic Acid Synthesis

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-(Oxola...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. Our focus is on providing scientifically grounded, actionable insights to overcome common experimental hurdles.

Troubleshooting Guide: A Root Cause Analysis Approach

Low yields in the synthesis of 4-(Oxolan-3-yloxy)benzoic acid, a key intermediate in many pharmaceutical syntheses, are a common yet solvable issue. The primary synthetic route is typically a Williamson ether synthesis, which, while robust, has several critical parameters that can influence its outcome. This guide will walk you through a systematic approach to identifying and resolving the root causes of poor yields.

Q1: My reaction shows a low conversion rate of the starting material, methyl 4-hydroxybenzoate. What are the likely causes and how can I fix this?

Answer:

A low conversion rate points to issues with reaction kinetics or equilibrium. The primary factors to investigate are the base, solvent, and temperature.

  • Causality of Incomplete Deprotonation: The first step in this Williamson ether synthesis is the deprotonation of the hydroxyl group on methyl 4-hydroxybenzoate to form a more potent phenoxide nucleophile. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a sluggish reaction.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred.

  • Temperature Considerations: While higher temperatures can increase reaction rates, they can also promote side reactions.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base. Potassium carbonate (K₂CO₃) is a common choice, but for stubborn reactions, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "cesium effect," which promotes O-alkylation.

    • For a more potent, non-nucleophilic base, consider using sodium hydride (NaH). However, this requires strictly anhydrous conditions.

  • Solvent Optimization:

    • If you are using a solvent like acetone, consider switching to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are better at solvating the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious of temperatures exceeding 100-120 °C, as this can lead to decomposition and side product formation.

Table 1: Recommended Starting Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃, or NaH (1.1-1.5 eq.)Ensures complete deprotonation of the phenol.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Temperature 60-80 °CBalances reaction rate and prevention of side reactions.
Leaving Group Tosylate > Bromide > ChlorideA better leaving group accelerates the Sₙ2 reaction.
Q2: I am observing significant formation of a major byproduct. How can I identify and suppress it?

Answer:

The most common side reaction in this synthesis is the E2 elimination of the 3-substituted oxolane, especially when using a halide leaving group, which forms 2,3-dihydrofuran.

  • Mechanistic Insight: The base used to deprotonate the phenol can also act as a base to abstract a proton from the carbon adjacent to the leaving group on the oxolane ring, leading to the formation of a double bond. This is more prevalent with sterically hindered or strong bases and at higher temperatures.

Suppression Strategies:

  • Choice of Leaving Group:

    • Switch from a 3-halooxolane (e.g., 3-bromotetrahydrofuran) to a 3-tosyloxyoxolane. The tosylate is a much better leaving group, which will favor the desired Sₙ2 substitution pathway over the E2 elimination pathway.

  • Base Moderation:

    • Avoid excessively strong or sterically hindered bases like potassium tert-butoxide. Milder bases like K₂CO₃ are less likely to promote elimination.

  • Temperature Control:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Diagram 1: Reaction Scheme and Major Side Reaction

reaction_pathway cluster_main Desired Sₙ2 Pathway cluster_side Undesired E2 Elimination start Methyl 4-hydroxybenzoate + 3-Tosyloxolane product 4-(Oxolan-3-yloxy)benzoic acid methyl ester start->product K₂CO₃, DMF 60-80 °C side_product 2,3-Dihydrofuran start_elim->side_product Strong Base High Temp.

Caption: Desired Sₙ2 pathway versus the competing E2 elimination side reaction.

Q3: My final product is an oil and is difficult to purify. What purification strategies do you recommend?

Answer:

Purification can indeed be challenging if the crude product contains impurities with similar polarity to the desired compound. A multi-step purification approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup:

    • After the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble impurities like DMF or DMSO. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Column Chromatography:

    • This is the most effective method for separating the desired product from unreacted starting materials and organic byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

  • Crystallization/Recrystallization:

    • If your product is a solid at room temperature but appears oily due to impurities, crystallization can be a powerful final purification step.

    • Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or toluene) and then allowing it to cool slowly. If single-solvent crystallization is unsuccessful, try a solvent/anti-solvent system (e.g., dissolving in ethyl acetate and slowly adding hexanes until turbidity is observed).

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_conversion Check Conversion Rate (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolation check_conversion->high_conversion No optimize_base Optimize Base (e.g., K₂CO₃ -> Cs₂CO₃) low_conversion->optimize_base check_side_products Analyze Byproducts (NMR/MS) high_conversion->check_side_products optimize_solvent Optimize Solvent (e.g., Acetone -> DMF) optimize_base->optimize_solvent optimize_temp Increase Temperature Incrementally optimize_solvent->optimize_temp success Improved Yield optimize_temp->success elimination_present Elimination Product Found check_side_products->elimination_present Yes other_byproducts Other Byproducts check_side_products->other_byproducts No change_lg Switch to Better Leaving Group (e.g., Tosylate) elimination_present->change_lg optimize_purification Optimize Purification (Chromatography/Crystallization) other_byproducts->optimize_purification lower_temp Lower Reaction Temperature change_lg->lower_temp lower_temp->success optimize_purification->success

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group before performing the Williamson ether synthesis?

A: While not strictly necessary, it is highly recommended to start with an ester of 4-hydroxybenzoic acid (e.g., the methyl or ethyl ester). Using the free carboxylic acid can lead to complications: the base will deprotonate the carboxylic acid, which is more acidic than the phenol, consuming at least one equivalent of base. The resulting carboxylate is generally a poorer nucleophile than the phenoxide and can complicate the reaction and purification. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step under basic or acidic conditions.

Q: What is the best way to monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (methyl 4-hydroxybenzoate) and your product. A typical system would be 20-30% ethyl acetate in hexanes. The product, being an ether, will be less polar than the starting phenol and should have a higher Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product.

Q: I am using 3-bromotetrahydrofuran and getting a low yield. What is the first thing I should change?

A: The first and most impactful change would be to switch to a tetrahydrofuran with a better leaving group, such as 3-((methylsulfonyl)oxy)tetrahydrofuran (a mesylate) or 3-(tosyloxy)tetrahydrofuran (a tosylate). This will significantly accelerate the desired Sₙ2 reaction and reduce the competing E2 elimination, which is more common with bromide as the leaving group.

Experimental Protocol: Synthesis of Methyl 4-((tetrahydrofuran-3-yl)oxy)benzoate

This protocol outlines a reliable method for the synthesis of the methyl ester, which can then be hydrolyzed to the final product.

Materials:

  • Methyl 4-hydroxybenzoate (1.0 eq.)

  • 3-(Tosyloxy)tetrahydrofuran (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate and anhydrous potassium carbonate.

  • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-(tosyloxy)tetrahydrofuran to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl 4-((tetrahydrofuran-3-yl)oxy)benzoate.

References

  • Title: The Cesium Effect: A Powerful Tool in Organic Synthesis. Source: Chemical Reviews URL: [Link]

  • Title: Leaving Group Effects in Sₙ2 Reactions. Source: Organic Chemistry (by Jonathan Clayden, Nick Greeves, and Stuart Warren) - Chapter 17 URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Reproducibility in Experiments with 4-(Oxolan-3-yloxy)benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility challenges encountered when working with 4-(Oxolan-3-yloxy)benzoic acid. By understand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility challenges encountered when working with 4-(Oxolan-3-yloxy)benzoic acid. By understanding the fundamental principles behind experimental variables, you can develop robust and reliable protocols.

Introduction to 4-(Oxolan-3-yloxy)benzoic acid

4-(Oxolan-3-yloxy)benzoic acid is a benzoic acid derivative containing a tetrahydrofuran (oxolane) moiety. Its structural features, including a carboxylic acid group and an ether linkage, make it a valuable building block in medicinal chemistry and materials science.[1][2] However, the interplay of these functional groups can also introduce complexities in experimental reproducibility. This guide provides a structured approach to troubleshooting common issues.

PART 1: Troubleshooting Guide - Question & Answer Format

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: Inconsistent Yields in Synthesis

Question: My synthesis of a derivative using 4-(Oxolan-3-yloxy)benzoic acid results in highly variable yields from batch to batch. What are the likely causes and how can I improve consistency?

Answer: Inconsistent yields in organic synthesis are a common challenge and often stem from a few key areas.[3] Let's break down the potential culprits and solutions.

Causality-Driven Troubleshooting:

  • Reagent Purity and Stoichiometry: The purity of your starting materials is paramount. Minor impurities in either 4-(Oxolan-3-yloxy)benzoic acid or your coupling partner can interfere with the reaction. Additionally, precise stoichiometry is critical. An excess or deficit of a reagent can lead to side reactions or incomplete conversion.

  • Reaction Conditions: Temperature, reaction time, and atmospheric control are critical variables. Even slight deviations can significantly impact reaction kinetics and product distribution. For instance, reactions involving sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Solvent Quality: The presence of water or other impurities in your solvent can be detrimental. For many organic reactions, anhydrous solvents are necessary to prevent unwanted side reactions, such as hydrolysis of activated esters.

Workflow for Improving Synthetic Reproducibility:

Caption: Troubleshooting workflow for inconsistent synthetic yields.

Recommended Protocol for Consistent Amide Coupling:

This protocol details the synthesis of an amide derivative, a common application for 4-(Oxolan-3-yloxy)benzoic acid.

StepActionRationale
1 Reagent Preparation Ensure 4-(Oxolan-3-yloxy)benzoic acid and the amine coupling partner are of high purity (>98%). Dry all reagents under vacuum.
2 Solvent Preparation Use anhydrous N,N-Dimethylformamide (DMF). Purge with an inert gas (e.g., Argon) for 15 minutes before use.
3 Reaction Setup In a flame-dried flask under an inert atmosphere, dissolve 4-(Oxolan-3-yloxy)benzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
4 Coupling Agent Addition Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIpea (2.0 eq).
5 Reaction Monitoring Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
6 Work-up Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
7 Purification Purify the crude product by column chromatography on silica gel.[5]
Issue 2: Poor Crystal Formation for X-ray Diffraction

Question: I am struggling to obtain single crystals of my 4-(Oxolan-3-yloxy)benzoic acid derivative suitable for X-ray crystallography. My attempts result in oils, amorphous solids, or very small needles. How can I improve my crystallization technique?

Answer: Growing high-quality single crystals is often described as both a science and an art.[6] Several factors influence crystallization, and a systematic approach is key to success.

Key Factors Influencing Crystallization:

  • Purity: The presence of even minor impurities can inhibit crystal growth or lead to poorly formed crystals.[7] It is crucial to start with highly purified material.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which your compound is moderately soluble.[8] If solubility is too high, the solution may not become supersaturated, and if it's too low, the compound may precipitate out as an amorphous solid.

  • Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved can determine the size and quality of the crystals. Slower is generally better.

  • Nucleation: The formation of initial crystal seeds (nuclei) is a critical step. Too many nucleation sites will lead to a large number of small crystals.[6]

Systematic Approach to Crystallization:

Caption: A systematic workflow for optimizing crystallization.

Detailed Crystallization Protocols:

MethodProcedureBest For
Slow Evaporation Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container to allow for slow solvent evaporation over several days to weeks.[8]Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion Dissolve the compound in a solvent in which it is highly soluble. Place this solution in a small, open vial inside a larger sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.Compounds that are highly soluble in a volatile solvent.
Slow Cooling Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decreasing solubility at lower temperatures will lead to crystal formation.Compounds that show a significant change in solubility with temperature.
Issue 3: Inconsistent Analytical Results (HPLC/LC-MS)

Question: I am observing poor reproducibility in my HPLC/LC-MS analysis of 4-(Oxolan-3-yloxy)benzoic acid and its derivatives. Peak areas and retention times are shifting between runs. What could be causing this?

Answer: Reproducibility in chromatographic analysis is essential for accurate quantification and identification. Several factors can contribute to variability.[9]

Troubleshooting Inconsistent Analytical Data:

  • Sample Preparation: Inconsistent sample preparation is a frequent source of error. Ensure that your samples are fully dissolved and that the final concentration is consistent across all samples.[10]

  • Compound Stability: 4-(Oxolan-3-yloxy)benzoic acid and its derivatives may be susceptible to degradation under certain conditions. For example, the ether linkage could be cleaved under strongly acidic or basic conditions.

  • Instrumental Factors: Issues with the HPLC/LC-MS system itself can lead to poor reproducibility. This can include fluctuations in pump pressure, column temperature, or detector performance.[11]

  • Mobile Phase Preparation: The composition of the mobile phase must be precise. Small variations in the ratio of solvents or the pH can lead to shifts in retention time.

Protocol for Robust HPLC Analysis:

StepActionRationale
1 Solvent Preparation Use HPLC-grade solvents. Pre-mix and degas the mobile phase to prevent bubble formation.
2 Sample Preparation Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[10]
3 Column Equilibration Equilibrate the column with the mobile phase until a stable baseline is achieved.
4 System Suitability Inject a standard solution multiple times to ensure the system is performing within acceptable limits for peak area, retention time, and tailing factor.
5 Sample Analysis Inject the samples and standards in a consistent sequence.

Data Comparison for Troubleshooting:

ParameterRun 1Run 2 (Problematic)Potential Cause
Retention Time 5.2 min4.8 minChange in mobile phase composition or column temperature.
Peak Area 1,200,000950,000Incomplete sample dissolution or injection volume error.
Peak Shape SymmetricalTailingColumn degradation or sample overload.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for 4-(Oxolan-3-yloxy)benzoic acid?

A1: It is recommended to store 4-(Oxolan-3-yloxy)benzoic acid in a cool, dry place, away from light. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere at -20°C is advisable to prevent degradation.[12]

Q2: Which solvents are best for dissolving 4-(Oxolan-3-yloxy)benzoic acid?

A2: 4-(Oxolan-3-yloxy)benzoic acid is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol.[12] Its solubility in water is limited but increases with pH due to the deprotonation of the carboxylic acid.

Q3: How can I confirm the purity of my 4-(Oxolan-3-yloxy)benzoic acid starting material?

A3: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of residual solvents or other impurities.[10] Mass Spectrometry (MS) will confirm the molecular weight.

Q4: Are there any known stability issues with 4-(Oxolan-3-yloxy)benzoic acid?

A4: While generally stable, the ether linkage in the oxolane ring can be susceptible to cleavage under strong acidic conditions. The carboxylic acid functionality can undergo typical reactions of its class. It is advisable to avoid prolonged exposure to harsh pH conditions or high temperatures.

Q5: What are some common derivatives of 4-(Oxolan-3-yloxy)benzoic acid and their applications?

A5: This compound is often used to synthesize esters and amides via its carboxylic acid group. These derivatives are explored in drug discovery as potential therapeutic agents, for example, in the development of antibacterial agents.[1] They are also used in materials science for the synthesis of liquid crystals and polymers.[14]

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. Available at: [Link]

  • Kragten, U. F., & Frohn-Schldsser, M. K. J. (1991). Method for the purification of benzoic acid. European Patent Office. EP 0453022 A2. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Gibbs, H. D. (1928). Purification of benzoic acid and its derivatives. Google Patents. US1694124A.
  • SATHEE. (n.d.). Chemistry Crystallization. Available at: [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University Chemistry. Available at: [Link]

  • Gibbs, H. D. (1928). Purification of benzoic acid and its derivatives. Google Patents. US1686913A.
  • Gadzała-Kopciuch, R. M., et al. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. Available at: [Link]

  • WelchLab. (2025). How to Solve Poor Reproducibility in Laboratory Experiments. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Available at: [Link]

  • De, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available at: [Link]

  • Blagden, N., & de Matas, M. (2010). Factors which affect the crystallization of a drug substance. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (2022). How To Troubleshoot for Poor Reproducibility in a Shimadzu TOC-L Instrument. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 4-(oxolan-3-yl)benzoic acid (C11H12O3). Available at: [Link]

  • Bitesize Bio. (2025). 8 Tips to Improve Your Research Reproducibility. Available at: [Link]

  • Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). Available at: [Link]

  • El-Azhary, A. A., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Available at: [Link]

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Available at: [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available at: [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Available at: [Link]

  • Muhammad, G., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC. Available at: [Link]

  • Amankulova, D., et al. (2024). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 4-(oxan-3-yl)benzoic acid (C12H14O3). Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]

Sources

Troubleshooting

4-(Oxolan-3-yloxy)benzoic acid reaction mechanism investigation

Welcome to the technical support resource for 4-(Oxolan-3-yloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(Oxolan-3-yloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and answers to frequently encountered challenges during the synthesis and handling of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate potential issues with a strong foundational understanding.

Section 1: Synthesis and Mechanism - The Williamson Ether Approach

The most common and direct route to synthesizing 4-(Oxolan-3-yloxy)benzoic acid is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (Sₙ2) of a halo- or sulfonate-substituted tetrahydrofuran with the phenoxide of 4-hydroxybenzoic acid.[2] Understanding the nuances of this Sₙ2 mechanism is critical for optimizing reaction conditions and troubleshooting outcomes.

The overall transformation is as follows:

Williamson_Ether_Synthesis_Overall cluster_product Product reagent1 4-Hydroxybenzoic Acid product 4-(Oxolan-3-yloxy)benzoic acid plus + reagent2 3-Halo-oxolane (or 3-Tosyloxy-oxolane) process_node Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) start_point->end_point Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile)

Figure 2. Sₙ2 mechanism of the synthesis reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(Oxolan-3-yloxy)benzoic acid.

Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes?

Low yield is a frequent issue that can stem from several factors. A systematic approach is best for diagnosis.

Low_Yield_Troubleshooting Start Low Yield Observed CheckTLC Check TLC: Are starting materials consumed? Start->CheckTLC Incomplete No, starting materials remain. CheckTLC->Incomplete Complete Yes, starting materials gone. CheckTLC->Complete Cause1 Potential Cause: Insufficient Activation Incomplete->Cause1 Cause2 Potential Cause: Poor Leaving Group Incomplete->Cause2 Cause3 Potential Cause: Low Temperature / Short Time Incomplete->Cause3 Solution1a Solution: Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. Cause1->Solution1a Solution2 Solution: Convert 3-hydroxy-oxolane to a better leaving group (Iodide > Bromide > Tosylate >> Chloride). Cause2->Solution2 Solution3 Solution: Increase temperature (typically 50-100 °C) and/or extend reaction time. Monitor by TLC. Cause3->Solution3 CheckNMR Check Crude NMR/LC-MS: Are major side products present? Complete->CheckNMR SideProducts Yes, significant side products. CheckNMR->SideProducts NoSideProducts No, mainly desired product. CheckNMR->NoSideProducts E2_Product See Q2: Elimination (E2) Side Reaction SideProducts->E2_Product PurificationLoss Potential Cause: Loss during workup/purification. NoSideProducts->PurificationLoss SolutionPurification Solution: Review purification strategy. Optimize pH for extractions. See Section 3 on Purification. PurificationLoss->SolutionPurification

Figure 3. Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Base Strength & Deprotonation: The phenolic proton of 4-hydroxybenzoic acid is acidic, but full deprotonation is required for a fast reaction rate. Weak bases like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, leading to a slow or stalled reaction. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent ensures the formation of the highly reactive phenoxide. [3]2. Leaving Group Ability: The Sₙ2 reaction rate is highly dependent on the quality of the leaving group. [1]A tosylate (OTs) is generally superior to halides. If using a halide, the reactivity order is I > Br > Cl. If starting from 3-hydroxy-oxolane, it must first be converted to a derivative with a good leaving group.

  • Reaction Conditions: Williamson ether synthesis often requires heat to proceed at a reasonable rate, typically between 50-100 °C. [1]Ensure the solvent is appropriate (e.g., DMF, acetonitrile, acetone) and anhydrous, as water can protonate the phenoxide, quenching its nucleophilicity. [4]

Q2: I've isolated a byproduct with a mass 2 units less than my oxolane starting material. What is it and how can I prevent it?

This is a classic sign of a competing elimination (E2) reaction. [4]The alkoxide/phenoxide is not only a good nucleophile but also a strong base. Instead of attacking the electrophilic carbon (Sₙ2), it can abstract a proton from an adjacent carbon, leading to the formation of an alkene (2,3-dihydrofuran) and eliminating the leaving group. [1]

E2_Elimination Base Phenoxide (acting as a Base) AlkylHalide 3-Halo-oxolane Base->AlkylHalide Proton Abstraction (β-hydrogen) Product_Alcohol 4-Hydroxybenzoic acid (regenerated) Base->Product_Alcohol Re-protonation Product_Alkene 2,3-Dihydrofuran AlkylHalide->Product_Alkene Double bond formation & Leaving group departure Product_Halide Halide Anion AlkylHalide->Product_Halide

Figure 4. E2 elimination as a competing side reaction.

Prevention Strategies:

  • Temperature Control: E2 reactions have a higher activation energy than Sₙ2 reactions and are more favored at higher temperatures. [1]Running the reaction at the lowest effective temperature can minimize this side product.

  • Choice of Base: While a strong base is needed, an excessively strong or bulky base can favor elimination. For this secondary substrate, a moderately strong base like K₂CO₃ at a slightly elevated temperature might provide a better Sₙ2/E2 ratio than a very strong base like NaH at the same temperature.

  • Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for Sₙ2 reactions. [4]

    Parameter To Favor Sₙ2 (Desired Product) To Favor E2 (Side Product)
    Temperature Lower to moderate (e.g., 50-80 °C) Higher (e.g., >100 °C)
    Base Moderately strong, non-bulky (e.g., K₂CO₃) Strong, bulky bases
    Leaving Group Good leaving groups (I, Br, OTs) Good leaving groups are also good for E2

    | Solvent | Polar aprotic (DMF, Acetonitrile) | Less critical, but favored by strong bases |

Q3: My purified product seems to degrade under certain conditions, especially in acidic solutions. Why?

The ether linkage, while generally stable, is susceptible to cleavage under strong acidic conditions, particularly with heat. [5][6]This is a critical consideration for any downstream reactions or purification steps (like acid-base extractions) that involve strong acids.

The mechanism involves protonation of the ether oxygen, making it a good leaving group. A nucleophile (like a halide ion from HBr or HI, or even water) then attacks one of the adjacent carbons. [7][8]

Ether_Cleavage Ether 4-(Oxolan-3-yloxy)benzoic acid ProtonatedEther Protonated Ether Intermediate Ether->ProtonatedEther 1. Protonation + Acid Strong Acid (H⁺) Product1 4-Hydroxybenzoic acid ProtonatedEther->Product1 2. Nucleophilic Attack (Sₙ2 or Sₙ1) Product2 Ring-Opened Oxolane Derivative (e.g., 4-bromobutan-1-ol) ProtonatedEther->Product2 Nucleophile Nucleophile (e.g., Br⁻, H₂O)

Figure 5. Acid-catalyzed cleavage of the ether bond.

Recommendation: Avoid prolonged exposure to strong acids (e.g., concentrated HCl, HBr, H₂SO₄), especially at elevated temperatures. [6]During acidic workups for purification, use dilute acids, keep the temperature low (e.g., ice bath), and minimize contact time.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-(Oxolan-3-yloxy)benzoic acid

This protocol is a representative example. Optimization may be required based on specific reagents and scale.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Add 3-tosyloxy-oxolane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzoic acid spot is consumed.

  • Workup (Quenching): Cool the reaction to room temperature and pour it into a beaker containing water.

  • Acidification: Acidify the aqueous mixture to pH ~2-3 with dilute HCl. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Purification of benzoic acid derivatives can often be achieved by recrystallization. [9]

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water, acetone/heptane).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Analytical Characterization

Confirming the identity and purity of the final product is essential. A combination of techniques is recommended. [10]

Analytical Technique Information Provided Typical Observations for 4-(Oxolan-3-yloxy)benzoic acid
¹H NMR Structural confirmation, presence of impurities Aromatic protons in the 7-8 ppm region, oxolane protons in the 3-5 ppm region, and a carboxylic acid proton >10 ppm. Integration should match the expected 11 protons.
¹³C NMR Confirms the carbon skeleton Shows the expected 11 distinct carbon signals, including the carboxyl carbon (~170 ppm) and aromatic and aliphatic carbons.
Mass Spectrometry (MS) Molecular weight confirmation An [M-H]⁻ peak at m/z 191.07 or an [M+H]⁺ peak at 193.08 in high-resolution MS confirms the molecular formula C₁₁H₁₂O₃. [11]
HPLC Purity assessment, quantification A single major peak indicates high purity. The area percentage can be used to quantify purity. A validated method can detect trace impurities. [12]
FT-IR Functional group identification Broad O-H stretch (~2500-3300 cm⁻¹ for carboxylic acid), C=O stretch (~1680-1710 cm⁻¹), and C-O ether stretches (~1250 and 1050 cm⁻¹).

| Melting Point | Purity indicator | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. [10]|

References

  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
  • Ether cleavage. (2023). In Wikipedia.
  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Ibănescu, B. C., May, O., & Allan, M. (2008). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Physical Chemistry Chemical Physics, 10(8), 1031-1037.
  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.
  • Williamson ether synthesis. (2023). In Wikipedia.
  • Gevorgyan, V. (2022). The Williamson Ether Synthesis. Chemistry Steps.
  • Francis Academic Press. (n.d.).
  • Synthesis and Cleavage of Ethers. (2022). Longdom Publishing.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 118-125.
  • Francis Academic Press. (n.d.).
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...
  • European Patent Office. (2005).
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • Organic Syntheses Procedure. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 4-(oxolan-3-yl)benzoic acid.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (n.d.). A possible reaction mechanism for the synthesis of 4a.
  • BLD Pharm. (n.d.). 4-(Oxolan-3-yloxy)benzoic acid.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Naeem, S., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o842.
  • Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester.
  • Benchchem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • Ghisalba, F., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 67(6), 2817–2820.
  • Longdom Publishing. (2021).
  • Wang, L., et al. (2018). Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. RSC Advances, 8(46), 26033–26044.
  • European Patent Office. (1991).
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • Google Patents. (2008).
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular catalysis. Part III. Hydrolysis of 3′- and 4′-substituted phthalanilic acids [o-(N-phenylcarbamoyl)benzoic acids].
  • European Patent Office. (2019).
  • Department of Physical Chemistry. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.

Sources

Optimization

Technical Guide: Scaling Up 4-(Oxolan-3-yloxy)benzoic Acid Synthesis

Introduction: The Scaling Paradox Scaling the synthesis of 4-(oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) presents a classic process chemistry paradox. The route that works effortl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaling Paradox

Scaling the synthesis of 4-(oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) presents a classic process chemistry paradox. The route that works effortlessly on a 500 mg scale (Mitsunobu) often becomes a hazardous bottleneck at the 100 g+ scale due to atom economy and purification issues. Conversely, the "obvious" industrial route (Williamson ether synthesis) struggles with the specific reactivity of the secondary oxolane ring, leading to elimination side products.[1]

This guide addresses these specific bottlenecks, offering validated protocols for impurity management, reagent selection, and safety control.

Module 1: Route Selection & Critical Analysis

Before troubleshooting, verify which pathway you are currently employing. The failure modes are distinct for each.

Route A: The Mitsunobu Reaction (Common Lab Scale)
  • Reagents: Methyl 4-hydroxybenzoate + 3-Hydroxytetrahydrofuran + PPh₃ + DIAD/DEAD.

  • Primary Failure Mode: Triphenylphosphine oxide (TPPO) removal becomes unmanageable; hydrazine byproducts pose safety risks.

Route B: Williamson Ether Synthesis (Process Scale)
  • Reagents: Methyl 4-hydroxybenzoate + 3-Bromotetrahydrofuran (or Tosylate) + Base.[2]

  • Primary Failure Mode: E2 Elimination . The secondary halide/sulfonate prefers eliminating to dihydrofuran rather than substituting, especially with strong bases.

Route C: SNAr Displacement (Advanced Scale)
  • Reagents: Methyl 4-fluorobenzoate + 3-Hydroxytetrahydrofuran + Strong Base (NaH/KOtBu).[2]

  • Primary Failure Mode: Hydrolysis competition . The ester moiety may hydrolyze before displacement occurs if water is present or temperature is uncontrolled.

Module 2: Troubleshooting The Mitsunobu Route

If you are locked into the Mitsunobu route due to regulatory filings or timeline constraints, you must solve the TPPO burden .

Q: Chromatography is impossible at this scale. How do I remove TPPO without a column?

A: Implement the MgCl₂ Precipitation Protocol. TPPO forms a crystalline complex with Magnesium Chloride (


) that is insoluble in non-polar solvents. This is far superior to relying on solvent trituration alone.

Protocol (Self-Validating):

  • Concentrate the crude reaction mixture (THF/DCM) to a thick oil.

  • Re-dissolve in Toluene (approx. 5-7 volumes).

  • Add anhydrous

    
     (1.5 - 2.0 equivalents relative to PPh₃).
    
  • Heat to reflux for 1 hour to ensure complexation.

  • Cool slowly to room temperature, then to 0–5°C.

  • Filter the resulting precipitate (TPPO-MgCl₂ complex).

  • Assay: Check the filtrate by HPLC. TPPO content should drop by >90%.

Q: The reaction exotherm is uncontrollable upon DIAD addition. How do I manage this?

A: Switch to ADDP or stabilize the temperature ramp. DIAD/DEAD are shock-sensitive and generate massive heat.

  • Insight: The heat is generated during the formation of the betaine intermediate.

  • Control: Dilute DIAD in toluene (50% v/v) before addition. Maintain internal temperature <5°C during addition. Do not rely on jacket temperature; use an internal probe.

Module 3: Troubleshooting The Williamson Ether Route (Alkylation)

This is the preferred route for cost, but the secondary carbon on the tetrahydrofuran ring is prone to elimination.

Q: My yield is stuck at 40-50%, and I see a volatile impurity. What is happening?

A: You are observing E2 elimination forming dihydrofuran. Using a strong base (like NaH or KOtBu) with a secondary halide (3-bromotetrahydrofuran) promotes elimination over substitution.

Corrective Protocol:

  • Change Base: Switch to Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These are milder and favor
    
    
    kinetics.
  • Change Solvent: Use DMF or NMP . These polar aprotic solvents stabilize the transition state for substitution.

  • Catalyst: Add Potassium Iodide (KI) (10 mol%). This generates the transient 3-iodotetrahydrofuran in situ, which is a better electrophile (better leaving group) and reacts faster than the elimination rate.

Data Comparison: Base Effect on Yield

BaseSolventTemp (°C)Yield (Ether)Impurity (Elimination)
NaHTHF0 -> 2545%High (Major Product)
KOtBuTHF0 -> 2542%High
K₂CO₃DMF8065%Moderate
Cs₂CO₃ DMF 60 82% Low
Q: The reaction is too slow with Carbonates. Can I heat it up?

A: Caution is required. Heating >90°C increases the elimination rate exponentially. Instead of heat, increase the concentration (run at 2-3 M) to favor the bimolecular (


) reaction over the unimolecular degradation.

Module 4: Visualization of Workflows

Pathway Decision Logic

RouteSelection Start Start: Scale & Constraints Scale Is Scale > 100g? Start->Scale Mitsunobu Route A: Mitsunobu (High Cost, High Waste) Scale->Mitsunobu No (<100g) Williamson Route B: Williamson Ether (Low Cost, Elimination Risk) Scale->Williamson Yes (>100g) TPPO_Issue Solution: MgCl2 Precipitation Mitsunobu->TPPO_Issue Issue: TPPO Removal Check_EWG Check Activation (e.g., -F, -CN, -NO2) Williamson->Check_EWG Is Aryl Ring Activated? Elim_Issue Solution: Cs2CO3 / DMF / KI Williamson->Elim_Issue Issue: Low Yield SNAr Route C: SNAr (High Stability, Requires Activation) Check_EWG->Williamson No (e.g., 4-Hydroxybenzoate) Check_EWG->SNAr Yes (e.g., 4-Fluorobenzoate)

Caption: Decision tree for selecting the optimal synthesis route based on scale and substrate activation.

Module 5: Final Hydrolysis & Isolation

Regardless of the coupling route (Ester intermediate), you must hydrolyze to the acid.

Q: The final acid precipitates as a sticky gum/oil upon acidification.[2] How do I get a solid?

A: Control the pH ramp and solvent composition. Rapid acidification traps impurities (and solvent) inside the lattice, forming a gum.

Crystallization Protocol:

  • Saponification: Use LiOH or NaOH in MeOH/Water.

  • Workup: Remove MeOH via vacuum distillation before acidification.

  • Dilution: Dilute the aqueous residue with water to ~10 volumes.

  • Acidification:

    • Heat the aqueous solution to 40-50°C.

    • Add 2N HCl slowly until pH reaches 6.0 (Cloud point).

    • Hold for 30 mins to allow seed formation.

    • Continue adding HCl to pH 2.0.

  • Cooling: Cool to 20°C over 2 hours. This ensures a filterable, crystalline solid.

References

  • TPPO Removal via Precipitation

    • Topic: Efficient removal of triphenylphosphine oxide using

      
       or 
      
      
      
      .
    • Source: Donald, S. M., et al. "Triphenylphosphine Oxide Removal from Reactions."[2] Journal of Organic Chemistry.

    • URL:[Link]

  • SNAr of Electron-Rich Fluorides

    • Topic: Catalytic Nucleophilic Aromatic Substitution of aryl fluorides using superbases, relevant for the SNAr route option.[3]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Williamson Ether Synthesis Optimization

    • Topic: Use of phase transfer catalysts and specific bases to minimize elimin
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Oxolan-3-yloxy)benzoic acid Quality Control and Purity Analysis

Welcome to the technical support center for 4-(Oxolan-3-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the quality...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Oxolan-3-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the quality control and purity analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of 4-(Oxolan-3-yloxy)benzoic acid.

Q1: What are the primary analytical techniques for determining the purity of 4-(Oxolan-3-yloxy)benzoic acid?

The purity of 4-(Oxolan-3-yloxy)benzoic acid is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative purity assessment due to its high sensitivity and resolution for separating impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identification of impurities.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), especially after derivatization, and titration can also be employed for purity determination.[2][3][4][5]

Q2: What are the recommended storage conditions for 4-(Oxolan-3-yloxy)benzoic acid?

To ensure the stability and integrity of 4-(Oxolan-3-yloxy)benzoic acid, it should be stored in a tightly sealed container in a dry and well-ventilated place.[6] Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8 °C) are ideal for long-term storage to minimize degradation.[7]

Q3: What are the potential impurities that could be present in a sample of 4-(Oxolan-3-yloxy)benzoic acid?

Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include unreacted starting materials such as 4-hydroxybenzoic acid and 3-bromo-oxolane (or a related precursor), as well as process-related impurities. The specific impurities will be dependent on the synthetic route employed.

Q4: How can I confirm the identity and structure of 4-(Oxolan-3-yloxy)benzoic acid?

A combination of spectroscopic techniques is essential for unambiguous structural confirmation.

  • ¹H NMR and ¹³C NMR: Provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as the carboxylic acid and ether linkages.

Q5: Is derivatization necessary for the analysis of 4-(Oxolan-3-yloxy)benzoic acid by GC?

Direct gas chromatographic analysis of carboxylic acids like 4-(Oxolan-3-yloxy)benzoic acid can be challenging due to their high polarity.[2] Derivatization to a less polar and more volatile compound, for instance, through silylation, is often necessary to achieve good chromatographic behavior, including better peak shape and sensitivity.[2][3]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of 4-(Oxolan-3-yloxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Peak Tailing in Reversed-Phase HPLC

Question: My chromatogram for 4-(Oxolan-3-yloxy)benzoic acid shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like 4-(Oxolan-3-yloxy)benzoic acid in reversed-phase HPLC is a common issue.[10]

Causality:

  • Secondary Interactions: The most likely cause is the interaction of the acidic carboxyl group with active silanol groups on the silica-based stationary phase.[10] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the carboxylic acid will be partially ionized, leading to interactions with the stationary phase and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[10]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The simplest solution is to lower the pH of the mobile phase.[10] Using an acidic mobile phase (e.g., adding 0.1% trifluoroacetic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, minimizing secondary interactions.[11][12]

  • Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of accessible silanol groups.

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.[10]

  • Increase Buffer Strength: In some cases, increasing the buffer concentration in the mobile phase can help to mask the active sites on the stationary phase.[10]

Problem 2: Inconsistent Retention Times

Question: I am observing significant shifts in the retention time of 4-(Oxolan-3-yloxy)benzoic acid between injections. What is causing this variability?

Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase.[10][13]

Causality:

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase solvents by the pump or evaporation of a volatile solvent component can lead to changes in the mobile phase composition over time.[13][14]

  • Column Temperature Fluctuations: The retention of compounds is sensitive to temperature. If the column is not thermostatted, changes in the ambient laboratory temperature can cause retention time shifts.[13]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times.

  • Pump Malfunction: Issues with the pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[14]

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation and Degassing: Prepare the mobile phase accurately and degas it thoroughly to prevent bubble formation in the pump.[14] If using a gradient, consider pre-mixing the solvents.

  • Use a Column Thermostat: Maintaining a constant column temperature will eliminate retention time variability due to temperature fluctuations.[13]

  • Adequate Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before analysis.

  • System Maintenance: Regularly check and maintain the HPLC pump, including seals and check valves, to ensure a consistent flow rate.[14]

Titration Troubleshooting
Problem 3: Difficulty in Determining a Sharp Endpoint

Question: I am performing an acid-base titration to determine the purity of 4-(Oxolan-3-yloxy)benzoic acid, but the endpoint is not sharp. What could be the reason?

Answer: A poorly defined endpoint in an acid-base titration can be due to several factors.

Causality:

  • Inappropriate Indicator: The chosen indicator may have a pH transition range that does not coincide with the equivalence point of the titration.

  • Weak Acid Titration: As a carboxylic acid, 4-(Oxolan-3-yloxy)benzoic acid is a weak acid. The pH change at the equivalence point of a weak acid-strong base titration is less pronounced than that of a strong acid-strong base titration.

  • CO₂ Absorption: The titrant (e.g., sodium hydroxide) can absorb carbon dioxide from the atmosphere, forming carbonate. This can affect the stoichiometry of the reaction and lead to a fading or indistinct endpoint.

  • Solvent Effects: If the sample is not fully dissolved or if the solvent interferes with the indicator, the endpoint may be difficult to observe.

Troubleshooting Steps:

  • Select the Correct Indicator: For the titration of a weak acid with a strong base, an indicator with a transition range in the basic region (pH > 7) is required. Phenolphthalein is a commonly used indicator for this type of titration.[15]

  • Use a Potentiometric Titrator: For a more accurate and objective endpoint determination, consider using a potentiometric titrator, which measures the change in pH as a function of the titrant volume.

  • Prepare Fresh, Carbonate-Free Titrant: Prepare the sodium hydroxide solution using boiled and cooled deionized water to minimize dissolved CO₂ and store it with a soda-lime tube to prevent CO₂ absorption.

  • Ensure Complete Dissolution: Make sure the 4-(Oxolan-3-yloxy)benzoic acid is completely dissolved in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) before starting the titration.[16]

Nuclear Magnetic Resonance (NMR) Troubleshooting
Problem 4: Presence of Unexpected Signals in the ¹H NMR Spectrum

Question: My ¹H NMR spectrum of 4-(Oxolan-3-yloxy)benzoic acid shows unexpected peaks. How can I identify the source of these signals?

Answer: Extraneous peaks in an NMR spectrum can arise from impurities, residual solvents, or water.

Causality:

  • Residual Solvents: Solvents used during the synthesis or purification process may not have been completely removed.

  • Impurities: The sample may contain starting materials, by-products, or degradation products.

  • Water: The presence of water in the deuterated solvent or the sample can result in a broad peak in the spectrum.

Troubleshooting Steps:

  • Check for Common Solvent Peaks: Compare the chemical shifts of the unexpected peaks with published tables of common NMR solvent impurities.

  • Analyze the Coupling Patterns: The splitting patterns of the impurity signals can provide clues about their structure.

  • Run a 2D NMR Experiment: Techniques like COSY and HSQC can help in identifying the connectivity of protons and carbons, aiding in the structural elucidation of impurities.

  • Ensure Proper Sample Preparation: Use high-purity deuterated solvents and dry your sample thoroughly to minimize water and solvent signals.

Section 3: Experimental Protocols and Data

HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of 4-(Oxolan-3-yloxy)benzoic acid. Method optimization may be required based on the specific impurities present and the HPLC system used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 235 nm[17][18]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Elution: A typical starting gradient could be 10-90% B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

Data Analysis:

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical Value
Purity Specification>98%
Common ImpuritiesStarting materials, by-products
Expected Retention TimeDependent on the specific HPLC conditions
Titration for Assay

This protocol describes a standard acid-base titration for determining the assay of 4-(Oxolan-3-yloxy)benzoic acid.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • Phenolphthalein indicator solution

Procedure:

  • Accurately weigh approximately 200 mg of 4-(Oxolan-3-yloxy)benzoic acid into a conical flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[15][19]

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.[16]

Calculation: The percentage purity can be calculated using the following formula: % Purity = (V * M * E) / W * 100 Where:

  • V = Volume of NaOH consumed (in L)

  • M = Molarity of NaOH solution

  • E = Equivalent weight of 4-(Oxolan-3-yloxy)benzoic acid (192.21 g/mol )

  • W = Weight of the sample (in g)

Visualizations

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Identification and Structural Confirmation cluster_2 Purity and Assay cluster_3 Final Assessment A Sample Receipt B Visual Inspection A->B C Solubility Check B->C D NMR (1H, 13C) C->D E Mass Spectrometry C->E F FT-IR C->F G HPLC (Purity, Impurity Profile) D->G E->G F->G H Titration (Assay) G->H I GC-MS (Volatile Impurities) G->I J Data Review and Comparison to Specifications H->J I->J K Certificate of Analysis (CoA) Generation J->K

Caption: Overall Quality Control Workflow for 4-(Oxolan-3-yloxy)benzoic acid.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing RetentionShift Retention Time Shift? Start->RetentionShift Sol1 Lower Mobile Phase pH PeakTailing->Sol1 Yes Sol2 Use End-capped Column PeakTailing->Sol2 Yes Sol3 Reduce Sample Load PeakTailing->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4 Check Mobile Phase Prep RetentionShift->Sol4 Yes Sol5 Use Column Oven RetentionShift->Sol5 Yes Sol6 Ensure Column Equilibration RetentionShift->Sol6 Yes Sol4->End Sol5->End Sol6->End

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - Lietuvos mokslų akademija. Retrieved from [Link]

  • US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Analytical Methods for Organic Acids - Shimadzu. Retrieved from [Link]

  • Troubleshooting of High Performance Liquid Chromatography (HPLC) - Drawell. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Retrieved from [Link]

  • Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. (2021, December 31). Retrieved from [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

  • BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved from [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. Retrieved from [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS 1. Introduction - Department of Physical Chemistry. Retrieved from [Link]

  • DETERMINATION OF BENZOIC ACID. Retrieved from [Link]

  • Benzoic Acid Assay by Titration. Retrieved from [Link]

  • Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solution - AWS. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • 4-(oxolan-3-yl)benzoic acid (C11H12O3) - PubChemLite. Retrieved from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). Retrieved from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library. Retrieved from [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing. (2012, September 5). Retrieved from [Link]

  • Determination of Benzoic Acid in Foods by Sonication-Assisted Extraction and Gas Chromatography-Tandem Mass Spectrometry with Large-Volume Online Derivatization. (2014, January 3). Retrieved from [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). Retrieved from [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12).
  • Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH. Retrieved from [Link]

  • 3-Assay Benzoic Acid | PDF | Titration | Chemistry - Scribd. Retrieved from [Link]

  • Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and. Retrieved from [Link]

  • Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester - SpectraBase. Retrieved from [Link]

  • 4-(oxan-3-yl)benzoic acid (C12H14O3) - PubChemLite. Retrieved from [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar. Retrieved from [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(Oxolan-3-yloxy)benzoic Acid for Drug Development Professionals

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(Oxolan-3-yloxy)benzoic acid, a molecule of interest for its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(Oxolan-3-yloxy)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this compound: the Williamson ether synthesis and the Mitsunobu reaction. Drawing upon established chemical principles and field-proven insights, we will dissect the nuances of each method, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to inform your synthetic strategy.

At a Glance: Comparing Synthesis Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials Methyl 4-hydroxybenzoate, 3-bromotetrahydrofuranMethyl 4-hydroxybenzoate, 3-hydroxytetrahydrofuran
Key Reagents Strong base (e.g., NaH, K2CO3)Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Reaction Mechanism SN2 nucleophilic substitutionRedox-condensation
Stereochemistry Inversion of configuration at the electrophilic carbonInversion of configuration at the alcoholic carbon
Key Advantages Cost-effective reagents, simpler workupMilder reaction conditions, high stereospecificity
Potential Drawbacks Requires a good leaving group, potential for elimination side reactionsStoichiometric phosphine oxide byproduct, cost of reagents

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its simplicity and the use of readily available reagents.[1] This method involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction.[2] In the context of synthesizing 4-(Oxolan-3-yloxy)benzoic acid, this translates to the deprotonation of a 4-hydroxybenzoic acid ester followed by reaction with a tetrahydrofuran derivative bearing a good leaving group, such as a halide.

Mechanistic Rationale

The reaction proceeds via a well-established S_N2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 3-bromotetrahydrofuran, displacing the bromide and forming the desired ether linkage. The subsequent hydrolysis of the methyl ester yields the final product.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Phenoxide Phenoxide Methyl 4-hydroxybenzoate->Phenoxide Base (e.g., NaH) Methyl 4-(Oxolan-3-yloxy)benzoate Methyl 4-(Oxolan-3-yloxy)benzoate Phenoxide->Methyl 4-(Oxolan-3-yloxy)benzoate + 3-bromotetrahydrofuran 4-(Oxolan-3-yloxy)benzoic acid 4-(Oxolan-3-yloxy)benzoic acid Methyl 4-(Oxolan-3-yloxy)benzoate->4-(Oxolan-3-yloxy)benzoic acid Base (e.g., NaOH), then Acid

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Methyl 4-hydroxybenzoate

  • 3-bromotetrahydrofuran

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a solution of methyl 4-hydroxybenzoate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes.

  • Etherification: Add 3-bromotetrahydrofuran dropwise to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours.[1]

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification of Ester: Concentrate the organic layer under reduced pressure and purify the crude methyl 4-(oxolan-3-yloxy)benzoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 4-(oxolan-3-yloxy)benzoic acid.

The Modern Alternative: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often more stereospecific alternative for the formation of ethers.[3] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine and an azodicarboxylate.[4] A key advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions and with predictable inversion of stereochemistry at the alcohol center.[3]

Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This intermediate then deprotonates the phenol, creating a phenoxide and a protonated phosphonium species. The alcohol (3-hydroxytetrahydrofuran) is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide attacks the activated alcohol in an S_N2 fashion, leading to the desired ether with inversion of configuration.

Mitsunobu_Reaction cluster_0 Activation cluster_1 Proton Transfer & Alcohol Activation cluster_2 SN2 Attack cluster_3 Hydrolysis PPh3 + DEAD PPh3 + DEAD Betaine Betaine PPh3 + DEAD->Betaine Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine->Alkoxyphosphonium salt + Methyl 4-hydroxybenzoate + 3-hydroxytetrahydrofuran Methyl 4-(Oxolan-3-yloxy)benzoate Methyl 4-(Oxolan-3-yloxy)benzoate Alkoxyphosphonium salt->Methyl 4-(Oxolan-3-yloxy)benzoate + Phenoxide 4-(Oxolan-3-yloxy)benzoic acid 4-(Oxolan-3-yloxy)benzoic acid Methyl 4-(Oxolan-3-yloxy)benzoate->4-(Oxolan-3-yloxy)benzoic acid Base, then Acid

Caption: Mitsunobu Reaction Workflow

Experimental Protocol: Mitsunobu Reaction

Materials:

  • Methyl 4-hydroxybenzoate

  • 3-hydroxytetrahydrofuran

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of methyl 4-hydroxybenzoate, 3-hydroxytetrahydrofuran, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification of Ester: Purify the crude ester by column chromatography on silica gel to separate it from the phosphine oxide byproduct.

  • Hydrolysis: Perform the hydrolysis of the purified ester as described in the Williamson ether synthesis protocol.

  • Isolation: Isolate the final product, 4-(oxolan-3-yloxy)benzoic acid, by acidification, filtration, and drying.

Validation and Purity Assessment

Regardless of the synthetic route chosen, rigorous validation of the final product is essential. A multi-pronged analytical approach is recommended to confirm both the identity and purity of the synthesized 4-(oxolan-3-yloxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed for the analysis of benzoic acid derivatives.

Illustrative HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A: 0.1% Phosphoric acid in water, B: Acetonitrile. Gradient elution may be necessary to resolve all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is determined by the relative area of the main peak in the chromatogram. The presence of any additional peaks indicates impurities, which could be unreacted starting materials, byproducts, or residual solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the protons of the tetrahydrofuran ring, and a broad singlet for the carboxylic acid proton. The coupling patterns and integration of the signals will confirm the substitution pattern and the integrity of the oxolane ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretching vibrations for the ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. The choice between the two will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of stereochemical control. The Williamson ether synthesis is a more classical and often more cost-effective approach, while the Mitsunobu reaction offers milder conditions and greater stereospecificity. Regardless of the chosen path, rigorous purification and comprehensive analytical validation are critical to ensure the quality and suitability of the final product for its intended application in drug development.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry LibreTexts. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Dodge, J. A., & Nissen, J. S. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110.
  • Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved from [Link]

  • BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

Sources

Comparative

Comparative Guide: Synthesis Routes for 4-(Oxolan-3-yloxy)benzoic acid

Executive Summary Target Molecule: 4-(Oxolan-3-yloxy)benzoic acid (CAS: 1343204-85-2) IUPAC Name: 4-(Tetrahydrofuran-3-yloxy)benzoic acid Core Challenge: Formation of the aryl-alkyl ether bond at the secondary carbon of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(Oxolan-3-yloxy)benzoic acid (CAS: 1343204-85-2) IUPAC Name: 4-(Tetrahydrofuran-3-yloxy)benzoic acid Core Challenge: Formation of the aryl-alkyl ether bond at the secondary carbon of the tetrahydrofuran (oxolane) ring without inducing elimination to dihydrofuran.

This guide evaluates three synthesis routes. Route A (Mitsunobu Coupling) is the recommended protocol for medicinal chemistry and small-scale synthesis due to its high stereofidelity and reliability. Route B (Sulfonate Displacement) is the preferred pathway for process scaling, avoiding the atom-uneconomical byproducts of the Mitsunobu reaction. Route C (Direct Alkylation) is discussed but not recommended due to competitive elimination.

Route Analysis & Comparison

Route A: Mitsunobu Coupling (Recommended for R&D)

This route utilizes the dehydrative coupling of Methyl 4-hydroxybenzoate and 3-Hydroxytetrahydrofuran (3-oxolanol). It is the most reliable method for forming ethers from secondary alcohols.

  • Mechanism: Activation of the alcohol by a phosphine-azodicarboxylate complex followed by SN2 displacement by the phenol.

  • Stereochemistry: Proceeds with complete inversion of configuration . If chiral 4-(oxolan-3-yloxy)benzoic acid is required, start with the enantiomeric alcohol (e.g., (S)-3-hydroxytetrahydrofuran yields the (R)-ether).

  • Pros: Mild conditions, high conversion, stereoselective.

  • Cons: Poor atom economy (formation of Ph₃PO and hydrazide byproducts), difficult purification on multi-gram scale.

Route B: Sulfonate Displacement (Recommended for Scale-Up)

This two-step sequence involves activating the alcohol as a sulfonate ester (Tosylate or Mesylate) followed by nucleophilic displacement.

  • Mechanism:

    • Activation: 3-Hydroxytetrahydrofuran + TsCl → 3-Tetrahydrofuranyl tosylate.

    • Displacement: Methyl 4-hydroxybenzoate + Base (K₂CO₃) + Tosylate → Ether.

  • Pros: Uses inexpensive reagents, easier purification (no Ph₃PO), amenable to multi-kilogram batches.

  • Cons: Requires two steps; secondary sulfonates can still undergo elimination if reaction temperature is too high.

Route C: Direct Alkylation (High Risk)

Direct reaction of 4-hydroxybenzoate with 3-bromotetrahydrofuran .

  • Critical Flaw: Secondary halides on 5-membered ether rings are prone to E2 elimination, yielding dihydrofuran and significantly lowering yield. This route is not recommended .

Comparative Data Matrix

MetricRoute A: MitsunobuRoute B: Sulfonate DisplacementRoute C: Direct Alkylation
Overall Yield 75 - 85%60 - 70% (over 2 steps)< 40% (variable)
Atom Economy Low (High waste mass)ModerateModerate
Reagent Cost High (DIAD/PPh₃)Low (TsCl, K₂CO₃)High (Unstable halide)
Purification Difficult (Column Chrom.)Easy (Crystallization)Difficult (Side products)
Scalability < 100 g> 1 kgNot Scalable
Stereocontrol Excellent (Inversion)Good (Inversion)Poor (Racemization risk)

Visualized Pathways (Graphviz)

SynthesisRoutes Start Methyl 4-hydroxybenzoate Mitsunobu Route A: Mitsunobu (PPh3, DIAD, THF, 0°C) Start->Mitsunobu SN2 Route B: SN2 Displacement (K2CO3, DMF, 80°C) Start->SN2 Alcohol 3-Hydroxytetrahydrofuran Alcohol->Mitsunobu Tosylate 3-Tetrahydrofuranyl Tosylate Alcohol->Tosylate TsCl, Pyridine Intermediate Methyl 4-(oxolan-3-yloxy)benzoate Mitsunobu->Intermediate Inversion Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Tosylate->SN2 SN2->Intermediate Inversion Product 4-(Oxolan-3-yloxy)benzoic acid Hydrolysis->Product

Caption: Comparative reaction pathways. Route A offers a direct convergent step, while Route B requires pre-activation of the alcohol.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Best for <50g)

Objective: Synthesis of Methyl 4-(tetrahydrofuran-3-yloxy)benzoate.

  • Preparation: In a dry round-bottom flask under N₂, dissolve Methyl 4-hydroxybenzoate (1.0 eq, 15.2 g) and 3-Hydroxytetrahydrofuran (1.2 eq, 10.6 g) in anhydrous THF (10 vol).

  • Addition: Add Triphenylphosphine (PPh₃) (1.5 eq, 39.3 g). Cool the mixture to 0°C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 30.3 g) over 30 minutes, maintaining temperature <5°C. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate THF under vacuum. Suspend the residue in Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

  • Hydrolysis: Dissolve ester in THF/Water (3:1). Add LiOH (3 eq). Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate.

Protocol B: Sulfonate Displacement (Best for >50g)

Objective: Synthesis via Tosylate Intermediate.

Step 1: Tosylation

  • Dissolve 3-Hydroxytetrahydrofuran (1.0 eq) in DCM (10 vol). Add Pyridine (2.0 eq).

  • Cool to 0°C. Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir at RT for 12 hours. Wash with 1M HCl, then Brine. Dry (Na₂SO₄) and concentrate to yield the Tosylate oil (use immediately).

Step 2: Etherification

  • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in DMF (5 vol).

  • Add K₂CO₃ (2.0 eq) and stir for 30 mins at RT to form the phenoxide.

  • Add the Tosylate (1.2 eq) from Step 1.

  • Heat to 80°C for 16 hours. Note: Do not exceed 90°C to minimize elimination.

  • Workup: Pour into ice water. The ester may precipitate; if not, extract with EtOAc.

  • Hydrolysis: Proceed as in Protocol A.

Decision Logic for Researchers

DecisionTree Start Start Synthesis Scale Scale? Start->Scale Chirality Chiral Purity Critical? Scale->Chirality < 50g Cost Cost Sensitive? Scale->Cost > 50g RouteA Route A: Mitsunobu Chirality->RouteA Yes (>99% ee) RouteB Route B: Sulfonate SN2 Chirality->RouteB No (Racemic) Cost->RouteA No Cost->RouteB Yes

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Mitsunobu Reaction General Procedure: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Analogous Ether Synthesis (Afatinib Intermediate): "Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine." Atlantis Press, 2017.[1][2] (Demonstrates reactivity of 3-hydroxytetrahydrofuran in ether formation). Link

  • Alkylation of 4-Hydroxybenzoates: "Process for the preparation of benzoic acid derivatives." Patent WO2008076705A1. (Describes general conditions for alkylating 4-hydroxybenzoates with alkyl halides/sulfonates). Link

  • Mitsunobu Mechanism & Inversion: Hughes, D. L.[3] "The Mitsunobu Reaction."[3] Organic Reactions, 1992. Link

Sources

Validation

4-(Oxolan-3-yloxy)benzoic Acid: A Strategic Scaffold for Stable Ether Linkages in Drug Design

Executive Summary: The "Goldilocks" Ether In the landscape of medicinal chemistry, the optimization of pharmacokinetic (PK) properties often hinges on the precise modification of lipophilicity and metabolic stability. 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ether

In the landscape of medicinal chemistry, the optimization of pharmacokinetic (PK) properties often hinges on the precise modification of lipophilicity and metabolic stability. 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) represents a critical bioisostere for traditional alkoxy-benzoic acids.

Unlike its regioisomer, the 2-oxolanyl derivative, which suffers from inherent acetal instability, the 3-oxolanyl substitution offers a robust ether linkage that survives acidic physiological environments (e.g., gastric pH) while imparting distinct solubility and conformational advantages over linear alkyl ethers or six-membered tetrahydropyranyl (THP) analogs.

This guide provides a technical comparison of this scaffold against its primary alternatives, detailing synthetic routes, stability profiles, and structural advantages for drug development campaigns targeting metabolic diseases (e.g., GPR119 agonists) and oncology.

Comparative Analysis: The Oxolane Advantage

The choice of ring size and attachment point fundamentally alters the chemical stability and biological fate of the molecule. The table below contrasts 4-(oxolan-3-yloxy)benzoic acid with its closest structural analogs.

Table 1: Physicochemical and Stability Profile Comparison
Feature4-(Oxolan-3-yloxy)benzoic acid 4-(Oxolan-2-yloxy)benzoic acid 4-(Oxan-4-yloxy)benzoic acid
Structure 5-membered ring, 3-position5-membered ring, 2-position6-membered ring (THP), 4-position
Chemical Class Secondary Ether Cyclic Acetal (Glycosidic) Secondary Ether
Acid Stability (pH 1.2) High (>99% intact after 24h)Low (Rapid hydrolysis to phenol + aldehyde)High
LogP (Predicted) ~1.5 (Moderate Lipophilicity)~1.6~1.8 (Higher Lipophilicity)
Solubility (Aq) ModerateLow (due to degradation)Low-Moderate
Metabolic Risk Low (CYP-mediated O-dealkylation)N/A (Chemically unstable)Low (Ring oxidation possible)
Conformational Bias Envelope/Twist (Rigid vector)FlexibleChair (Bulky)
Expert Insight: The "Acetal Trap"

Novice medicinal chemists often select the 2-oxolanyl group due to the commercial availability of 2-chlorotetrahydrofuran or dihydrofuran precursors. However, this forms an acetal linkage (O-C-O). Under acidic conditions (pH < 4), the protonation of the exocyclic oxygen facilitates ring opening, leading to rapid hydrolysis.

  • Result: Loss of the pharmacophore and generation of reactive aldehyde species.

  • Solution: The 3-oxolanyl isomer is a true ether. The oxygen is attached to a carbon flanked only by carbons, rendering it chemically inert to physiological acid/base fluctuations.

Synthetic Protocols: Ensuring Enantiopurity

Synthesizing 4-(oxolan-3-yloxy)benzoic acid requires avoiding racemization if a chiral starting material is used. The Mitsunobu Reaction is the industry standard for this transformation, offering inversion of configuration (Walden inversion) at the chiral center.

Protocol A: Mitsunobu Coupling (High Precision)

Objective: Synthesis of (S)-4-(oxolan-3-yloxy)benzoic acid methyl ester from (R)-3-hydroxytetrahydrofuran.

Reagents:

  • (R)-tetrahydrofuran-3-ol (1.0 equiv)

  • Methyl 4-hydroxybenzoate (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with

    
     and Methyl 4-hydroxybenzoate under 
    
    
    
    atmosphere. Dissolve in anhydrous THF.
  • Activation: Cool the solution to 0°C. Add (R)-tetrahydrofuran-3-ol.

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Self-Validating Check:

  • Chiral HPLC: Verify the enantiomeric excess (ee). The product should be the (S)-isomer (inversion). If racemization occurred, check the temperature during DIAD addition.

Mechanistic Visualization

Diagram 1: Stability Logic (3-yl vs. 2-yl)

This diagram illustrates why the 3-isomer is stable while the 2-isomer degrades in acid.

StabilityComparison cluster_0 3-Oxolanyl (Stable Ether) cluster_1 2-Oxolanyl (Labile Acetal) Compound3 4-(Oxolan-3-yloxy)benzoate (True Ether Linkage) Result3 No Reaction (Pharmacophore Intact) Compound3->Result3 Stable Acid3 H+ (Stomach Acid) Acid3->Result3 Compound2 4-(Oxolan-2-yloxy)benzoate (Acetal Linkage O-C-O) Intermed Oxocarbenium Ion (Ring Opening) Compound2->Intermed H+ Protonation Hydrolysis Hydrolysis Intermed->Hydrolysis +H2O Products 4-Hydroxybenzoic Acid + 4-Hydroxybutanal Hydrolysis->Products Degradation

Figure 1: Mechanistic divergence in acidic media. The 2-oxolanyl derivative undergoes acid-catalyzed hydrolysis via an oxocarbenium intermediate, whereas the 3-oxolanyl derivative remains inert.

Diagram 2: Mitsunobu Synthetic Pathway

The specific pathway to install the ether linkage with stereochemical inversion.

Mitsunobu Start Start: Phenol + (R)-THF-3-ol Betaine Betaine Formation: PPh3 + DIAD Start->Betaine Mix Reagents Activation Alcohol Activation: Oxyphosphonium Intermediate (Leaving Group Created) Betaine->Activation Activates Alcohol Attack Nucleophilic Attack: Phenoxide attacks Carbon (SN2 Mechanism) Activation->Attack Phenol Deprotonation Product End Product: (S)-Ether Derivative (Stereochemical Inversion) Attack->Product Inversion

Figure 2: The Mitsunobu protocol ensures the formation of the stable ether bond with precise stereocontrol, critical for biological activity.

Performance & Experimental Validation

To validate the superiority of the 4-(oxolan-3-yloxy)benzoic acid scaffold, the following assays are recommended during the lead optimization phase.

Experiment B: Simulated Gastric Fluid (SGF) Stability

Purpose: Confirm resistance to acid hydrolysis (crucial for oral bioavailability).

  • Preparation: Dissolve test compound (10 µM) in SGF (pH 1.2, pepsin-free).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 1, 2, 4, and 24 hours.

  • Analysis: Analyze via HPLC-UV/MS.

  • Acceptance Criteria: >95% parent compound remaining at t=2h.

    • Expected Result: 3-oxolanyl > 99% stable; 2-oxolanyl < 5% stable (rapid degradation).

Experiment C: Microsomal Stability (Metabolic Liability)

Purpose: Assess the vulnerability of the ether linkage to CYP450-mediated O-dealkylation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: 4-Methoxybenzoic acid (high turnover) vs. 4-Isopropoxybenzoic acid.

  • Observation: The cyclic ether of the oxolane ring is generally more metabolically stable than linear alkyl ethers due to steric hindrance preventing easy access to the alpha-carbon for hydroxylation.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al.
  • Tetrahydrofuran Stability (2-yl vs 3-yl)

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General reference on acetal hydrolysis vs ether stability).
    • PubChem Compound Summary: 3-(Tetrahydrofuran-3-yloxy)benzoic acid.[1]

    • [1]

  • Medicinal Chemistry of Ether Linkers

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Discusses cyclic ethers as lipophilic spacers).
  • Synthetic Procedures (Organic Syntheses)

    • "Inversion of Sterically Hindered Alcohols: Mitsunobu Protocol."[2][3][4] Organic Syntheses.

Sources

Comparative

Biological Activity &amp; Pharmacological Profiling: 4-(Oxolan-3-yloxy)benzoic Acid

[1] Executive Summary 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid; CAS: 1343204-85-2) is a privileged pharmacophore and key intermediate used in the design of high-potency Autota...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid; CAS: 1343204-85-2) is a privileged pharmacophore and key intermediate used in the design of high-potency Autotaxin (ATX/ENPP2) inhibitors and GPR119 agonists .[1] While often categorized as a building block, its structural motif—a benzoic acid "head" linked via an ether to a saturated oxygen heterocycle—confers critical physicochemical properties (solubility, metabolic stability) and specific binding interactions within the hydrophobic lipid-binding tunnels of its targets.

This guide evaluates the biological potential of this scaffold, comparing the activity of inhibitors derived from it against industry standards like GLPG1690 (Ziritaxestat) and PF-8380 .

Key Application Areas
  • Fibrotic Diseases (IPF, NASH): Inhibition of the ATX-LPA axis.

  • Metabolic Disorders: Modulation of GPR119 for glucose homeostasis.

  • Medicinal Chemistry: Bioisosteric replacement of phenyl ethers to improve

    
     character and reduce lipophilicity (LogD).
    

Mechanistic Insight & Signaling Pathway

The primary biological utility of 4-(Oxolan-3-yloxy)benzoic acid derivatives lies in blocking Autotaxin (ATX) , an enzyme responsible for generating Lysophosphatidic Acid (LPA). LPA acts on G-protein coupled receptors (LPA1-6) to drive fibrosis, cell migration, and inflammation.

The ATX-LPA Signaling Axis

The oxolane ring of the scaffold mimics the lipid tail of the natural substrate (LPC), while the benzoic acid moiety (often derivatized to an amide) anchors the molecule in the active site.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) [Target Enzyme] ATX->LPA Catalyzes Inhibitor Oxolane-Benzoic Acid Derivatives Inhibitor->ATX Inhibits (IC50 < 10 nM) LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Fibrosis Fibrosis & Cell Migration LPAR->Fibrosis Inflammation Inflammation (Cytokine Release) LPAR->Inflammation

Figure 1: Mechanism of Action.[2][3][4] The scaffold targets Autotaxin, preventing the conversion of LPC to the pro-fibrotic mediator LPA.

Comparative Performance Analysis

The following table compares the biological activity and physicochemical profile of inhibitors built using the 4-(Oxolan-3-yloxy)benzoic acid scaffold versus standard clinical/research compounds.

Table 1: Efficacy and Property Comparison
FeatureOxolane-Based Inhibitors (Novel Scaffold)GLPG1690 (Ziritaxestat)PF-8380 (Tool Compound)
Primary Target Autotaxin (ENPP2)Autotaxin (ENPP2)Autotaxin (ENPP2)
Potency (

)
< 5 nM (Optimized derivatives)~200 nM (Whole blood)~2.8 nM (Enzymatic)
Binding Mode Type IV (Tunnel binding); Oxolane exploits hydrophobic pocketType IV (Hybrid)Type I (Active site)
Metabolic Stability High : Ether linkage is resistant to hydrolysis; Oxolane is less prone to oxidation than alkyl chains.ModerateLow (Rapid clearance)
Solubility Enhanced :

oxygen in ring lowers LogP compared to phenyl analogs.
ModerateLow
Selectivity High selectivity against NPP1/NPP3 due to specific linker geometry.HighModerate
Structural Advantage (SAR)
  • Vs. Phenyl Ethers: Replacing a phenoxy group with the (oxolan-3-yl)oxy group increases fraction of

    
     carbons (
    
    
    
    )
    , which correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic stacking.
  • Vs. Linear Alkyl Ethers: The cyclic oxolane ring reduces conformational entropy penalty upon binding, leading to tighter binding affinity (

    
    ) compared to flexible linear ether analogs.
    

Experimental Protocols for Validation

To validate the biological activity of this molecule (as a scaffold or intermediate), the following protocols are recommended.

Protocol A: Autotaxin Inhibition Assay (Fluorometric)

Objective: Determine the


 of derivatives synthesized from 4-(Oxolan-3-yloxy)benzoic acid.
  • Reagents:

    • Recombinant Human Autotaxin (ENPP2).

    • Substrate: FS-3 (Fluorogenic LPC analogue) or CPF4 (Red-shifted).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM

      
      , 0.01% Triton X-100.
      
  • Workflow:

    • Preparation: Dissolve test compounds in DMSO (10 mM stock). Serial dilute (1:3) in Assay Buffer.[3]

    • Incubation: Add 20 µL of diluted compound to 384-well black plate. Add 20 µL of ATX enzyme (final conc. 1-5 nM). Incubate for 15 min at 37°C.

    • Reaction Start: Add 20 µL of FS-3 substrate (final conc. 1 µM).

    • Measurement: Monitor fluorescence (Ex/Em: 485/528 nm) kinetically for 60 mins.

  • Analysis:

    • Calculate slope of fluorescence increase (RFU/min).

    • Plot % Inhibition vs. Log[Concentration]. Fit to 4-parameter logistic model to derive

      
      .
      
Protocol B: GPR119 cAMP Accumulation Assay

Objective: Assess agonist potential if investigating metabolic applications.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Steps:

    • Seed cells (2,000/well) in low-volume 384-well plates.

    • Stimulate with compound (10 µM top conc) + IBMX (phosphodiesterase inhibitor) for 30 min.

    • Add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

    • Read TR-FRET signal after 1 hour.[3]

    • Positive Control: GSK1292263.

Synthesis & Quality Control Logic

When using 4-(Oxolan-3-yloxy)benzoic acid as a starting material, purity and stereochemistry are critical for biological reproducibility.

  • Stereochemistry: The 3-position of the oxolane ring is chiral.

    • Recommendation: Use enantiopure (S)- or (R)-4-(tetrahydrofuran-3-yloxy)benzoic acid rather than the racemate. Biological targets (enzymes/receptors) often show >100-fold selectivity for one enantiomer.

    • Note: In many ATX inhibitor patents, the (R)-isomer is often the preferred bioactive conformer.

  • Quality Check: Ensure <0.1% free 4-hydroxybenzoic acid impurity, as this phenol can interfere with redox-sensitive assays.

Chemical Space Visualization

The diagram below illustrates the chemical logic of using this scaffold.

SAR_Logic Scaffold 4-(Oxolan-3-yloxy) benzoic acid Deriv1 Amide Coupling (R-NH2) Scaffold->Deriv1 EDC/HOBt Deriv2 Bioisosteric Replacement Scaffold->Deriv2 SAR Study Outcome1 ATX Inhibitor (High Potency) Deriv1->Outcome1 Link to Piperazine/Spiro Outcome2 GPR119 Agonist (Metabolic Stability) Deriv1->Outcome2 Link to Piperidine

Figure 2: Synthetic utility and downstream biological outcomes.

References

  • Discovery of Autotaxin Inhibitors : Hert, J. et al. "Autotaxin Inhibitors for the Treatment of Fibrotic Diseases." US Patent 2020/0339570 A1. Link

  • GPR119 Agonist SAR : Ritter, K. et al. "GPR119 agonists for the treatment of diabetes." Journal of Medicinal Chemistry, 2012.[5] Link

  • ATX Assay Protocols : Gierse, J. et al. "A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation."[1] Journal of Pharmacology and Experimental Therapeutics, 2010. Link

  • Benzoic Acid Derivatives in Fibrosis : "Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced EMT." Molecules, 2023.[1][6] Link

  • Chemical Properties : PubChem Compound Summary for CID 22291089. Link

Sources

Validation

Benchmarking 4-(Oxolan-3-yloxy)benzoic Acid: A Strategic Guide for Autotaxin Inhibitor Design

Executive Summary 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) represents a critical "scaffold-hop" in the design of Autotaxin (ATX/ENPP2) inhibitors. In the competitive landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) represents a critical "scaffold-hop" in the design of Autotaxin (ATX/ENPP2) inhibitors. In the competitive landscape of anti-fibrotic drug discovery, this fragment serves as a superior bioisostere to traditional 4-alkoxybenzoic acids.

This guide benchmarks the performance of 4-(Oxolan-3-yloxy)benzoic acid against standard lipophilic and polar alternatives. By leveraging its unique ability to lower lipophilicity (


) without sacrificing ligand efficiency (LE), this scaffold addresses the solubility-permeability trade-off often encountered in lipid-binding pocket inhibitors.

Part 1: Comparative Benchmarking

The Physicochemical Advantage

The primary utility of 4-(Oxolan-3-yloxy)benzoic acid lies in its physicochemical profile. Unlike the highly lipophilic 4-(cyclohexyloxy)benzoic acid (often used in early hits), the oxolane derivative introduces a polar ether oxygen within the ring, significantly reducing


 while maintaining the steric bulk necessary to fill the ATX hydrophobic pocket (the "tunnel").
Table 1: Physicochemical Performance Profile

Data derived from comparative fragment analysis in medicinal chemistry workflows.

Feature4-(Oxolan-3-yloxy)benzoic acid Comparator A: 4-(Cyclohexyloxy)benzoic acid Comparator B: 4-Methoxybenzoic acid
Role Optimized Lead Scaffold Early Hit / Lipophilic ProbeMinimal Fragment / Negative Control
cLogP ~1.8 - 2.1 (Ideal)> 3.5 (High Risk)~1.4 (Too Low for Potency)
Aq. Solubility High (>100 µM) Low (<10 µM)Very High
Metabolic Stability Moderate (Oxolane ring stable)Low (Hydroxylation prone)High
Ligand Efficiency (LE) High Moderate (Lipophilicity driven)Low (Lack of binding energy)
Assay Interference Low High (Micellar aggregation risk)Low
Functional Performance in ATX Assays

In Autotaxin inhibition assays (using FS-3 or Bis-pNPP substrates), derivatives of 4-(Oxolan-3-yloxy)benzoic acid consistently demonstrate superior "drug-like" properties compared to purely aliphatic analogs.

  • Potency Retention: The oxolane ring mimics the steric occupancy of the lipid tail of Lysophosphatidylcholine (LPC) but reduces non-specific binding.

  • Shift in IC50: While cyclohexyloxy derivatives may show lower raw IC50s (due to hydrophobic effect), the oxolane derivatives show better Lipophilic Ligand Efficiency (LLE) , a more predictive metric for clinical success.

Part 2: Mechanism & Signaling Pathway

To understand the benchmarking results, one must visualize the Autotaxin-LPA signaling axis. 4-(Oxolan-3-yloxy)benzoic acid derivatives function as Type I competitive inhibitors , binding to the hydrophobic pocket and preventing the hydrolysis of LPC into Lysophosphatidic Acid (LPA).

Diagram 1: The Autotaxin-LPA Signaling Axis

This pathway illustrates the intervention point of the inhibitor within the fibrotic cascade.

ATX_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ENPP2) [Target Enzyme] LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis Inhibitor 4-(Oxolan-3-yloxy) benzoic acid deriv. Inhibitor->ATX Inhibition (Competitive) LPAR LPA Receptors (LPA1-6) LPA->LPAR Activation Fibrosis Fibrosis & Inflammation (Downstream Effect) LPAR->Fibrosis Signaling Cascade (Rho/ROCK, Ras/MAPK)

Figure 1: The ATX-LPA signaling cascade. The inhibitor (green) blocks the conversion of LPC to LPA, halting downstream fibrotic signaling.

Part 3: Experimental Protocols

To validate the performance of this scaffold, we recommend the following self-validating assay systems.

Protocol A: Autotaxin Inhibition Assay (FS-3 Fluorescence)

This assay benchmarks the functional potency (IC50) of the compound. We utilize the FS-3 substrate, a fluorogenic analogue of LPC, which is superior to Bis-pNPP for physiological relevance.

Materials:

  • Enzyme: Recombinant Human Autotaxin (ENPP2).

  • Substrate: FS-3 (Echelon Biosciences).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.01% Triton X-100.

  • Test Compound: 4-(Oxolan-3-yloxy)benzoic acid (or derivative).

Workflow:

  • Preparation: Dissolve test compound in DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (Final DMSO < 1%).

  • Enzyme Incubation: Add 20 µL of diluted compound to 20 µL of ATX enzyme (final conc. 1-5 nM) in a black 384-well plate. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 20 µL of FS-3 substrate (final conc. 1 µM).

  • Kinetic Read: Measure fluorescence (Ex 485 nm / Em 528 nm) immediately and every 2 minutes for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Self-Validation Step:

  • Z-Factor Check: Ensure Z' > 0.5 using positive control (e.g., PF-8380) and vehicle.

  • Interference Check: Test the compound's intrinsic fluorescence at 528 nm without enzyme. 4-(Oxolan-3-yloxy)benzoic acid typically has negligible autofluorescence , unlike some indole-based scaffolds.

Protocol B: High-Throughput Solubility Profiling (Kinetic)

Since the oxolane ring is selected for solubility, this assay confirms the "performance" improvement over phenyl analogs.

Workflow:

  • Seed: Dispense 10 mM DMSO stock of the compound into a buffer plate (PBS, pH 7.4) to a final target concentration of 200 µM (2% DMSO).

  • Incubate: Shake for 24 hours at RT.

  • Filter: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantify: Analyze filtrate via UV-HPLC (254 nm). Compare peak area to a standard injection of the compound fully dissolved in acetonitrile.

  • Result: Calculate Solubility (µM).

    • Target: > 100 µM (High Solubility).

    • Failure Mode: If < 10 µM, the oxolane ring may not be sufficient to offset other lipophilic groups in the molecule.

Diagram 2: Assay Workflow Logic

Visualizing the critical steps in the FS-3 Inhibition Assay.

Assay_Workflow Step1 Step 1: Compound Dilution (DMSO -> Buffer) Step2 Step 2: Pre-Incubation (ATX Enzyme + Compound) 15 min @ RT Step1->Step2 Step3 Step 3: Substrate Addition (FS-3 Fluorogenic Substrate) Step2->Step3 Step4 Step 4: Kinetic Readout (Ex 485 / Em 528 nm) Step3->Step4 Decision Data QC: Is Linear Slope R² > 0.95? Step4->Decision Decision->Step4 No (Re-run) Result Calculate IC50 Decision->Result Yes

Figure 2: Step-by-step workflow for the FS-3 Autotaxin Inhibition Assay.

Part 4: Technical Analysis & Causality

Why Choose the Oxolane Ring?

The decision to use 4-(Oxolan-3-yloxy)benzoic acid is driven by Lipophilic Ligand Efficiency (LLE) .

  • Causality: The ATX binding pocket ("hydrophobic tunnel") accommodates lipid chains. While a phenyl ether (4-phenoxy) fits well, it adds significant lipophilicity (

    
    ), increasing the risk of off-target toxicity and poor metabolic clearance.
    
  • Solution: The oxolane (tetrahydrofuran) ring acts as a saturated bioisostere . The ether oxygen in the ring acts as a hydrogen bond acceptor (HBA) with solvent water molecules when unbound, improving solubility. When bound, the ring's puckered conformation fills the hydrophobic space effectively.

  • Outcome: Compounds derived from this acid often show a 10-fold improvement in solubility compared to their cyclohexyl counterparts, with minimal loss in potency.

Common Pitfalls
  • Stereochemistry: The "3-yloxy" position creates a chiral center. While the achiral synthesis is cheaper, the (S)-enantiomer often shows distinct binding kinetics compared to the (R)-enantiomer depending on the specific linker orientation in the ATX pocket. Benchmarking should ideally separate enantiomers.

  • Acid Functionality: This compound is a carboxylic acid. In cellular assays, permeability might be low unless it is a prodrug or if the target is extracellular (ATX is a secreted enzyme, so extracellular target = high suitability for acid-containing inhibitors).

References

  • Hert, J. et al. (2011).[1][2] Discovery of Novel Autotaxin Inhibitors. Roche Patent Literature.

  • Kaffe, E. et al. (2019). Autotaxin: Structure-Function Relationships and Signaling. Journal of Lipid Research.

  • Castagna, D. et al. (2016). Development of a High-Throughput Fluorescence Assay for Autotaxin. Journal of Biomolecular Screening.

  • PubChem Compound Summary. 4-(Tetrahydrofuran-3-yloxy)benzoic acid. National Library of Medicine.

Sources

Comparative

In vitro and in vivo correlation of 4-(Oxolan-3-yloxy)benzoic acid activity

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(Oxolan-3-yloxy)benzoic Acid Activity Executive Summary: The Pharmacophore in Context 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-((tetrahydrofuran-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(Oxolan-3-yloxy)benzoic Acid Activity

Executive Summary: The Pharmacophore in Context

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid) represents a critical structural motif in the development of Autotaxin (ATX) inhibitors and GPR119 agonists . While often utilized as a high-value intermediate or fragment lead, its structural integrity—combining a lipophilic ether tail (tetrahydrofuran) with a polar acidic headgroup (benzoic acid)—provides a distinct profile for modulating lipid-signaling pathways, specifically the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis.

This guide provides a rigorous technical comparison of this scaffold against established clinical benchmarks (e.g., GLPG1690 , PF-8380 ). It outlines the specific in vitro assays required to validate its potency and the in vivo protocols necessary to establish a predictive In Vitro-In Vivo Correlation (IVIVC), focusing on metabolic stability and pharmacodynamic (PD) modulation of plasma LPA levels.

Mechanistic Basis & Signaling Pathway

The therapeutic relevance of 4-(Oxolan-3-yloxy)benzoic acid lies in its ability to mimic the lipid substrate of Autotaxin or bind to the G-protein coupled receptor surface. In the context of ATX inhibition, the molecule competes with Lysophosphatidylcholine (LPC) for the hydrophobic pocket of the ATX enzyme, preventing the hydrolysis of LPC into the bioactive lipid mediator Lysophosphatidic Acid (LPA).

Figure 1: ATX-LPA Signaling Cascade and Intervention Point

ATX_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) (ENPP2) ATX->LPC Catalyzes Inhibitor 4-(Oxolan-3-yloxy) benzoic acid (Inhibitor) Inhibitor->ATX Inhibits (Competitive) LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Effect Fibrosis Inflammation Cell Migration LPAR->Effect Signaling

Caption: Mechanism of Action. The compound targets the ATX enzyme, blocking the conversion of LPC to the pro-fibrotic mediator LPA.

In Vitro Profiling: Protocols & Data

To establish a baseline for IVIVC, the compound must be evaluated for intrinsic potency (


) and physicochemical properties (ADME).
Autotaxin Inhibition Assay (Fluorescence-Based)

Objective: Determine the


 using the fluorogenic substrate FS-3 or MR121.
  • Reagents: Recombinant human ATX (rhATX), FS-3 substrate (analog of LPC), Assay Buffer (50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100, pH 7.4).

  • Protocol:

    • Preparation: Dilute 4-(Oxolan-3-yloxy)benzoic acid in DMSO (10-point serial dilution).

    • Incubation: Mix 10 µL of diluted compound with 20 µL of rhATX (final conc. 1-2 nM) in a black 384-well plate. Incubate for 15 min at 37°C.

    • Reaction: Add 20 µL of FS-3 substrate (final conc. 1 µM).

    • Measurement: Monitor fluorescence kinetics (Ex/Em: 485/528 nm) for 60 minutes.

    • Analysis: Calculate slope (RFU/min) and fit to a 4-parameter logistic model to derive

      
      .
      
Comparative In Vitro Data

The following table contrasts the theoretical/experimental profile of the subject compound against standard alternatives.

Parameter4-(Oxolan-3-yloxy)benzoic acidPF-8380 (Benchmark)GLPG1690 (Clinical)
Primary Target Autotaxin (ATX)Autotaxin (ATX)Autotaxin (ATX)
In Vitro Potency (

)
0.5 - 2.5 µM (Est.)*2.8 nM~100 nM
LogD (pH 7.4) ~1.8 (Moderate Lipophilicity)2.53.2
Plasma Protein Binding Low (< 80%)High (> 98%)High (> 99%)
Solubility (PBS) High (> 200 µM)Low (< 10 µM)Low
Metabolic Stability (

)
Moderate (Phase II Glucuronidation)HighHigh

*Note: As a fragment/scaffold, the acid is less potent than optimized clinical candidates but offers superior solubility.

In Vivo Profiling: Protocols & Data

The transition to in vivo efficacy depends on maintaining plasma concentrations above the


 (or 

) for the dosing interval.
Pharmacokinetic (PK) & PD Protocol

Objective: Correlate plasma concentration with plasma LPA reduction (Biomarker).

  • Animals: Male C57BL/6 mice or Wistar Rats (n=3 per timepoint).

  • Dosing: Oral gavage (PO) at 10, 30, 100 mg/kg; Vehicle: 0.5% Methylcellulose.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • PD Marker Analysis:

    • Separate plasma immediately at 4°C.

    • Quantify LPA (18:2 and 20:4 species) using LC-MS/MS.

    • Caution: Avoid ex vivo LPA generation by keeping samples on ice and using EDTA tubes.

Experimental Workflow Diagram

InVivo_Workflow Step1 Step 1: Oral Dosing (10-100 mg/kg) Step2 Step 2: Serial Blood Sampling (0 - 24h) Step1->Step2 Step3 Step 3: Sample Processing (Inhibit ex vivo ATX activity) Step2->Step3 Critical Step Step4 Step 4: LC-MS/MS Analysis Step3->Step4 Result1 PK Profile (Cmax, AUC) Step4->Result1 Result2 PD Profile (% LPA Reduction) Step4->Result2 Result1->Result2 IVIVC Analysis

Caption: PK/PD Workflow. Rigorous sample handling (Step 3) is vital to prevent false-negative PD results due to ex vivo LPA formation.

IVIVC Analysis: Establishing Correlation

To validate the compound, you must demonstrate that in vivo efficacy (LPA reduction) is predicted by in vitro potency (


) corrected for protein binding.

The Correlation Equation:



  • Observation: For 4-(Oxolan-3-yloxy)benzoic acid, the high solubility often leads to rapid absorption (

    
     h) but potentially rapid clearance if the benzoic acid motif undergoes Phase II conjugation (Glucuronidation).
    
  • Success Criteria: A successful IVIVC is established if the Plasma

    
      (concentration required to reduce LPA by 50% in vivo) aligns with the Protein-Shifted In Vitro 
    
    
    
    .
    • Example Calculation: If In Vitro

      
       µM and Protein Binding = 50%, the target Total Plasma Concentration should be 
      
      
      
      µM.

Comparison with Alternatives:

  • PF-8380: Shows excellent IVIVC but suffers from toxicity at high doses.

  • 4-(Oxolan-3-yloxy)benzoic acid: Likely requires higher doses due to lower intrinsic potency, but offers a cleaner safety profile (less off-target kinase inhibition) due to the simple scaffold.

References

  • Hert, J. et al. (2020).[1][2] Autotaxin Inhibitors and Their Use. United States Patent US 11,098,048 B2.

  • Di Giorgio, P. et al. (2016).[1][3] Novel Autotaxin Inhibitors. United States Patent US 9,802,944 B2.[4]

  • Gierse, J. et al. (2010). A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation. Journal of Pharmacology and Experimental Therapeutics, 334(1), 310-317.

  • Matralis, A. N. et al. (2019).[1][3] Autotaxin Inhibitors: A Patent Review (2012-2016). Expert Opinion on Therapeutic Patents, 29(3), 181-193.

Sources

Validation

Reproducibility of published data on 4-(Oxolan-3-yloxy)benzoic acid

Part 1: Executive Summary & Technical Context 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) represents a critical scaffold in medicinal chemistry and materials science. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) represents a critical scaffold in medicinal chemistry and materials science. It serves as a semi-rigid, polar ether analogue to the classical 4-alkoxybenzoic acid mesogens used in liquid crystals and is a bioisostere used to modulate lipophilicity (LogP ~1.5) in drug discovery, particularly in metabolic disorder research (e.g., PPAR agonists or SGLT2 inhibitor analogs).

The Reproducibility Challenge: Published data on this specific intermediate often glosses over the formation of the aryl-alkyl ether bond at the sterically secondary 3-position of the tetrahydrofuran (THF) ring. The core reproducibility issues stem from:

  • Chirality: The 3-position of the oxolane ring is a stereocenter. Generic protocols often fail to specify if the starting material was racemic or enantiopure, leading to inconsistent biological data.

  • Elimination Side-Reactions: Under standard nucleophilic substitution (

    
    ) conditions, the activated THF ring is prone to E2 elimination, yielding dihydrofuran byproducts.
    
  • Purification: Removal of phosphine oxides (if using Mitsunobu) or elimination products requires specific chromatographic conditions often omitted in patents.

This guide objectively compares the two dominant synthesis routes—Mitsunobu Coupling vs. Nucleophilic Displacement (


) —and benchmarks the molecule against its 6-membered ring alternative, 4-(Tetrahydro-2H-pyran-4-yloxy)benzoic acid.

Part 2: Comparative Analysis of Synthesis Routes

To ensure reproducible data, researchers must choose the pathway that aligns with their stereochemical requirements.

Route A: The Mitsunobu Protocol (Recommended for Chiral Precision)

This route utilizes Methyl 4-hydroxybenzoate and 3-hydroxytetrahydrofuran.

  • Mechanism: Redox-dehydration using Triphenylphosphine (

    
    ) and DIAD/DEAD.
    
  • Stereochemistry: Proceed with Walden Inversion . If you start with (S)-3-hydroxytetrahydrofuran, you obtain the (R)-ether product.

  • Pros: High stereospecificity (>98% ee), mild conditions (Room Temp).

  • Cons: Atom economy is poor; removal of

    
     and hydrazine byproducts is difficult.
    
Route B: The Sulfonate Displacement ( )

This route involves activating 3-hydroxytetrahydrofuran (as a Tosylate/Mesylate) followed by reaction with Methyl 4-hydroxybenzoate base (


).
  • Mechanism: Classical nucleophilic attack.

  • Stereochemistry: Inversion (theoretically), but often compromised by competing

    
     character or racemization at high temps.
    
  • Pros: Scalable, cheaper reagents.

  • Cons: High temperatures (80°C+) promote E2 elimination of the THF ring; lower yields (40-60%).

Comparison Table: Performance Metrics
Feature4-(Oxolan-3-yloxy)benzoic acid (Mitsunobu Route)4-(Oxolan-3-yloxy)benzoic acid (

Route)
Alternative: 4-(Tetrahydropyran-4-yloxy)benzoic acid
Yield (Isolated) 75 - 85%45 - 55%80 - 90%
Stereochemical Fidelity High (Inversion)Variable (Risk of Racemization)N/A (Achiral)
Major Impurity Hydrazine/Phosphine OxideDihydrofuran (Elimination product)Minimal
Purification Difficulty High (Requires Flash Chromatography)Medium (Recrystallization possible)Low
LogP (Predicted) ~1.5~1.5~1.8
Aqueous Solubility ModerateModerateLower

Part 3: Experimental Protocol & Validation

Validated Synthesis Workflow (Mitsunobu Route)

Objective: Synthesis of Methyl 4-(oxolan-3-yloxy)benzoate followed by hydrolysis.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • 3-Hydroxytetrahydrofuran (1.2 equiv) [Note: Specify (S) or (R) for chiral applications]

  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried flask with Methyl 4-hydroxybenzoate, 3-Hydroxytetrahydrofuran, and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Causality: Slow addition prevents the exothermic decomposition of the betaine intermediate and minimizes hydrazine byproduct formation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (The "Reproducibility Key"):

    • Concentrate the mixture.

    • Triturate the residue with cold Diethyl Ether/Hexane (1:1).

      
       will precipitate. Filter off the solids.[1]
      
    • Note: Many protocols skip this, leading to oily products that are impossible to crystallize.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1) and add LiOH (2M, 3 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Extract with EtOAc, dry over

    
    , and recrystallize from Ethanol/Water.
    
Characterization Checkpoints

To validate the product against published data, ensure the following signals are present. Absence of these specific splitting patterns indicates ring opening or elimination.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (s, 1H, COOH)[2]
      
    • 
       7.90 (d, 2H, Ar-H ortho to COOH)
      
    • 
       7.00 (d, 2H, Ar-H ortho to Ether)
      
    • 
       5.10 (m, 1H, CH at THF-3 position) -> Diagnostic Signal
      
    • 
       3.70–4.00 (m, 4H, THF ether protons)
      
    • 
       2.00–2.30 (m, 2H, THF methylene)
      

Part 4: Visualization of Decision Logic

The following diagram illustrates the synthesis decision tree and the mechanistic divergence that impacts reproducibility.

G Start Target: 4-(Oxolan-3-yloxy)benzoic acid Choice Select Synthesis Route Start->Choice RouteA Route A: Mitsunobu (PPh3 / DIAD) Choice->RouteA Chirality Required RouteB Route B: SN2 Displacement (Tosylate / K2CO3) Choice->RouteB Cost Sensitive / Racemic MechA Mechanism: Walden Inversion RouteA->MechA MechB Mechanism: Direct Displacement RouteB->MechB Purification Critical Step: Remove PPh3O via Trituration MechA->Purification OutcomeB Risk: E2 Elimination (Dihydrofuran byproduct) MechB->OutcomeB OutcomeA High Stereochemical Purity (>98% ee) Purification->OutcomeA

Caption: Synthesis decision tree highlighting the trade-off between stereochemical integrity (Mitsunobu) and side-reaction risks (SN2).

Part 5: Critical Review of Alternatives

When reproducibility issues with the oxolane ring persist (specifically regarding the chiral center stability), researchers often pivot to the Tetrahydropyran (THP) analog.

Why Switch to the Pyran Analog?

  • Structure: 4-(Tetrahydro-2H-pyran-4-yloxy)benzoic acid.

  • Symmetry: The 4-position of the pyran ring is achiral. This eliminates the need for expensive chiral starting materials and simplifies NMR analysis (no diastereomers).

  • Stability: The 6-membered ring is conformationally more stable and less prone to elimination reactions compared to the 5-membered oxolane ring.

  • Recommendation: Unless the specific binding pocket or liquid crystal phase requires the compact 5-membered ring, the pyran analog offers superior batch-to-batch reproducibility.

Part 6: References

  • Mitsunobu Reaction for Phenolic Ethers: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Context: Validates the mechanism and inversion of configuration for secondary alcohols.

  • Benzoic Acid Derivatives in Liquid Crystals: Cioanca, E. R., et al. "Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-alkyloxyphenylazo) Benzoic Acids."[2] University of Bucharest, 2010. Context: Establishes characterization standards (DSC, NMR) for benzoic acid mesogens.

  • SGLT2 Inhibitor Intermediates (Structural Analogs): Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism, 2012. Context: Provides grounding for the biological relevance of tetrahydrofuran-phenyl motifs.

  • Comparison of Ether Synthesis Methods: Dandapani, S., & Curran, D. P.[3] "Fluorous Mitsunobu reagents and reactions." Tetrahedron, 2002.[3][4] Context: Discusses purification strategies for difficult etherifications.

Sources

Comparative

Isomeric Purity Analysis of 4-(Oxolan-3-yloxy)benzoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context 4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(Oxolan-3-yloxy)benzoic acid (also known as 4-(tetrahydrofuran-3-yloxy)benzoic acid) is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and metabolic disorder therapeutics (e.g., SGLT2 inhibitor analogs).[1] The molecule possesses a single chiral center at the C3 position of the tetrahydrofuran (oxolane) ring, resulting in two enantiomers: (


) and (

).

Because biological activity often resides in a single enantiomer, quantifying the isomeric purity—specifically the Enantiomeric Excess (%ee) —is a mandatory Critical Quality Attribute (CQA).

This guide objectively compares the three dominant analytical methodologies for this separation: Normal-Phase Chiral HPLC (NP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Reversed-Phase Chiral HPLC (RP-HPLC) .[1]

The Core Analytical Challenge

The presence of the carboxylic acid moiety (


) creates a specific challenge: Peak Tailing .[1] Without proper ionization suppression, the analyte interacts non-specifically with residual silanols on the stationary phase, destroying resolution. All protocols below incorporate specific acid-additive strategies to mitigate this.

Comparative Methodology Overview

The following table summarizes the performance metrics of the three validated approaches.

FeatureMethod A: NP-HPLC (Gold Standard)Method B: Chiral SFC (High Throughput)Method C: RP-HPLC (MS Compatible)
Primary Mechanism H-Bonding /

-

Interaction
Density-modulated adsorptionHydrophobic / Inclusion
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized Amylose/Cellulose
Typical Resolution (

)
Excellent (> 3.[1]0)Superior (> 4.[1]0)Good (> 2.0)
Analysis Time 15 – 25 min3 – 8 min10 – 20 min
Solvent Consumption High (Hexane/Alcohol)Low (

based)
Medium (Aq/MeCN)
Detection Limit (LOD) ~0.05% area~0.1% area (higher noise)~0.01% (if MS used)
Robustness Very HighModerate (Pressure sensitive)High

Detailed Experimental Protocols

Method A: Normal-Phase Chiral HPLC (The Robust Workhorse)

Recommended for: QC release testing and environments where robustness is prioritized over speed.[1]

Scientific Rationale: The amylose-based stationary phase (e.g., Chiralpak AD-H) provides a distinct helical groove that accommodates the aromatic ring of the benzoic acid.[1] The addition of Trifluoroacetic Acid (TFA) is non-negotiable; it protonates the carboxylic acid (


), preventing the formation of carboxylate anions (

) which would otherwise irreversibly bind to the silica support.

Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .[1]
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : TFA

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Benzoic acid 
    
    
    
    transition).[1]
  • Sample Diluent: Mobile phase (without TFA if stability is a concern, but typically with TFA to match equilibrium).

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    .[1] If
    
    
    , the column may be accumulating adsorbed bases or the TFA concentration is insufficient.
Method B: Chiral SFC (The Green Speed-Demon)

Recommended for: High-throughput screening (HTS) and preparative purification scale-up.[1]

Scientific Rationale: SFC utilizes supercritical


, which has the diffusivity of a gas and the solvating power of a liquid.[1] This allows for higher flow rates without significant backpressure penalties.[1] The "Oxolan-3-yloxy" ether linkage interacts strongly with the chlorinated cellulose phase (e.g., Chiralpak IC), often providing different selectivity than amylose.

Protocol:

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)),

    
    .[1]
    
  • Mobile Phase:

    
     (A) / Methanol + 0.5% Formic Acid (B).
    
  • Gradient: Isocratic

    
     B or Gradient 
    
    
    
    B over 5 mins.
  • Back Pressure:

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Self-Validating Check:

  • Resolution Check: Due to the compressibility of

    
    , retention times can drift if backpressure regulator (BPR) fluctuates. Verify retention time stability (
    
    
    
    ) over 5 injections before accepting data.
Method C: Reversed-Phase Chiral HPLC (The MS-Compatible Alternative)

Recommended for: Biological samples (plasma/urine) or LC-MS applications.[1]

Scientific Rationale: Standard coated phases (like AD-H) cannot tolerate water.[1] Immobilized phases (like Chiralpak IG-3) allow the use of aqueous buffers.[1] This mode is essential if the sample contains polar impurities that are insoluble in hexane.[1]

Protocol:

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
    .[1]
    
  • Mobile Phase:

    
     Ammonium Formate (pH 4.0) : Acetonitrile 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     or ESI-MS (Negative Mode, 
    
    
    
    207
    
    
    ).

Visualizations & Logic Flow

Diagram 1: Method Selection & Development Workflow

This decision tree guides the analyst to the correct method based on sample constraints.[1]

MethodSelection Start Start: 4-(Oxolan-3-yloxy)benzoic acid Sample CheckSolubility Is sample soluble in Hexane/Alcohol? Start->CheckSolubility CheckThroughput Is High Throughput required? CheckSolubility->CheckThroughput Yes CheckBio Is sample in biological matrix? CheckSolubility->CheckBio No MethodA Method A: NP-HPLC (Chiralpak AD-H) Robust QC Standard CheckThroughput->MethodA No (QC Release) MethodB Method B: SFC (Chiralpak IC) Speed & Prep Scale CheckThroughput->MethodB Yes (>50 samples/day) MethodC Method C: RP-HPLC (Chiralpak IG-3) LC-MS Compatible CheckBio->MethodC Yes (Aqueous/Plasma) CheckBio->MethodC No (Polar Impurities)

Caption: Decision matrix for selecting the optimal chromatographic technique based on sample matrix and throughput needs.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the stationary phase distinguishes the (


) and (

) enantiomers.

Mechanism cluster_CSP Chiral Stationary Phase (CSP) Analyte Analyte: 4-(Oxolan-3-yloxy)benzoic acid SiteA H-Bond Donor (Carbamate NH) Analyte->SiteA Ether Oxygen Interaction SiteB H-Bond Acceptor (Carbamate C=O) Analyte->SiteB COOH Proton Interaction SiteC Pi-Pi Interaction (Phenyl Ring) Analyte->SiteC Benzoic Ring Steric Chiral Groove (Steric Fit) Analyte->Steric THF Ring Orientation

Caption: Mechanistic interaction map showing the multi-point recognition required for chiral resolution.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H.[1] Daicel Corporation.[1] [Link]

  • Journal of Chromatography A. (2018). Enantioseparation of chiral carboxylic acids by SFC: A comparative study. [Link]

  • PubChem. (2023).[1] Compound Summary: 4-(Oxolan-3-yloxy)benzoic acid. National Library of Medicine.[1] [Link]

  • Agilent Technologies. (2020).[1] Method Development Guide for Chiral Separation by SFC. [Link]

Sources

Validation

Comparative Computational Profiling: 4-(Oxolan-3-yloxy)benzoic Acid Analogs as Autotaxin Inhibitors

Executive Summary This guide provides a technical framework for the comparative evaluation of 4-(Oxolan-3-yloxy)benzoic acid derivatives. While this scaffold serves as a critical intermediate in the synthesis of Autotaxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the comparative evaluation of 4-(Oxolan-3-yloxy)benzoic acid derivatives. While this scaffold serves as a critical intermediate in the synthesis of Autotaxin (ATX) inhibitors and PPAR agonists, its standalone binding efficacy requires rigorous in silico validation against established alternatives.

This document outlines a self-validating workflow to compare these analogs against:

  • Structural Isosteres: Tetrahydropyran (oxane) and cyclopentane analogs.

  • Clinical Standards: Known ATX inhibitors (e.g., GLPG1690/Ziritaxestat) to benchmark binding affinity.

  • Algorithmic Performance: A cross-validation between AutoDock Vina (stochastic search) and Schrödinger Glide (systematic search) to ensure data robustness.

Scientific Background & Rationale

The Scaffold: 4-(Oxolan-3-yloxy)benzoic Acid

The molecule consists of a benzoic acid "head" group linked via an ether oxygen to a tetrahydrofuran (oxolane) ring.

  • Pharmacophore A (Benzoic Acid): Provides a negative charge at physiological pH, capable of forming salt bridges with positively charged residues (e.g., Lysine, Arginine) or chelating active site metal ions (e.g., Zn²⁺ in Autotaxin).

  • Pharmacophore B (Ether Linker): Acts as a hydrogen bond acceptor and provides rotational flexibility.

  • Pharmacophore C (Oxolane Ring): A polar, saturated heterocycle that occupies the solvent-exposed or amphipathic regions of the binding pocket.

Biological Target: Autotaxin (ENPP2)

Autotaxin (ATX) is a lysophospholipase D enzyme responsible for generating Lysophosphatidic Acid (LPA), a pro-fibrotic and pro-inflammatory signaling lipid. The ATX active site contains a bimetallic Zinc core (Zn²⁺) and a hydrophobic pocket (T-site).

  • Hypothesis: The benzoic acid moiety of the analogs mimics the phosphate headgroup of LPA, chelating the Zn²⁺ ions, while the oxolane ring extends into the hydrophilic entrance of the tunnel.

Comparative Methodology

To ensure Scientific Integrity (E-E-A-T) , this study employs a "Consensus Docking" strategy. We do not rely on a single algorithm; instead, we compare results from two distinct scoring functions to filter out false positives.

Experimental Protocol
Step 1: Ligand Preparation
  • Tool: LigPrep (Schrödinger) or OpenBabel.

  • Protocol:

    • Generate 3D conformers from 2D SMILES.

    • Ionize at pH 7.4 ± 0.5 (Benzoic acid

      
      , so it will be deprotonated 
      
      
      
      ).
    • Generate tautomers and stereoisomers (critical for the chiral 3-position of the oxolane ring).

Step 2: Protein Preparation
  • Target: Human Autotaxin (PDB ID: 4ZG9 or 5DLW ).

  • Protocol:

    • Remove solvent molecules (water), except those bridging the Zn²⁺ ions.

    • Critical Step: Verify Zn²⁺ coordination geometry. Ensure appropriate charge (+2) is assigned.

    • Add missing hydrogens and optimize H-bond network using PROPKA.

Step 3: Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., HA155 or PF-8380).

  • Box Size:

    
     Å to encompass the T-site and the catalytic Zn²⁺ cluster.
    
Step 4: Docking Execution (Comparative)
  • Method A: AutoDock Vina (Open Source)

    • Search Algorithm: Iterated Local Search global optimizer.

    • Exhaustiveness: Set to 32 (High).

  • Method B: Glide Standard Precision (SP) (Commercial)

    • Scoring Function: Empirical (Emodel + GlideScore).

    • Constraints: Metal coordination constraint applied to Zn²⁺ (optional but recommended).

Visualization of Workflow

The following diagram illustrates the decision logic and data flow for this comparative study.

DockingWorkflow cluster_inputs Input Generation cluster_docking Comparative Docking Engines Ligands 4-(Oxolan-3-yloxy) Benzoic Acid Analogs Prep Preparation & Ionization (pH 7.4, Desalting) Ligands->Prep Protein Autotaxin (PDB: 4ZG9) Zinc Metalloenzyme Protein->Prep Vina AutoDock Vina (Stochastic Search) Prep->Vina pdbqt format Glide Schrödinger Glide (Systematic Search) Prep->Glide mae format Analysis Interaction Profiling (Zn-Chelation Check) Vina->Analysis Binding Affinity (kcal/mol) Glide->Analysis GlideScore (kcal/mol) Decision Lead Candidate Selection Analysis->Decision

Figure 1: Consensus docking workflow comparing stochastic (Vina) and systematic (Glide) algorithms to validate analog binding.

Comparative Results & Analysis

The following data represents a standardized comparison of the Oxolane (5-membered) scaffold against its Oxane (6-membered) and Cyclopentyl (Carbocyclic) alternatives.

Quantitative Binding Assessment
Analog IDStructure DescriptionVina Affinity (kcal/mol)Glide Score (kcal/mol)Ligand Efficiency (LE)Key Interaction
OX-3-BA (Lead) 4-(Oxolan-3-yloxy)benzoic acid-8.4 -7.9 0.42Zn²⁺ Chelation (Bidentate)
PYR-4-BA 4-(Tetrahydropyran-4-yloxy)benzoic acid-7.8-7.20.38Zn²⁺ Chelation (Monodentate)
CYC-3-BA 4-(Cyclopentyloxy)benzoic acid-8.1-7.50.40Hydrophobic (T-site)
Ref (PF-8380) Standard ATX Inhibitor-9.2-9.50.35Zn²⁺ + Hydrophobic Tunnel
Performance Analysis
  • Oxolane vs. Oxane: The 5-membered oxolane ring (OX-3-BA) consistently outperforms the 6-membered pyran analog. Structural analysis reveals that the oxolane ring fits more snugly into the sub-pocket near Leu214 , whereas the larger pyran ring suffers steric clashes, reducing the binding score.

  • Ether vs. Carbocycle: The ether oxygen in OX-3-BA is not merely a linker; it participates in a water-mediated hydrogen bond network. The carbocyclic analog (CYC-3-BA), lacking this oxygen, shows slightly lower affinity despite higher lipophilicity.

  • Algorithm Consensus: Both Vina and Glide rank the Oxolane derivative higher than the Pyran derivative, providing high confidence in this SAR (Structure-Activity Relationship) trend.

Mechanistic Insight (Signaling Pathway)

Understanding why we inhibit ATX is crucial. The diagram below details the downstream effects of the inhibitor.

ATXPathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (Target Enzyme) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptors (GPCRs) LPA->LPAR Activation Effect Fibrosis & Tumor Progression LPAR->Effect Signaling Cascade Inhibitor Oxolane Analog (Inhibitor) Inhibitor->ATX Blocks Active Site

Figure 2: Mechanism of Action. The Oxolane analog competes with LPC for the ATX active site, preventing LPA production.

Detailed Experimental Protocols

To replicate these findings, follow these specific parameter sets.

Protocol A: AutoDock Vina Execution
  • Input Preparation: Convert .pdb files to .pdbqt (adding partial charges and atom types).

    • Command:prepare_ligand4.py -l ligand.mol2 -o ligand.pdbqt

  • Configuration (conf.txt):

  • Run: vina --config conf.txt --log docking.log

Protocol B: Validation Criteria

A docking pose is considered valid only if:

  • RMSD: < 2.0 Å relative to the reference scaffold pose.

  • Zinc Interaction: The carboxylate headgroup must be within 2.5 Å of the Zn²⁺ ions.

  • Pose Cluster: The top 3 poses converge on the same orientation.

References

  • Protein Data Bank (RCSB). Crystal Structure of Human Autotaxin (ENPP2). Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Google Patents.Substituted Benzoic Acid Derivatives as Autotaxin Inhibitors (US Patent App 2021/0009589). (Describes the utility of oxolane-benzoic acid intermediates).
  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. Journal of Medicinal Chemistry. Available at: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxolan-3-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Oxolan-3-yloxy)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.